molecular formula V+2 B078988 Vanadium(2+) CAS No. 15121-26-3

Vanadium(2+)

Cat. No.: B078988
CAS No.: 15121-26-3
M. Wt: 50.941 g/mol
InChI Key: BLSRSXLJVJVBIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vanadium(2+), or V²⁺, is a highly reactive and oxygen-sensitive cation of vanadium in its +2 oxidation state. This low oxidation state imparts strong reducing properties and a rich, redox-active chemistry, making it a compound of significant interest in fundamental and applied research. Its primary research value lies in its role as a precursor and catalyst in inorganic and organometallic synthesis, particularly in the study of catalytic cycles that mimic biological processes or in the development of novel polymerization catalysts. In materials science, Vanadium(2+) serves as a crucial starting material for the synthesis of vanadium-based intermetallic compounds and alloys, which are investigated for their potential hydrogen storage capabilities, superconductivity, and exceptional structural strength. The mechanism of action for Vanadium(2+) centers on its ability to undergo facile one- or two-electron oxidation, serving as an electron donor in redox reactions. This property is fundamental to its utility in exploring electron transfer processes and in the bottom-up fabrication of complex vanadium oxide frameworks with tailored electronic and magnetic properties. Researchers utilize this high-purity reagent to probe the fundamental chemistry of early transition metals and to develop advanced materials for energy and catalytic applications.

Properties

CAS No.

15121-26-3

Molecular Formula

V+2

Molecular Weight

50.941 g/mol

IUPAC Name

vanadium(2+)

InChI

InChI=1S/V/q+2

InChI Key

BLSRSXLJVJVBIK-UHFFFAOYSA-N

SMILES

[V+2]

Canonical SMILES

[V+2]

Origin of Product

United States

Foundational & Exploratory

The Dawn of Vanadium(II) Chloride: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the pioneering synthesis and characterization of Vanadium(II) chloride, tailored for researchers, scientists, and drug development professionals.

This technical guide delves into the historical discovery of Vanadium(II) chloride (VCl₂), a pivotal moment in the understanding of vanadium chemistry. The narrative of its discovery is not merely a chronological account but a case study in meticulous scientific inquiry, led by the pioneering work of Sir Henry Enfield Roscoe in the mid-19th century. His systematic approach not only led to the isolation of VCl₂ but also corrected fundamental misconceptions about the nature of vanadium itself.

The Pre-Roscoe Era: A Tale of Mistaken Identity

The story of vanadium begins with its initial discovery in 1801 by the Spanish mineralogist Andrés Manuel del Río, who named it "erythronium."[1][2][3] However, his findings were later dismissed by other chemists, who incorrectly identified it as impure chromium.[1][3] The element was rediscovered in 1830 by the Swedish chemist Nils Gabriel Sefström, who named it vanadium in honor of the Scandinavian goddess of beauty, Vanadis, due to the vibrant colors of its compounds.[1][2][3] Despite its rediscovery, the true elemental nature and the correct atomic weight of vanadium remained subjects of scientific debate.[1]

Sir Henry Enfield Roscoe: The Protagonist of Vanadium Chemistry

The definitive chapter in the early history of vanadium and its compounds was written by the English chemist Sir Henry Enfield Roscoe.[1] Through a series of meticulous investigations detailed in his "Researches on Vanadium," presented to the Royal Society around 1868, Roscoe systematically unraveled the chemistry of this element.[1] His work was instrumental in establishing the correct atomic weight of vanadium and in the synthesis and characterization of its various chlorides, including Vanadium(II) chloride.[1]

Roscoe's approach was characterized by a logical progression, starting with the preparation of higher chlorides and using them as precursors to synthesize the lower oxidation states.[1] This systematic methodology laid the groundwork for a comprehensive understanding of vanadium's chemical behavior.

The First Synthesis of Vanadium(II) Chloride

Sir Henry Enfield Roscoe was the first to successfully synthesize and isolate Vanadium(II) chloride. His method of choice was the reduction of Vanadium(III) chloride (VCl₃) using a stream of dry hydrogen gas at elevated temperatures.[1] This process yielded a light-green, crystalline powder, which was identified as VCl₂.[1]

An alternative method for the preparation of VCl₂ is the thermal disproportionation of VCl₃.[4][5][6] When heated in a vacuum or under an inert atmosphere, VCl₃ decomposes into the non-volatile VCl₂ and the volatile Vanadium(IV) chloride (VCl₄).[4][5][6][7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two primary historical methods of Vanadium(II) chloride synthesis.

ParameterHydrogen Reduction of VCl₃Thermal Disproportionation of VCl₃
Starting Material Vanadium(III) chloride (VCl₃)Vanadium(III) chloride (VCl₃)
Reducing Agent Hydrogen gas (H₂)None (disproportionation)
Reaction Temperature ~400 °C (initial), gradually increased to 675 °C> 350 °C
Key Advantage High purity productSimpler setup, no external reducing agent
Key Disadvantage Requires handling of hydrogen gasPotential for VCl₄ contamination
Reaction Byproducts Hydrogen chloride (HCl) gasVanadium(IV) chloride (VCl₄) gas

Experimental Protocols

The following section provides a detailed experimental protocol for the historical synthesis of Vanadium(II) chloride via the hydrogen reduction of Vanadium(III) chloride, as pioneered by Roscoe.

Synthesis of Vanadium(II) Chloride by Hydrogen Reduction of Vanadium(III) Chloride

This procedure is based on the principles described in Roscoe's original work and later refined in publications such as Inorganic Syntheses.[4][7]

Materials and Apparatus:

  • Anhydrous Vanadium(III) chloride (VCl₃)

  • High-purity, deoxygenated hydrogen gas (H₂)

  • High-purity, dry nitrogen gas (N₂)

  • Porcelain or Pyrex reaction tube (e.g., 60 cm long, 25 mm diameter)

  • Electric tube furnace with a temperature controller and thermocouple

  • Gas purification train for drying and deoxygenating hydrogen gas

  • Gas outlet bubbler or a system to neutralize the evolved HCl gas

Procedure:

  • Preparation: Approximately 30 g (0.19 mol) of anhydrous Vanadium(III) chloride is placed in the center of the reaction tube.[4] This loading step must be performed under a dry, inert atmosphere (e.g., in a glovebox) to prevent the hydration of the VCl₃.[4]

  • Assembly: The reaction tube is positioned horizontally within the electric tube furnace. The gas inlet is connected to the hydrogen and nitrogen supply lines via a gas purification train. The outlet of the reaction tube is connected to a bubbler or a suitable trap to handle the evolved hydrogen chloride gas.

  • Inerting: A stream of dry nitrogen gas is passed through the reaction tube to purge the system of air and moisture.[4]

  • Reduction: The nitrogen flow is replaced with a stream of purified and dried hydrogen gas.[4] The furnace temperature is then raised to approximately 400°C, at which point the evolution of hydrogen chloride gas will commence.[4] The temperature is subsequently and gradually increased to 675°C.[4] Caution: The temperature should not exceed 700°C to prevent the further reduction of VCl₂ to vanadium metal.[4]

  • Reaction Completion: The reaction is maintained at 675°C for an extended period, for instance, approximately 40 hours, or until the evolution of hydrogen chloride gas ceases, indicating the completion of the reaction.[4]

  • Cooling and Collection: After the reaction is complete, the furnace is allowed to cool to room temperature under a continuous flow of hydrogen gas.[4] Once at room temperature, the hydrogen gas is replaced with a flow of dry nitrogen to purge the system of hydrogen.[4]

  • Product Handling: The product, a pale green Vanadium(II) chloride, is collected from the reaction tube under an inert atmosphere to prevent oxidation.[4]

Visualizing the Historical Synthesis

The following diagrams illustrate the logical progression of Roscoe's work in synthesizing vanadium chlorides and the experimental workflow for the production of Vanadium(II) chloride.

Roscoes_Vanadium_Chloride_Synthesis VN Vanadium Nitride (VN) VCl4 Vanadium(IV) Chloride (VCl₄) VN->VCl4 Chlorination Cl2 Chlorine Gas (Cl₂) Cl2->VCl4 Chlorination VCl3 Vanadium(III) Chloride (VCl₃) VCl4->VCl3 Thermal Decomposition or H₂ Reduction VCl2_node Vanadium(II) Chloride (VCl₂) VCl3->VCl2_node Hydrogen Reduction HCl Hydrogen Chloride (HCl) H2 Hydrogen Gas (H₂) H2->VCl2_node Hydrogen Reduction

Caption: Roscoe's systematic approach to the synthesis of vanadium chlorides.

VCl2_Synthesis_Workflow start Start load_vcl3 Load anhydrous VCl₃ into reaction tube (inert atmosphere) start->load_vcl3 assemble Assemble reaction apparatus load_vcl3->assemble purge_n2 Purge with dry N₂ gas assemble->purge_n2 introduce_h2 Introduce dry H₂ gas purge_n2->introduce_h2 heat_400 Heat to 400°C (HCl evolution begins) introduce_h2->heat_400 heat_675 Gradually heat to 675°C and maintain heat_400->heat_675 cool_h2 Cool to room temperature under H₂ flow heat_675->cool_h2 purge_n2_final Purge with dry N₂ gas cool_h2->purge_n2_final collect Collect VCl₂ product (inert atmosphere) purge_n2_final->collect end End collect->end

Caption: Experimental workflow for the hydrogen reduction of VCl₃.

Conclusion

The discovery and synthesis of Vanadium(II) chloride by Sir Henry Enfield Roscoe represent a landmark achievement in inorganic chemistry. His rigorous and systematic experimental approach not only provided the first sample of this important compound but also laid a solid foundation for the future study of vanadium and its diverse chemistry. The methods he pioneered, particularly the hydrogen reduction of Vanadium(III) chloride, remain fundamental concepts in the synthesis of low-valent transition metal halides. This historical perspective, coupled with detailed experimental protocols, offers valuable insights for contemporary researchers working with vanadium compounds.

References

Unveiling the Electronic Configuration of the Vanadium(II) Ion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the electronic configuration of the Vanadium(II) ion (V²⁺), a subject of significant interest to researchers, scientists, and professionals in the field of drug development and material science. Understanding the arrangement of electrons in this transition metal ion is fundamental to comprehending its chemical behavior, magnetic properties, and potential applications.

Executive Summary

The electronic configuration of an element or ion dictates its fundamental chemical and physical properties. For transition metals like Vanadium, the process of ionization and the resulting electron arrangement are of particular importance. This document elucidates the principles governing the formation of the V²⁺ ion and precisely defines its electronic structure. Through a detailed, step-by-step methodology, we will establish the ground-state electron configuration of the V²⁺ ion.

Foundational Principles: The Neutral Vanadium Atom

To comprehend the electronic structure of the V²⁺ ion, it is imperative to first understand the configuration of the neutral Vanadium (V) atom. Vanadium possesses an atomic number of 23, signifying that a neutral atom contains 23 protons and, consequently, 23 electrons.[1][2][3]

Following the Aufbau principle, which dictates the order of electron filling in atomic orbitals, the electronic configuration of a neutral Vanadium atom is determined. The electrons occupy the available energy levels in increasing order, resulting in the following configuration:

1s² 2s² 2p⁶ 3s² 3p⁶ 4s² 3d³

For conciseness, this can be represented using the noble gas shorthand, where [Ar] denotes the electron configuration of Argon (1s² 2s² 2p⁶ 3s² 3p⁶):

[Ar] 4s² 3d³

This configuration indicates that Vanadium has two electrons in its outermost 4s orbital and three electrons in the 3d orbital.

The Ionization Process: Formation of the V²⁺ Ion

The formation of a cation, such as the V²⁺ ion, involves the removal of electrons from the neutral atom. A critical rule for the ionization of transition metals is that electrons are first removed from the outermost s orbital, which has the highest principal quantum number, before any electrons are removed from the inner d orbitals.[4][5][6] This is because, despite the 4s orbital being filled before the 3d orbital according to the Aufbau principle, upon filling, the 4s electrons are at a higher average distance from the nucleus and are thus more readily removed.

To form the Vanadium(II) ion, two electrons must be removed from the neutral Vanadium atom. Following the established rule, these two electrons are removed from the 4s orbital.

Electronic Configuration of the V²⁺ Ion

Based on the principles outlined above, the electronic configuration of the V²⁺ ion is derived by removing the two 4s electrons from the neutral Vanadium atom's configuration.

Therefore, the electronic configuration of the V²⁺ ion is:

[Ar] 3d³

This configuration reveals that the V²⁺ ion has three unpaired electrons in its 3d orbitals, which is a key determinant of its magnetic properties and coordination chemistry.

Data Presentation: A Comparative Overview

For clarity and ease of comparison, the electronic configurations of the neutral Vanadium atom and the Vanadium(II) ion are summarized in the table below.

SpeciesFull Electronic ConfigurationNoble Gas ShorthandNumber of 4s ElectronsNumber of 3d Electrons
Vanadium (V) 1s² 2s² 2p⁶ 3s² 3p⁶ 4s² 3d³[Ar] 4s² 3d³23
Vanadium(II) ion (V²⁺) 1s² 2s² 2p⁶ 3s² 3p⁶ 3d³[Ar] 3d³03

Visualization of the Ionization Process

The logical workflow for determining the electronic configuration of the V²⁺ ion can be effectively visualized. The following diagram illustrates the step-by-step process, from identifying the neutral atom's configuration to the removal of electrons to form the cation.

G A Neutral Vanadium (V) Atomic Number = 23 B Electronic Configuration of V [Ar] 4s² 3d³ A->B Determine Configuration C Formation of V(2+) Ion (Removal of 2 electrons) B->C Ionization D Rule: Remove electrons from the highest principal quantum number orbital first (4s) C->D Apply Rule E Removal of two 4s electrons D->E Execute F Electronic Configuration of V(2+) [Ar] 3d³ E->F Result

Caption: Workflow for determining the V(2+) electronic configuration.

References

An In-Depth Technical Guide to the Spectroscopic Properties of Hexaaquavanadium(II)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hexaaquavanadium(II) ion, [V(H₂O)₆]²⁺, serves as a fundamental example in the study of transition metal chemistry. Its spectroscopic properties provide a clear illustration of crystal field theory, electronic transitions, and the influence of the ligand field on d-orbital energies. This technical guide offers a comprehensive overview of the electronic absorption spectrum of hexaaquavanadium(II), detailing the underlying theoretical principles, experimental methodologies for its characterization, and the interpretation of its spectral features. This information is crucial for researchers in coordination chemistry, materials science, and drug development where understanding metal-ligand interactions is paramount.

Theoretical Background: Crystal Field Theory and Electronic Transitions

The vibrant colors and electronic spectra of transition metal complexes, including the violet hue of [V(H₂O)₆]²⁺, are explained by Crystal Field Theory (CFT). CFT describes the interaction between the central metal ion and the surrounding ligands as purely electrostatic. In an octahedral complex like hexaaquavanadium(II), the six water ligands create an electrostatic field that removes the degeneracy of the five d-orbitals. These orbitals split into two distinct energy levels: a lower-energy triply degenerate set (t₂g) and a higher-energy doubly degenerate set (e_g). The energy difference between these sets is denoted as Δₒ or 10Dq.

Vanadium(II) is a d³ ion, meaning it has three electrons in its d-orbitals. In the ground state of an octahedral complex, these three electrons will occupy the lower energy t₂g orbitals with parallel spins, resulting in a ⁴A₂g ground state term.

The absorption of light by the complex promotes an electron from the t₂g level to the higher energy e_g level. For a d³ ion in an octahedral field, three spin-allowed electronic transitions are predicted by the Tanabe-Sugano diagram, which plots the energy of electronic states as a function of the ligand field strength. These transitions are:

  • ⁴A₂g → ⁴T₂g

  • ⁴A₂g → ⁴T₁g(F)

  • ⁴A₂g → ⁴T₁g(P)

These transitions correspond to the absorption bands observed in the UV-Vis spectrum of the hexaaquavanadium(II) complex.

Jahn-Teller Distortion

The Jahn-Teller theorem states that any non-linear molecule with a degenerate electronic ground state will undergo a geometric distortion to remove that degeneracy and lower the overall energy. For the hexaaquavanadium(II) ion, which has a d³ electronic configuration, the three electrons occupy the three t₂g orbitals singly. This arrangement results in a non-degenerate ⁴A₂g ground state. Therefore, a static Jahn-Teller distortion is not expected for the ground state of hexaaquavanadium(II).[1] However, excited states may be subject to this distortion, which can lead to broadening of the absorption bands in the electronic spectrum.

Spectroscopic Data

The electronic absorption spectrum of hexaaquavanadium(II) exhibits characteristic absorption bands in the visible and near-infrared regions, corresponding to the predicted d-d electronic transitions.

TransitionWavelength (λmax) (nm)Wavenumber (cm⁻¹)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
⁴A₂g → ⁴T₂g~830~12,000~4-6
⁴A₂g → ⁴T₁g(F)~560~17,800~6-8
⁴A₂g → ⁴T₁g(P)~380~26,300~8-10

Note: The exact values of λmax and ε can vary slightly depending on the counter-ion and the solvent.

From the energy of the lowest energy transition, the crystal field splitting parameter, 10Dq, can be directly determined. For [V(H₂O)₆]²⁺, the ⁴A₂g → ⁴T₂g transition occurs at approximately 12,000 cm⁻¹, therefore:

10Dq = 12,000 cm⁻¹

Experimental Protocols

Synthesis of Hexaaquavanadium(II) Sulfate

Given the air-sensitivity of Vanadium(II), all procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.

Materials:

  • Vanadyl sulfate pentahydrate (VOSO₄·5H₂O)

  • Zinc metal powder (amalgamated)

  • Sulfuric acid (dilute, e.g., 1 M)

  • Deoxygenated water

  • Deoxygenated ethanol

Procedure:

  • Preparation of Zinc Amalgam: Carefully amalgamate zinc powder by washing it with dilute sulfuric acid and then stirring it with a small amount of mercury(II) chloride solution. Wash the resulting amalgam thoroughly with deoxygenated water.

  • Reduction of Vanadyl Sulfate: Dissolve a known amount of vanadyl sulfate pentahydrate in deoxygenated dilute sulfuric acid.

  • Add the amalgamated zinc powder to the vanadyl sulfate solution. The color of the solution will change from blue (V(IV)) to green and finally to the characteristic violet color of V(II). The reduction can be monitored by the color change and may take several hours. Gentle heating can accelerate the process.

  • Isolation of the Product: Once the reduction is complete (indicated by a stable violet color), filter the solution under inert atmosphere to remove the excess zinc amalgam.

  • The resulting violet solution contains the hexaaquavanadium(II) ion. This solution can be used directly for spectroscopic analysis or the solid salt can be precipitated by the addition of deoxygenated ethanol and isolated by filtration under inert atmosphere.

UV-Vis Spectroscopic Analysis

Instrumentation:

  • A double-beam UV-Vis spectrophotometer is recommended to minimize baseline drift.

  • Quartz cuvettes with an appropriate path length (e.g., 1 cm).

  • A system for handling air-sensitive samples, such as a Schlenk cuvette or performing the measurement inside a glovebox.

Procedure:

  • Sample Preparation: Prepare a stock solution of the synthesized hexaaquavanadium(II) salt in deoxygenated water or a suitable non-coordinating acidic medium to prevent hydrolysis. Prepare a series of dilutions of the stock solution to determine the molar absorptivity accurately.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable baseline.

  • Blank Measurement: Fill a quartz cuvette with the same deoxygenated solvent used for the sample and record a baseline spectrum over the desired wavelength range (typically 300-1000 nm).

  • Sample Measurement: Under an inert atmosphere, rinse the sample cuvette with the hexaaquavanadium(II) solution and then fill it.

  • Record the absorption spectrum of the sample.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax) for the observed peaks.

    • Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) for each absorption band from the absorbance (A), concentration (c), and path length (l).

Visualizations

d_orbital_splitting cluster_0 Free Metal Ion cluster_1 Octahedral Ligand Field d_orbitals dxy  dxz  dyz  dx²-y²  dz² t2g t2g (dxy, dxz, dyz) eg eg (dx²-y², dz²) t2g->eg  Δo (10Dq)

Caption: d-orbital splitting in an octahedral ligand field.

electronic_transitions cluster_ground Ground State (⁴A₂g) cluster_excited Excited States gs t2g³ eg⁰ es1 ⁴T₂g (t2g² eg¹) gs->es1 hν₁ es2 ⁴T₁g(F) (t2g² eg¹) gs->es2 hν₂ es3 ⁴T₁g(P) (t2g² eg¹) gs->es3 hν₃

Caption: Electronic transitions for a d³ ion in an octahedral field.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis A VOSO₄ Solution B Zn(Hg) Reduction A->B C [V(H₂O)₆]²⁺ Solution B->C D Prepare Dilutions C->D E Record UV-Vis Spectra D->E F Data Analysis E->F

Caption: Experimental workflow for synthesis and analysis.

Conclusion

The spectroscopic properties of the hexaaquavanadium(II) ion provide a classic and instructive example of the principles of coordination chemistry. Its electronic absorption spectrum, characterized by distinct d-d transitions, can be readily interpreted using crystal field theory and Tanabe-Sugano diagrams. The absence of a ground-state Jahn-Teller distortion simplifies the spectral analysis, making it an ideal system for educational and research purposes. The experimental protocols outlined in this guide provide a framework for the synthesis and spectroscopic characterization of this air-sensitive yet informative complex, enabling researchers to probe the fundamental aspects of metal-ligand interactions.

References

Ligand Field Theory and its Application to Vanadium(II) Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the application of Ligand Field Theory (LFT) to Vanadium(II) complexes. V(II), a d³ transition metal ion, serves as an exemplary system for understanding the principles of LFT, which are crucial for interpreting the electronic spectra and magnetic properties of coordination compounds. A thorough grasp of these principles is essential for the rational design of novel metal-based therapeutics, catalysts, and materials.

Core Principles: The Vanadium(II) Ion in an Octahedral Field

Vanadium in the +2 oxidation state possesses a d³ electron configuration. In an octahedral ligand field, the degeneracy of the five d-orbitals is lifted. The orbitals are split into two distinct energy levels: a lower-energy, triply degenerate set designated as t₂g (dxy, dxz, dyz) and a higher-energy, doubly degenerate set designated as e₉ (dx²-y², dz²).

The energy separation between these levels is the Ligand Field Splitting Parameter (Δo or 10Dq) . For a d³ ion like V(II), the three d-electrons occupy the lower-energy t₂g orbitals with parallel spins (t₂g³ e₉⁰), resulting in a high-spin configuration. This arrangement is energetically favorable and gives rise to a ⁴A₂g ground state term , which dictates the complex's spectroscopic and magnetic behavior.

Inter-electron repulsion within the d-orbitals is quantified by the Racah parameter (B) . In a complex, B is typically smaller than in the free V(II) ion, an effect known as the nephelauxetic effect , which indicates a degree of covalent character in the metal-ligand bond. The magnitude of Δo and the reduction in B are direct consequences of the nature and strength of the coordinating ligands, as described by the spectrochemical series.

d_orbital_splitting cluster_levels free_ion Free V(II) ion (5 degenerate d-orbitals) barycenter Barycenter (Spherical Field) free_ion->barycenter bar_line t2g t₂g (dxy, dxz, dyz) barycenter->t2g eg e₉ (dx²-y², dz²) barycenter->eg t2g->eg   Δo (10Dq)    label_down -0.4 Δo transitions cluster_excited GS ⁴A₂g (Ground State) T2g ⁴T₂g GS->T2g ν₁ = Δo T1gF ⁴T₁g(F) GS->T1gF ν₂ T1gP ⁴T₁g(P) GS->T1gP ν₃ workflow cluster_synthesis Synthesis & Preparation cluster_analysis Spectroscopic & Magnetic Analysis cluster_interpretation Data Interpretation A Synthesis of V(II) Complex (Inert Atmosphere) B Sample Preparation (Degassed Solvents) A->B C UV-Visible Spectroscopy B->C D SQUID Magnetometry B->D E EPR Spectroscopy B->E F Determine Δo and B from UV-Vis C->F G Determine Magnetic Moment (μ_eff) D->G H Correlate Structure with Spectroscopic & Magnetic Properties E->H F->H G->H

A Technical Guide to the Magnetic Properties of High-Spin d³ Vanadium(II) Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of high-spin d³ Vanadium(II) compounds. The V(II) ion, with its d³ electron configuration, presents a fascinating case study in magnetochemistry, consistently exhibiting paramagnetic behavior in a high-spin state. This document details the theoretical underpinnings of its magnetism, summarizes key quantitative magnetic data, provides detailed experimental methodologies for characterization, and visualizes the core concepts and workflows.

Theoretical Framework: Understanding the Magnetism of d³ Ions

The magnetic properties of Vanadium(II) complexes are fundamentally governed by the electron configuration of the V²⁺ ion, which is 3d³. In most coordination environments, particularly octahedral and pseudo-octahedral geometries, these three d-electrons occupy the lower energy t₂g orbitals with parallel spins, leading to a high-spin quartet (S = 3/2) ground state. This arrangement is a direct consequence of Hund's rule of maximum multiplicity.

Ligand Field Theory (LFT) provides a robust model for understanding the electronic structure of these complexes. The interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbitals into distinct energy levels. For an octahedral complex, the d-orbitals split into a lower energy t₂g triplet and a higher energy e_g doublet. The energy separation between these levels is denoted as Δ_o (the octahedral ligand field splitting parameter). For d³ ions like V(II), the three electrons singly occupy the t₂g orbitals, resulting in three unpaired electrons and a predictable paramagnetic behavior.

The spin-only magnetic moment (μ_so) for a d³ ion can be calculated using the following formula:

μ_so = √[n(n+2)] B.M.

where 'n' is the number of unpaired electrons and B.M. stands for Bohr Magnetons. For a high-spin V(II) complex with n=3, the theoretical spin-only magnetic moment is √[3(3+2)] = √15 ≈ 3.87 B.M. Experimental values are often close to this theoretical prediction.

Diagram of d-orbital splitting in an octahedral field for a d³ ion.

Caption: d-orbital splitting for a high-spin d³ ion in an octahedral ligand field.

Quantitative Magnetic Data

The magnetic properties of high-spin V(II) compounds are quantified through measurements of magnetic susceptibility as a function of temperature. From this data, key parameters such as the effective magnetic moment (μ_eff), the Curie constant (C), and the Weiss constant (θ) can be determined. The following table summarizes representative data for some high-spin V(II) complexes.

CompoundLigand TypeMagnetic Moment (μ_eff) [B.M.]χT [cm³ K mol⁻¹]Weiss Constant (θ) [K]Reference
[V(TptBu2)Cl]Tris(pyrazolyl)borate3.78--[1]
cis-[V(ddpd)₂]²⁺Nitrogen Donor (ddpd)-1.857-[2]
mer-[V(ddpd)₂]²⁺Nitrogen Donor (ddpd)-1.863-[2]
[V(H₂O)₆]²⁺ (theoretical spin-only)Aqua3.87--

ddpd = N,N'-dimethyl-N,N'-dipyridine-2-yl-pyridine-2,6-diamine TptBu2 = hydro-tris(3,5-di-tert-butyl-pyrazol-1-yl)borate

Experimental Protocols

The synthesis and characterization of V(II) compounds require rigorous exclusion of air and moisture due to their sensitivity to oxidation.

General Synthesis of a Vanadium(II) Precursor under Inert Atmosphere

This protocol describes a general method for the synthesis of a common V(II) starting material, often performed using a Schlenk line.

  • Glassware Preparation: All glassware (e.g., Schlenk flask, dropping funnel) is thoroughly cleaned and oven-dried at >120 °C for several hours to remove adsorbed water. The hot glassware is assembled and connected to a Schlenk line.

  • Inert Atmosphere: The assembled apparatus is subjected to at least three cycles of evacuation (to ~10⁻³ mbar) and backfilling with a high-purity inert gas (e.g., Argon or Nitrogen).[3][4]

  • Reaction: A solution of a V(III) precursor, such as VCl₃(THF)₃, in a dry, deoxygenated solvent (e.g., THF) is prepared in the Schlenk flask under a positive pressure of inert gas.

  • Reduction: A reducing agent, such as zinc dust or potassium metal, is added to the stirred solution. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reduction to V(II). The progress of the reaction is often monitored by a color change (e.g., from the color of the V(III) complex to the characteristic color of the V(II) species).

  • Isolation: After the reaction is complete, the solid byproducts are removed by filtration under inert atmosphere using a Schlenk filter cannula. The solvent is then removed from the filtrate under vacuum to yield the V(II) product, which should be stored and handled under an inert atmosphere.[3]

Magnetic Susceptibility Measurements (SQUID Magnetometry)

Superconducting Quantum Interference Device (SQUID) magnetometry is the preferred method for obtaining high-sensitivity magnetic data.

  • Sample Preparation (in a Glovebox): Due to the air-sensitivity of V(II) compounds, sample preparation must be performed in an inert atmosphere glovebox.[5]

    • A small amount of the powdered sample (typically 1-10 mg) is weighed accurately.

    • The sample is loaded into a gelatin capsule, a small plastic bag, or a sealed quartz tube.[6][7] For powder samples, a small amount of cotton can be used to prevent movement of the sample within the holder.

    • The sample holder is then placed inside a plastic straw, which is affixed to the SQUID sample rod.

  • Sample Loading: The sample rod is transferred from the glovebox to the SQUID magnetometer, minimizing exposure to air. The instrument's airlock is purged with helium gas before introducing the sample.

  • Measurement: The magnetic moment of the sample is measured as a function of temperature (typically from 2 K to 300 K) and applied magnetic field.

    • Zero-Field-Cooled (ZFC) and Field-Cooled (FC) Measurements: For a typical experiment, the sample is cooled to the lowest temperature in zero field. A small magnetic field (e.g., 1000 Oe) is then applied, and the magnetic moment is measured as the temperature is increased. This is the ZFC curve. For the FC curve, the sample is cooled in the presence of the same magnetic field, and the moment is measured upon warming.

  • Data Analysis: The raw data is corrected for the diamagnetic contribution of the sample holder and the core diamagnetism of the compound. The molar magnetic susceptibility (χ_M) is then plotted as a function of temperature. The effective magnetic moment (μ_eff) is calculated from the relationship μ_eff = 2.828√(χ_M T).

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for probing the electronic structure of paramagnetic species like V(II).

  • Sample Preparation:

    • Solid-State: A small amount of the powdered V(II) compound is loaded into a quartz EPR tube inside a glovebox. The tube is then sealed with a cap and parafilm.[8] Before measurement at cryogenic temperatures, the tube is flushed with helium gas to prevent condensation of air.

    • Solution: A solution of the V(II) complex is prepared in a suitable deoxygenated solvent that forms a good glass upon freezing (e.g., 2-methyltetrahydrofuran). The solution is transferred to an EPR tube via a cannula under inert atmosphere and then flame-sealed or capped.

  • Measurement: The EPR spectrum is recorded at a specific microwave frequency (commonly X-band, ~9.5 GHz) and a swept magnetic field. For V(II) complexes, measurements are often performed at low temperatures (e.g., liquid helium temperature, 4.2 K) to observe well-resolved spectra.

  • Spectral Analysis: The EPR spectrum of a high-spin d³ ion is characterized by its g-values and potentially zero-field splitting (ZFS) parameters (D and E), which provide detailed information about the symmetry and electronic environment of the V(II) center.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the key workflows in the study of the magnetic properties of high-spin V(II) compounds.

Experimental workflow for the synthesis and characterization of an air-sensitive V(II) compound.

experimental_workflow cluster_synthesis Synthesis (Inert Atmosphere) cluster_characterization Characterization cluster_analysis Data Analysis start Prepare Glassware (Oven-dry) schlenk Assemble on Schlenk Line start->schlenk evac_refill Evacuate/Refill Cycles (x3) schlenk->evac_refill reagents Add V(III) Precursor & Solvent evac_refill->reagents reduction Add Reducing Agent reagents->reduction reaction Reaction (Stirring/Heating) reduction->reaction filtration Filter via Cannula reaction->filtration isolation Remove Solvent (Vacuum) filtration->isolation product Isolate V(II) Product isolation->product squid_prep Prepare SQUID Sample (Glovebox) product->squid_prep epr_prep Prepare EPR Sample (Glovebox) product->epr_prep squid_run Run SQUID Magnetometry squid_prep->squid_run squid_data Obtain χ vs. T data squid_run->squid_data mag_moment Calculate μ_eff squid_data->mag_moment curie_weiss Determine Curie-Weiss Law Parameters (C, θ) squid_data->curie_weiss epr_run Run EPR Spectroscopy epr_prep->epr_run epr_data Obtain EPR Spectrum epr_run->epr_data zfs Determine g-values and ZFS (D, E) epr_data->zfs

Caption: Workflow for synthesis and magnetic characterization of V(II) compounds.

logical_relationship V2_ion V(II) ion d3_config d³ electron configuration V2_ion->d3_config splitting d-orbital splitting (t2g, eg) d3_config->splitting influenced by oct_field Octahedral Ligand Field oct_field->splitting high_spin High-spin state (S=3/2) splitting->high_spin hunds_rule Hund's Rule hunds_rule->high_spin dictates unpaired_e Three unpaired electrons high_spin->unpaired_e paramagnetism Paramagnetism unpaired_e->paramagnetism mag_moment Magnetic Moment (μ ≈ 3.87 B.M.) unpaired_e->mag_moment

References

Synthesis and Characterization of Novel Vanadium(II) Coordination Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vanadium, a first-row transition metal, exhibits a rich and diverse coordination chemistry owing to its accessibility of multiple oxidation states, ranging from -1 to +5. Among these, the Vanadium(II) oxidation state, with its d³ electron configuration, presents a fascinating area of study due to the paramagnetic nature and reactivity of its complexes. These compounds are often key precursors in the synthesis of higher oxidation state vanadium complexes and have shown potential in various applications, including catalysis, nitrogen fixation, and as synthons for advanced materials.

This technical guide provides a comprehensive overview of the synthesis and characterization of novel Vanadium(II) coordination compounds. It is designed to serve as a practical resource for researchers, offering detailed experimental protocols, structured data presentation for comparative analysis, and visual workflows to elucidate the intricate processes involved in the study of these air-sensitive yet highly reactive species.

General Synthetic Considerations

The synthesis of Vanadium(II) coordination compounds is challenging due to their extreme sensitivity to air and moisture. The V(II) ion is a potent reducing agent and is readily oxidized to V(III) or higher oxidation states upon exposure to atmospheric oxygen. Therefore, all synthetic manipulations must be carried out under a strictly inert atmosphere, employing specialized techniques and equipment.

Key considerations include:

  • Inert Atmosphere Techniques: The use of Schlenk lines or gloveboxes is mandatory to maintain an oxygen- and moisture-free environment.[1] A continuous flush of an inert gas, such as argon or nitrogen, is crucial to prevent contamination.[1]

  • Solvent Purity: Solvents must be rigorously dried and deoxygenated prior to use. Common drying agents include sodium/benzophenone ketyl for ethereal solvents and calcium hydride for halogenated solvents. Deoxygenation is typically achieved by sparging with an inert gas or through freeze-pump-thaw cycles.

  • Starting Materials: Common precursors for V(II) chemistry include VCl₃, which can be reduced in situ, or pre-formed V(II) salts like VCl₂(THF)₂. The choice of precursor often depends on the desired final product and the reactivity of the chosen ligands.

A general workflow for the synthesis of Vanadium(II) coordination compounds is depicted below.

Synthesis_Workflow General Synthetic Workflow for Vanadium(II) Complexes Start Select Vanadium Precursor and Ligand Inert_Atmosphere Prepare Inert Atmosphere (Schlenk Line / Glovebox) Start->Inert_Atmosphere Solvent_Prep Dry and Deoxygenate Solvent Inert_Atmosphere->Solvent_Prep Reaction Combine Reactants in Solvent under Inert Gas Solvent_Prep->Reaction Stirring Stir at Controlled Temperature Reaction->Stirring Isolation Isolate Product (Filtration / Crystallization) Stirring->Isolation Washing Wash with Anhydrous Solvent Isolation->Washing Drying Dry under Vacuum Washing->Drying Characterization Characterize Product Drying->Characterization Storage Store under Inert Atmosphere Drying->Storage

Caption: General Synthetic Workflow for Vanadium(II) Complexes.

Detailed Experimental Protocols

This section outlines detailed methodologies for the synthesis of representative Vanadium(II) coordination compounds and the subsequent characterization techniques.

Synthesis of a Four-Coordinate Vanadium(II) Bis(biphenolato) Complex

This protocol is adapted from the synthesis of a highly distorted four-coordinate V(II) complex.[2]

Materials:

  • Dilithiated 3,3'-di-tert-butyl-5,5',6,6'-tetramethyl-1,1'-biphenyl-2,2'-diol (Li₂TBDMPD)

  • [V(THF)₄(CF₃SO₃)₂] (prepared by reduction of V(CF₃SO₃)₃ with metallic zinc)[2]

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous dimethoxyethane (DME)

Procedure:

  • In a glovebox, combine 0.23 g (0.63 mmol) of Li₂TBDMPD and 0.2 g (0.31 mmol) of [V(THF)₄(CF₃SO₃)₂] in a Schlenk flask.[2]

  • Add rigorously dried THF to the flask. The solution will change color from sky blue to a light brown.[2]

  • Stir the reaction mixture overnight at room temperature.[2]

  • Remove the solvent under vacuum to yield a solid residue.[2]

  • Extract the residue with a minimum amount of Et₂O to remove Li(CF₃SO₃) and filter the solution.[2]

  • Remove the solvent from the filtrate under vacuum to obtain the product, [V(TBDMPD)₂{Li(THF)}₂]·2Et₂O, as a solid in 78% yield.[2]

  • For single crystals suitable for X-ray diffraction, cool the Et₂O filtrate with a small amount of added DME at 0°C for 12 hours to form dichroic green-brown blocks of [V(TBDMPD)₂{Li(DME)}₂]·2Et₂O.[2]

Characterization Techniques

Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline solid, providing definitive structural information.

Protocol for Air-Sensitive Crystals:

  • Crystal Mounting: Inside a glovebox or under a stream of inert gas, select a suitable single crystal. Coat the crystal in a cryoprotectant oil (e.g., paratone or perfluorinated oil) to prevent decomposition upon exposure to air.[3][4]

  • Mounting on Goniometer: Mount the oil-coated crystal on a loop attached to a goniometer head.[4]

  • Data Collection: Transfer the mounted crystal to the diffractometer, which is equipped with a cryostream (typically operating at 100-150 K) to maintain an inert environment and minimize thermal vibrations.[4]

  • Data Processing: Collect diffraction data by rotating the crystal in the X-ray beam. Process the data using appropriate software to solve and refine the crystal structure.

Objective: To probe the electronic environment of the paramagnetic V(II) (d³) center.

Protocol:

  • Sample Preparation: In a glovebox, dissolve a small amount of the Vanadium(II) complex in a dry, deoxygenated solvent (e.g., toluene or THF).[5] The solution should be dilute enough to avoid signal broadening.[5]

  • Loading the EPR Tube: Transfer the solution into a quartz EPR tube (typically 4 mm diameter).[5] The tube should be filled to a height of 2-3 inches.[5]

  • Sealing the Tube: Securely cap or seal the EPR tube to prevent air exposure.

  • Data Acquisition: Place the EPR tube in the spectrometer's resonant cavity. For detailed spectral features, data is often collected at cryogenic temperatures (e.g., 4 K).[2] The spectrum is recorded by sweeping the magnetic field while irradiating the sample with a constant microwave frequency.[2]

Objective: To determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and their interactions.

Protocol:

  • Sample Preparation: In a glovebox, accurately weigh a small amount of the crystalline or powdered sample into a gelatin capsule or a specially designed sample holder.

  • Loading into the SQUID: Mount the sample holder onto the sample rod and insert it into the SQUID (Superconducting Quantum Interference Device) magnetometer.[6]

  • Data Collection: Measure the magnetic moment of the sample over a range of temperatures (e.g., 2-300 K) and applied magnetic fields.[6]

  • Data Analysis: Correct the raw data for the diamagnetic contributions of the sample holder and the ligands to obtain the molar magnetic susceptibility (χₘ). The effective magnetic moment (μ_eff) can then be calculated using the Curie or Curie-Weiss law.

Objective: To investigate the redox properties of the Vanadium(II) complex, such as the potentials at which it can be oxidized or reduced.

Protocol:

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[7][8]

  • Solution Preparation: In a glovebox, prepare a solution of the Vanadium(II) complex in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) to ensure conductivity.[9]

  • Deoxygenation: Purge the solution with an inert gas for several minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Data Acquisition: Immerse the electrodes in the solution and apply a linearly swept potential to the working electrode.[8] The potential is swept to a set value and then reversed back to the initial potential.[9] The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.[8]

A generalized workflow for the characterization of a novel Vanadium(II) complex is presented below.

Characterization_Workflow Characterization Workflow for a Novel Vanadium(II) Complex Synthesis Synthesized V(II) Complex Xray Single-Crystal X-ray Diffraction Synthesis->Xray EPR EPR Spectroscopy Synthesis->EPR SQUID SQUID Magnetometry Synthesis->SQUID CV Cyclic Voltammetry Synthesis->CV Structure Molecular Structure (Bond Lengths, Angles) Xray->Structure Electronic_Env Electronic Environment (g-values, Hyperfine Coupling) EPR->Electronic_Env Magnetic_Prop Magnetic Moment (μ_eff) SQUID->Magnetic_Prop Redox_Prop Redox Potentials (E½) CV->Redox_Prop

Caption: Characterization Workflow for a Novel Vanadium(II) Complex.

Data Presentation

The quantitative data obtained from the characterization of novel Vanadium(II) coordination compounds are crucial for their comprehensive understanding and for comparison with existing compounds. The following tables present representative data for a selection of V(II) complexes.

Table 1: Selected Crystallographic Data for Vanadium(II) Complexes
CompoundV-N Bond Length (Å)V-O Bond Length (Å)N-V-N Angle (°)Reference
V{N(SiMePh₂)₂}₂2.004(1), 2.012(1)-137.0(4)[7]
[V(TBDMPD)₂{Li(DME)}₂]·2Et₂O-2.004 (avg)-[2]
Table 2: Magnetic and Spectroscopic Data for Vanadium(II) Complexes
CompoundMagnetic Moment (μ_B)g-values (from EPR)A-tensor (MHz) (from EPR)Reference
V{N(SiMePh₂)₂}₂3.36--[7]
[V(TBDMPD)₂{Li(DME)}₂]·2Et₂O-[2.047, 2.015, 1.95][-108, -55, -84][2]
[VCl₂(deeda)₂] (deeda = N,N'-diethylethane-1,2-diamine)3.67--[10]

Conclusion

The synthesis and characterization of novel Vanadium(II) coordination compounds represent a vibrant and challenging field of inorganic chemistry. The protocols and data presented in this guide highlight the critical importance of rigorous experimental techniques to handle these air-sensitive materials. The synergistic application of single-crystal X-ray diffraction, EPR spectroscopy, SQUID magnetometry, and cyclic voltammetry provides a powerful toolkit for elucidating the structural, electronic, and magnetic properties of these fascinating molecules. A thorough understanding of these fundamental properties is paramount for the rational design of new V(II) complexes with tailored reactivity for applications in catalysis and materials science. As synthetic methodologies and characterization techniques continue to advance, the exploration of Vanadium(II) coordination chemistry promises to unveil even more intriguing and potentially useful compounds.

References

A Technical Guide to the Ionic Radius and Coordination Geometries of Vanadium(2+)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused examination of the fundamental structural characteristics of the Vanadium(2+) ion (V²⁺). A member of the first transition series, vanadium is noted for its ability to exist in multiple oxidation states, from -1 to +5. The divalent state, V(II), corresponding to a d³ electron configuration, is a powerful reducing agent and is readily oxidized, making its complexes air-sensitive. Understanding the ionic radius and preferred coordination geometries of V(II) is critical for predicting its behavior in various chemical environments, from catalysis to its transient role in biological systems, such as in certain vanadium-dependent nitrogenases.

Vanadium(2+) Ionic Radius

The ionic radius is a measure of an ion's size in a crystal lattice. It is not a fixed value but is critically dependent on several factors, including the ion's coordination number (CN), the spin state (high-spin vs. low-spin), and the method of determination. For transition metals like vanadium, the Shannon effective ionic radii are the most widely accepted standard.[1] The ionic radius generally increases with an increasing coordination number as the surrounding ligands draw out the electron cloud.[2][3]

The table below summarizes the Shannon effective ionic radius for the Vanadium(2+) cation.

IonCoordination Number (CN)Spin StateIonic Radius (pm)
V²⁺6High-Spin79

Data sourced from Shannon's revised effective ionic radii.[4][5]

Coordination Geometries of Vanadium(2+)

The coordination geometry of a metal ion describes the spatial arrangement of the ligands bound to it. This arrangement is primarily determined by the coordination number, which is influenced by the relative sizes of the metal ion and its ligands, as well as electronic factors.[6] For the V²⁺ ion, the most common coordination number is 6, resulting in a classic octahedral geometry. Other geometries are possible, particularly with bulky ligands that may restrict the number of binding sites.

The table below outlines the common coordination numbers for V(II) and their corresponding idealized geometries.

Coordination Number (CN)Idealized GeometryTypical Ligand Environment
4Tetrahedral or Square PlanarFavored by large ligands (e.g., halides) or specific d⁸ ions (for square planar), less common for d³ V(II).
5Square Pyramidal or Trigonal BipyramidalCan occur with specific ligand constraints or in coordinatively unsaturated species.
6Octahedral Most Common. Typically observed with small, monodentate ligands like water (e.g., [V(H₂O)₆]²⁺).

Experimental Protocol: Structural Determination by Single-Crystal X-ray Diffraction

The definitive method for determining the ionic radius (via bond lengths) and coordination geometry of a V(II) complex is single-crystal X-ray diffraction.[7] Given the air-sensitivity of V(II) compounds, the entire process requires meticulous handling under an inert atmosphere.[8]

A. Synthesis and Crystallization
  • Inert Atmosphere Synthesis: The synthesis of the V(II) complex is conducted using standard anaerobic techniques, such as a Schlenk line or in a glovebox, to strictly exclude oxygen and moisture.

  • Solvent Selection: Solvents must be rigorously dried and deoxygenated prior to use.

  • Crystal Growth: Single crystals suitable for diffraction are typically grown by slow cooling of a saturated solution, slow evaporation of the solvent, or vapor diffusion of a non-solvent into the solution, all maintained under an inert atmosphere. Rapid temperature changes should be avoided to prevent the formation of poorly ordered microcrystals.

B. Crystal Mounting for Air-Sensitive Samples
  • Crystal Selection: Inside a glovebox or under a positive flow of inert gas, a well-formed single crystal is selected under a microscope.

  • Cryoprotection: The selected crystal is quickly coated in a cryoprotectant oil (e.g., Paratone-N or a perfluoropolyether oil) to provide a temporary barrier against air exposure.[8]

  • Mounting: The oil-coated crystal is affixed to the tip of a mounting loop (e.g., a MiTeGen MicroMount).

  • Flash Cooling: The mounted crystal is immediately transferred to the diffractometer's cold stream (typically 100-150 K). This flash-cooling process vitrifies the surrounding oil, immobilizes the crystal, and protects it from atmospheric degradation during data collection.[8]

C. Data Collection
  • Instrument Setup: The mounted crystal is centered in the X-ray beam of a single-crystal diffractometer.

  • Diffraction Measurement: The crystal is rotated while being irradiated with a monochromatic X-ray beam. The resulting diffraction pattern—the angles and intensities of the scattered X-rays—is recorded by a detector. A full dataset consists of hundreds of images taken at various crystal orientations.[7]

D. Structure Solution and Refinement
  • Data Processing: The collected diffraction images are integrated and scaled to produce a reflection file containing the Miller indices (h,k,l) and intensity for each diffraction spot.

  • Structure Solution: Computational software is used to solve the "phase problem" and generate an initial electron density map of the crystal's unit cell.[7]

  • Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions, and thermal parameters to achieve the best possible fit between the calculated and the observed diffraction data.

  • Analysis: The final refined structure provides precise atomic coordinates, from which bond lengths, bond angles, and the overall coordination geometry are determined with high accuracy. The V(II) ionic radius can be inferred by subtracting the ionic radius of the coordinating atom from the experimentally determined V-ligand bond length.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and structural characterization of an air-sensitive Vanadium(II) complex.

G Workflow for V(II) Complex Structural Analysis cluster_synthesis Synthesis & Crystallization cluster_handling Sample Preparation cluster_analysis X-ray Diffraction & Analysis cluster_results Final Outputs synthesis Anaerobic Synthesis (Schlenk Line / Glovebox) crystal Slow Crystallization synthesis->crystal Purified Product mount Mount Crystal in Oil crystal->mount flash_cool Flash-Cool in N2 Stream (100 K) mount->flash_cool data_collection Data Collection flash_cool->data_collection solve Structure Solution data_collection->solve refine Structure Refinement solve->refine radius Ionic Radius refine->radius geometry Coordination Geometry refine->geometry

References

An In-depth Technical Guide to the Pourbaix Diagram of Vanadium Aqueous Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Pourbaix diagram for vanadium, a critical tool for understanding the electrochemical behavior of its aqueous species. Vanadium's diverse oxidation states and its presence in various biological and industrial systems necessitate a thorough understanding of its stability under different potential and pH conditions. This document details the thermodynamic basis for the vanadium Pourbaix diagram, presents quantitative data in structured tables, outlines experimental protocols for its determination, and provides a visual representation of the species' relationships.

Introduction to the Pourbaix Diagram

A Pourbaix diagram, also known as a potential-pH diagram, is a graphical representation of the thermodynamic stability of a metal-water system. It maps the regions of stability for various species, including the metal itself, its ions, and its oxides and hydroxides, as a function of electrode potential (E) and pH. These diagrams are invaluable in corrosion studies, geochemistry, environmental science, and the development of batteries and pharmaceuticals. For vanadium, which can exist in multiple oxidation states (from +2 to +5), the Pourbaix diagram is particularly complex and informative.[1][2][3]

Thermodynamic Foundation of the Vanadium Pourbaix Diagram

The construction of a Pourbaix diagram is based on the Nernst equation, which relates the electrode potential of a half-reaction to the standard electrode potential and the activities (approximated by concentrations) of the reacting species.[3] The lines on the diagram represent the equilibrium conditions between two species.

The general form of the Nernst equation is:

E = E° - (RT/nF) * ln(Q)

Where:

  • E is the electrode potential.

  • is the standard electrode potential.

  • R is the universal gas constant.

  • T is the absolute temperature.

  • n is the number of electrons transferred in the half-reaction.

  • F is the Faraday constant.

  • Q is the reaction quotient.

For reactions involving H+ ions, the Nernst equation can be expressed as a function of pH. The boundaries on the Pourbaix diagram are of three types:

  • Horizontal lines: Represent redox reactions that are independent of pH (do not involve H+ or OH- ions).

  • Vertical lines: Represent purely chemical (acid-base) reactions that are independent of potential (do not involve electron transfer).

  • Sloping lines: Represent redox reactions that are dependent on pH.

Quantitative Data: Vanadium Species and Equilibria

The following tables summarize the key aqueous and solid species of vanadium and the half-reactions that govern the transitions between them in the V-H₂O system. The corresponding Nernst equations define the lines on the Pourbaix diagram.

Table 1: Major Aqueous and Solid Vanadium Species

Oxidation StateCationic SpeciesAnionic SpeciesSolid Species
+5VO₂⁺H₂V₁₀O₂₈⁴⁻, HV₁₀O₂₈⁵⁻, V₄O₁₂⁴⁻, VO₄³⁻, HVO₄²⁻V₂O₅
+4VO²⁺-VO₂
+3V³⁺-V₂O₃
+2V²⁺--
0--V

Table 2: Key Half-Reactions and Nernst Equations for the Vanadium-Water System

Reaction NumberHalf-ReactionNernst Equation (at 25°C)
1V²⁺ + 2e⁻ ⇌ VE = -1.185 + 0.0295 log[V²⁺]
2V³⁺ + e⁻ ⇌ V²⁺E = -0.255 + 0.0591 log([V³⁺]/[V²⁺])
3VO²⁺ + 2H⁺ + e⁻ ⇌ V³⁺ + H₂OE = 0.337 - 0.1182 pH + 0.0591 log([VO²⁺]/[V³⁺])
4VO₂⁺ + 2H⁺ + e⁻ ⇌ VO²⁺ + H₂OE = 1.000 - 0.1182 pH + 0.0591 log([VO₂⁺]/[VO²⁺])
5V₂O₃ + 6H⁺ + 2e⁻ ⇌ 2V²⁺ + 3H₂OE = -0.450 - 0.1773 pH - 0.0591 log[V²⁺]
62VO²⁺ + 3H₂O ⇌ V₂O₄ + 4H⁺ + 2e⁻E = 0.654 - 0.1182 pH + 0.0591 log[VO²⁺]
72VO₂⁺ + H₂O ⇌ V₂O₅ + 2H⁺pH = -0.5 log(K) - log[VO₂⁺]
8V₂O₅ + 6H⁺ + 2e⁻ ⇌ 2VO²⁺ + 3H₂OE = 1.120 - 0.1773 pH + 0.0591 log[VO²⁺]

Note: The standard potentials (E°) and equilibrium constants (K) can vary slightly depending on the source of thermodynamic data.

Experimental Protocols for Determining Vanadium Pourbaix Diagrams

While Pourbaix diagrams are constructed from thermodynamic data, experimental validation and refinement are crucial. The following protocols outline key techniques used to study the speciation and redox chemistry of vanadium in aqueous solutions.

Potentiometric Titration

Objective: To determine the redox potentials and stoichiometry of reactions between different vanadium oxidation states.

Methodology:

  • Preparation of Vanadium Solutions: Prepare solutions of different vanadium oxidation states (e.g., V(V) as NH₄VO₃, V(IV) as VOSO₄, V(III) as VCl₃, and V(II) as VSO₄). The initial oxidation states can be prepared by controlled chemical or electrochemical reduction or oxidation.

  • Titration Setup: Use a high-precision potentiometer with a suitable indicator electrode (e.g., platinum) and a reference electrode (e.g., Ag/AgCl or Calomel). The titration vessel should be sealed and purged with an inert gas (e.g., argon or nitrogen) to prevent aerial oxidation, especially of V(II) and V(III).

  • Titration Procedure: Titrate a solution of one vanadium oxidation state with a standardized solution of a different oxidation state (e.g., titrating V(II) with a V(IV) solution). Record the potential as a function of the titrant volume.

  • Data Analysis: Plot the potential versus the volume of titrant added. The equivalence points, corresponding to sharp potential jumps, indicate the stoichiometric points of the redox reactions. The potential at the half-equivalence point provides an estimate of the formal potential of the redox couple under the experimental conditions. By performing titrations at different pH values, the pH dependence of the redox potentials can be determined.

Cyclic Voltammetry

Objective: To investigate the redox behavior of vanadium species and determine their formal potentials and electrochemical reversibility.

Methodology:

  • Electrochemical Cell: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode, and a counter electrode (e.g., platinum wire).

  • Electrolyte Preparation: Prepare an electrolyte solution containing a known concentration of the vanadium species of interest and a supporting electrolyte (e.g., H₂SO₄) to ensure sufficient conductivity. The pH of the solution should be carefully controlled and measured.

  • Voltammetric Scan: Apply a linearly sweeping potential to the working electrode and measure the resulting current. The potential is swept from an initial value to a final value and then back to the initial value, forming a cycle.

  • Data Analysis: The resulting plot of current versus potential is a cyclic voltammogram. The peak potentials (anodic and cathodic) provide information about the formal potential of the redox couple. The separation between the peak potentials can indicate the reversibility of the electron transfer process. By performing cyclic voltammetry at various pH values, the pH-dependent redox behavior can be mapped.

UV-Visible Spectrophotometry

Objective: To identify and quantify the different oxidation states of vanadium in solution, as each oxidation state has a characteristic color and absorption spectrum.

Methodology:

  • Preparation of Standard Solutions: Prepare standard solutions of known concentrations for each vanadium oxidation state (V(II) - lavender, V(III) - green, V(IV) - blue, V(V) - yellow).

  • Spectrophotometer Setup: Use a UV-Visible spectrophotometer to measure the absorbance of the solutions over a specific wavelength range.

  • Measurement: Record the absorbance spectra of the standard solutions to identify their characteristic absorption maxima (λ_max).

  • Analysis of Unknown Samples: Measure the absorbance spectrum of the sample solution. The presence of specific peaks can be used to identify the oxidation states present. For quantitative analysis, a calibration curve can be constructed by plotting absorbance at λ_max versus concentration for the standard solutions (Beer-Lambert Law). This allows for the determination of the concentration of each vanadium species in the sample. This technique is particularly useful for monitoring changes in speciation as a function of pH or applied potential.

Visualization of Vanadium Aqueous Species Equilibria

The following diagram, generated using the DOT language, illustrates the relationships between the major vanadium species in the V-H₂O system as depicted in a simplified Pourbaix diagram.

Vanadium_Pourbaix Simplified Pourbaix Diagram for Vanadium Aqueous Species cluster_pH pH Scale cluster_potential Potential (E) V V V2_plus V²⁺ V->V2_plus Oxidation (Low pH) V3_plus V³⁺ V2_plus->V3_plus Oxidation (Low pH) V2O3 V₂O₃ VO2_plus VO²⁺ V3_plus->VO2_plus Oxidation (Low pH) V3_plus->V2O3 Precipitation (Mid pH) VO2_plus_ion VO₂⁺ VO2_plus->VO2_plus_ion Oxidation (Low pH) V2O4 V₂O₄ (VO₂) VO2_plus->V2O4 Precipitation (Mid pH) V2O5 V₂O₅ VO2_plus_ion->V2O5 Precipitation (Low-Mid pH) HVO4_2_minus HVO₄²⁻ VO2_plus_ion->HVO4_2_minus Increasing pH low_pH Low pH (Acidic) mid_pH Mid pH high_pH High pH (Alkaline) low_E Reducing high_E Oxidizing

Caption: Simplified relationship between major vanadium species with varying pH and potential.

Conclusion

The Pourbaix diagram for vanadium is a powerful tool for predicting the stable forms of vanadium in aqueous environments. For researchers, scientists, and drug development professionals, a thorough understanding of this diagram is essential for applications ranging from the design of vanadium-based catalysts and redox flow batteries to the study of the biological roles and toxicity of vanadium compounds. The combination of thermodynamic calculations and experimental verification provides a robust framework for manipulating and controlling the behavior of this versatile element.

References

Methodological & Application

Synthesis of Vanadium(II) Sulfate Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of Vanadium(II) sulfate (VSO₄) solutions, a crucial reagent in various research and development applications. The methods described herein cover both chemical and electrolytic reduction pathways, offering flexibility based on available laboratory equipment and desired solution characteristics. Due to the air-sensitive nature of Vanadium(II), all procedures necessitate the strict exclusion of oxygen.

Introduction

Vanadium is a transition metal capable of existing in multiple oxidation states, each exhibiting a distinct color in aqueous solutions. The Vanadium(II) ion (V²⁺), characterized by its violet color, is a potent reducing agent. Its utility in organic synthesis, electrochemistry, and biological studies necessitates reliable and well-documented synthetic procedures. This application note details two primary methods for the preparation of Vanadium(II) sulfate solutions: chemical reduction of a Vanadium(IV) or Vanadium(V) precursor using a reducing agent, and electrolytic reduction of Vanadyl(IV) sulfate.

Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheets (SDS) for all reagents.

  • Vanadium Compounds: Vanadium pentoxide and ammonium metavanadate are toxic if inhaled or ingested. Vanadyl sulfate is harmful if swallowed and causes skin and eye irritation.

  • Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and can cause severe burns. Handle with extreme care in a fume hood.

  • Zinc and Zinc Amalgam: Zinc powder is flammable. Mercuric chloride, used in the preparation of zinc amalgam, is highly toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Inert Atmosphere: The synthesis and subsequent handling of Vanadium(II) sulfate solutions must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent rapid oxidation by air.

Personal Protective Equipment (PPE): Wear chemical splash goggles, chemical-resistant gloves, and a lab coat at all times.

Method 1: Chemical Reduction using Zinc Amalgam

This protocol details the reduction of a Vanadium(V) precursor, ammonium metavanadate, to Vanadium(II) sulfate using zinc amalgam. The progress of the reaction can be visually monitored by the characteristic color changes of the vanadium ions in different oxidation states.

Materials and Equipment
  • Ammonium metavanadate (NH₄VO₃)

  • Sulfuric acid (H₂SO₄), concentrated

  • Zinc, granular or powder

  • Mercuric chloride (HgCl₂) (for amalgam preparation)

  • Deionized water

  • Schlenk flask or a two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Source of inert gas (Nitrogen or Argon) with a bubbler

  • Syringes and needles for air-free transfer

Experimental Protocol

1. Preparation of the Vanadium(V) Stock Solution:

  • In a fume hood, slowly add a calculated volume of concentrated sulfuric acid to deionized water to prepare a 2 M sulfuric acid solution. The dissolution is highly exothermic.

  • Dissolve ammonium metavanadate in the 2 M sulfuric acid to achieve the desired molarity. Gentle heating may be required to facilitate dissolution. The initial solution will be yellow, characteristic of the dioxovanadium(V) ion (VO₂⁺).

2. Preparation of Zinc Amalgam (Jones Reductor):

  • In a separate flask, dissolve a small amount of mercuric chloride in deionized water.

  • Add granular zinc to the mercuric chloride solution and swirl for a few minutes.

  • Decant the aqueous solution and wash the resulting zinc amalgam several times with deionized water.

  • Store the amalgam under water until use.

3. Reduction of Vanadium(V) to Vanadium(II):

  • Place the prepared zinc amalgam into the Schlenk flask.

  • Add the Vanadium(V) stock solution to the flask.

  • Immediately seal the flask and begin purging with an inert gas. Ensure the gas outlet is connected to a bubbler to prevent over-pressurization.

  • Commence vigorous stirring.

  • Observe the color changes of the solution, which indicate the stepwise reduction of vanadium:

    • Yellow (V⁵⁺)Blue (V⁴⁺)Green (V³⁺)Violet (V²⁺)

  • Continue the reaction under a positive pressure of inert gas until the solution maintains a stable violet color, indicating the completion of the reduction to Vanadium(II). This process can take several hours.

  • Once the reaction is complete, the Vanadium(II) sulfate solution can be carefully transferred to a storage vessel under an inert atmosphere.

Quantitative Data
ParameterValueReference
Starting MaterialAmmonium Metavanadate (NH₄VO₃)
Reducing AgentZinc Amalgam
Acid Medium2 M Sulfuric Acid
Reaction TimeSeveral hours (until violet color persists)
Final ProductVanadium(II) sulfate (VSO₄) solution
Visual EndpointStable violet colored solution

Method 2: Electrolytic Reduction

This method involves the electrochemical reduction of Vanadyl(IV) sulfate (VOSO₄) to Vanadium(II) sulfate at the cathode of an electrolytic cell. This technique allows for precise control over the reduction process.

Materials and Equipment
  • Vanadyl sulfate hydrate (VOSO₄·xH₂O)

  • Sulfuric acid (H₂SO₄), concentrated

  • Deionized water

  • Divided electrolytic cell (H-cell) with a porous separator (e.g., Nafion® membrane)

  • Working electrode (cathode): Lead, platinum, or glassy carbon

  • Counter electrode (anode): Platinum or graphite

  • Reference electrode (optional, for potentiostatic control)

  • DC power supply or potentiostat

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

Experimental Protocol

1. Preparation of the Electrolyte:

  • Prepare a sulfuric acid solution of the desired concentration (e.g., 2-5 M) in deionized water.

  • Dissolve Vanadyl sulfate hydrate in the sulfuric acid solution to create the catholyte. The solution will be blue.

  • The anolyte can be the same sulfuric acid solution without the vanadium salt.

2. Electrolytic Cell Setup:

  • Assemble the divided electrolytic cell, ensuring the separator is properly placed between the cathode and anode compartments.

  • Place the working electrode in the catholyte compartment and the counter electrode in the anolyte compartment.

  • If using a reference electrode, place its tip close to the working electrode.

  • Begin purging both compartments with an inert gas to remove dissolved oxygen. Maintain a gentle, continuous flow throughout the electrolysis.

  • Start stirring the catholyte.

3. Electrolysis:

  • Connect the electrodes to the DC power supply or potentiostat. The working electrode is connected to the negative terminal, and the counter electrode to the positive terminal.

  • Apply a constant current (galvanostatic) or a constant potential (potentiostatic) to initiate the reduction. The specific current density or potential will depend on the electrode materials and cell geometry. A current density in the range of 10-100 mA/cm² is a typical starting point.

  • As the electrolysis proceeds, the blue color of the V⁴⁺ ions in the catholyte will gradually change to the violet of V²⁺ ions.

  • Monitor the reaction progress visually or by periodically taking small aliquots for spectroscopic analysis.

  • Continue the electrolysis until the desired conversion to Vanadium(II) is achieved.

  • Upon completion, switch off the power supply and store the resulting Vanadium(II) sulfate solution under an inert atmosphere.

Quantitative Data
ParameterValueReference
Starting MaterialVanadyl sulfate hydrate (VOSO₄·xH₂O)
Electrolyte2-5 M Sulfuric Acid
Cathode MaterialLead, Platinum, or Glassy Carbon
Anode MaterialPlatinum or Graphite
Current Density10-100 mA/cm² (typical)
Final ProductVanadium(II) sulfate (VSO₄) solution
Visual EndpointStable violet colored solution

Experimental Workflows

Chemical_Reduction_Workflow cluster_prep Preparation cluster_reaction Reduction Reaction cluster_product Product Handling V5_sol Prepare Vanadium(V) Stock Solution setup Combine Reactants in Schlenk Flask V5_sol->setup Zn_amalgam Prepare Zinc Amalgam Zn_amalgam->setup purge Purge with Inert Gas setup->purge react Stir Vigorously purge->react monitor Monitor Color Change (Yellow -> Blue -> Green -> Violet) react->monitor store Store V(II) Sulfate Solution under Inert Atmosphere monitor->store

Caption: Workflow for the chemical reduction synthesis of Vanadium(II) sulfate.

Electrolytic_Reduction_Workflow cluster_prep Preparation cluster_reaction Electrolysis cluster_product Product Handling electrolyte Prepare VOSO4 Electrolyte cell_setup Assemble Electrolytic Cell electrolyte->cell_setup purge Purge with Inert Gas cell_setup->purge electrolyze Apply Current/ Potential purge->electrolyze monitor Monitor Color Change (Blue -> Violet) electrolyze->monitor store Store V(II) Sulfate Solution under Inert Atmosphere monitor->store

Preparation of Anhydrous Vanadium(II) Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of anhydrous Vanadium(II) chloride (VCl₂). Due to its potent reducing properties, VCl₂ is a valuable precursor in inorganic and organometallic chemistry, finding applications in catalysis and the development of novel therapeutic agents. The protocols herein describe the two most common and effective methods for its preparation: the hydrogen reduction of Vanadium(III) chloride (VCl₃) and the thermal disproportionation of VCl₃.

Data Presentation

The selection of a synthetic method for VCl₂ production significantly influences the purity, yield, and safety considerations of the process. The following table summarizes the key quantitative and qualitative data for the two primary methods of preparation.

ParameterHydrogen Reduction of VCl₃Thermal Disproportionation of VCl₃
Purity HighModerate to High
Yield Quantitative[1]Variable, dependent on the efficient removal of VCl₄[1]
Primary Impurities Unreacted VCl₃[1]VCl₃, VCl₄[1]
Reaction Temperature ~675 °C[1][2]>350 °C[1]
Key Advantage High-purity product[1]Simpler experimental setup[1]
Key Disadvantage Requires handling of flammable hydrogen gas[1]Potential for VCl₄ contamination[1]

Experimental Protocols

The successful synthesis of anhydrous VCl₂ requires careful attention to experimental detail and the rigorous exclusion of air and moisture, as VCl₂ is readily oxidized. All manipulations should be performed using standard Schlenk line techniques or within a glovebox under an inert atmosphere (e.g., argon or nitrogen).

Method 1: Hydrogen Reduction of Vanadium(III) Chloride

This method, adapted from Inorganic Syntheses, is renowned for producing high-purity VCl₂.[1] The reaction proceeds as follows:

2 VCl₃(s) + H₂(g) → 2 VCl₂(s) + 2 HCl(g)[1][2]

Materials and Apparatus:

  • Anhydrous Vanadium(III) chloride (VCl₃)

  • High-purity, deoxygenated hydrogen (H₂) gas

  • High-purity, dry nitrogen (N₂) or argon (Ar) gas

  • Tube furnace with temperature controller

  • Quartz or Pyrex reaction tube

  • Porcelain boat

  • Gas purification train for H₂

  • Bubbler or system to monitor gas flow

  • Appropriate trapping system for the HCl gas byproduct (e.g., a basic solution trap)

Procedure:

  • Preparation: Under an inert atmosphere, place approximately 10 grams of anhydrous VCl₃ into a porcelain boat.[1] Position the boat in the center of the quartz reaction tube.

  • Assembly: Assemble the apparatus, ensuring a continuous flow of gas over the sample and a safe outlet for the gaseous byproducts.[1]

  • Inerting: Flush the system thoroughly with a dry, inert gas (N₂ or Ar) to remove any residual air.

  • Hydrogen Introduction: Introduce a steady flow of purified hydrogen gas.

  • Heating: Heat the furnace to 675 °C and maintain this temperature for several hours. The reaction is complete when the evolution of HCl gas ceases.[1] This can be monitored by passing the effluent gas through a bubbler containing an indicator solution.

  • Cooling: Once the reaction is complete, cool the furnace to room temperature under a continuous flow of hydrogen.

  • Inert Gas Purge: After cooling, switch the gas flow back to an inert gas to flush out the remaining hydrogen.

  • Product Handling: The resulting pale green, crystalline VCl₂ should be handled and stored under a strictly inert atmosphere to prevent oxidation.[1]

Method 2: Thermal Disproportionation of Vanadium(III) Chloride

This method relies on the thermal instability of VCl₃, which disproportionates to VCl₂ and the more volatile Vanadium(IV) chloride (VCl₄).[1] The reaction is:

2 VCl₃(s) → VCl₂(s) + VCl₄(g)[1][3]

Materials and Apparatus:

  • Anhydrous Vanadium(III) chloride (VCl₃)

  • Sublimation apparatus

  • High-vacuum line or a source of dry, inert gas (N₂ or Ar)

  • Heating mantle or furnace

  • Cold trap (if collecting VCl₄)

Procedure:

  • Preparation: Under an inert atmosphere, place the anhydrous VCl₃ into the sublimation apparatus.

  • Assembly and Evacuation: Assemble the sublimation apparatus and either evacuate to a high vacuum or establish a slow stream of inert gas.

  • Heating: Heat the apparatus to a temperature above 350 °C.[1] The VCl₃ will disproportionate.

  • Product Separation: The non-volatile, pale green VCl₂ will remain in the heated zone.[1] The volatile, deep red VCl₄ will sublime and can be collected in a cooler part of the apparatus or in a cold trap.[1]

  • Completion and Cooling: After the reaction is complete, cool the apparatus to room temperature while maintaining a vacuum or inert atmosphere.

  • Product Handling: Collect the VCl₂ product under an inert atmosphere and store it appropriately to prevent oxidation.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of anhydrous Vanadium(II) chloride.

Hydrogen_Reduction_Workflow Experimental Workflow for Hydrogen Reduction of VCl₃ A Load VCl₃ into porcelain boat in an inert atmosphere B Place boat in quartz tube within tube furnace A->B C Assemble apparatus and flush with inert gas (Ar/N₂) B->C D Introduce a steady flow of H₂ gas C->D E Heat furnace to 675 °C for several hours D->E F Monitor for cessation of HCl evolution E->F G Cool to room temperature under H₂ flow F->G Reaction complete H Flush with inert gas to remove H₂ G->H I Collect and store VCl₂ under inert atmosphere H->I

Caption: Workflow for the Hydrogen Reduction of VCl₃.

Thermal_Disproportionation_Workflow Experimental Workflow for Thermal Disproportionation of VCl₃ A Load VCl₃ into sublimation apparatus in an inert atmosphere B Assemble and evacuate or start inert gas flow A->B C Heat apparatus to >350 °C B->C D VCl₃ disproportionates into solid VCl₂ and gaseous VCl₄ C->D E Collect VCl₄ in a cooler zone (optional) D->E F Cool apparatus to room temperature under vacuum/inert gas D->F Reaction complete G Collect and store VCl₂ under inert atmosphere F->G

Caption: Workflow for the Thermal Disproportionation of VCl₃.

Safety and Handling

Anhydrous Vanadium(II) chloride and its precursors are hazardous materials and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Vanadium(III) chloride (VCl₃): Corrosive and causes severe skin burns and eye damage. Harmful if swallowed.

  • Vanadium(II) chloride (VCl₂): A strong reducing agent that reacts with oxygen. Causes severe skin burns and eye damage. Harmful if swallowed.

  • Hydrogen (H₂): Highly flammable gas.

  • Hydrogen Chloride (HCl): Corrosive and toxic gas.

Personal Protective Equipment (PPE):

  • Wear appropriate chemical-resistant gloves, a lab coat, and splash goggles at all times.

  • When handling the powders outside of an inert atmosphere glovebox, use a respirator with an appropriate cartridge.

Handling:

  • Avoid inhalation of dust and vapors.

  • Prevent contact with skin and eyes.

  • Handle under an inert atmosphere to prevent reaction with air and moisture.

Storage:

  • Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area.

  • Keep away from water and oxidizing agents.

References

Application Notes and Protocols for the Electrochemical Synthesis of Vanadium(II) Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadium(II) complexes are potent reducing agents and valuable precursors in various fields, including organic synthesis, catalysis, and the development of novel therapeutic agents. Traditional chemical reduction methods for preparing V(II) salts often involve strong reducing agents that can be difficult to handle and may introduce impurities. Electrochemical synthesis offers a clean, efficient, and highly controllable alternative for the generation of Vanadium(II) species directly in solution. This method allows for precise control over the reduction potential, minimizing side reactions and facilitating the preparation of high-purity V(II) precursors.

These application notes provide a comprehensive guide to the electrochemical synthesis of aqueous Vanadium(II) precursors, specifically targeting the reduction of Vanadium(III). The protocols detailed below are designed for a laboratory setting and can be adapted for various research and development applications.

General Principles

The electrochemical synthesis of Vanadium(II) is based on the reduction of a suitable Vanadium(III) salt at the cathode of an electrochemical cell. The standard reduction potential for the V³⁺/V²⁺ couple is approximately -0.26 V versus the Standard Hydrogen Electrode (SHE).

Reaction at the Cathode (Working Electrode): V³⁺(aq) + e⁻ → V²⁺(aq)

To drive this reaction, a potential more negative than the standard potential must be applied to the working electrode. The process is typically carried out in an acidic aqueous medium, such as sulfuric acid, to ensure the stability of the vanadium aqua ions. Due to the high sensitivity of Vanadium(II) to atmospheric oxygen, all procedures must be conducted under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Potentiostatic Synthesis of Vanadium(II) Sulfate

This protocol describes the synthesis of a Vanadium(II) sulfate solution using a controlled potential (potentiostatic) method.

Materials:

  • Vanadium(III) chloride (VCl₃) or freshly prepared Vanadium(III) sulfate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water, deoxygenated

  • Nitrogen or Argon gas (high purity)

  • Carbon felt or graphite rod (Working Electrode)

  • Platinum mesh or graphite rod (Counter Electrode)

  • Saturated Calomel Electrode (SCE) or Ag/AgCl (Reference Electrode)

  • H-type electrochemical cell with a porous separator (e.g., Nafion® membrane or glass frit)

  • Potentiostat/Galvanostat

  • Schlenk line and glassware for handling air-sensitive compounds

Procedure:

  • Electrolyte Preparation:

    • Prepare a 0.5 M V(III) solution in 2.0 M H₂SO₄. If starting from VCl₃, dissolve the appropriate amount in a deoxygenated 2.0 M H₂SO₄ solution. A common starting material is also VOSO₄, which can be electrochemically reduced to V(III) prior to this protocol.

    • The anolyte will be 2.0 M H₂SO₄.

    • Purge both the catholyte and anolyte with high-purity nitrogen or argon for at least 30 minutes to remove dissolved oxygen.

  • Electrochemical Cell Assembly:

    • Assemble the H-type cell under a continuous flow of inert gas.

    • Place the carbon felt or graphite working electrode and the reference electrode in the cathodic chamber.

    • Place the platinum mesh or graphite counter electrode in the anodic chamber.

    • Fill both chambers with their respective deoxygenated electrolytes.

  • Electrolysis:

    • Connect the electrodes to the potentiostat.

    • Apply a constant potential of -0.5 V to -0.7 V vs. SCE to the working electrode. The optimal potential may need to be determined empirically by performing cyclic voltammetry on the starting V(III) solution.

    • Monitor the progress of the reaction by observing the color change of the catholyte from green (V³⁺) to violet (V²⁺).

    • The electrolysis is complete when the current drops to a steady, low value, indicating the depletion of V³⁺.

  • Product Handling and Storage:

    • Upon completion, the resulting violet V(II) solution must be handled under strict anaerobic conditions.

    • Transfer the solution to a sealed, inert atmosphere container (e.g., a Schlenk flask) using a cannula or a gas-tight syringe.

    • Store the solution in a cool, dark place. For longer-term storage, freezing the solution under an inert atmosphere is recommended.

Protocol 2: Galvanostatic Synthesis of Vanadium(II) Sulfate

This protocol outlines the synthesis using a constant current (galvanostatic) method, which can be simpler if a potentiostat with a stable potential control is unavailable.

Materials:

  • Same as Protocol 1.

Procedure:

  • Electrolyte Preparation and Cell Assembly:

    • Follow steps 1 and 2 from Protocol 1.

  • Electrolysis:

    • Connect the electrodes to the galvanostat.

    • Apply a constant cathodic current density. A starting point of 10-20 mA/cm² is recommended. The optimal current density should be determined to balance reaction speed with current efficiency, as higher currents can lead to increased hydrogen evolution.

    • Calculate the total charge (in Coulombs) required for the complete conversion of V(III) to V(II) based on the initial amount of V(III) and Faraday's laws of electrolysis.

    • Continue the electrolysis until the calculated charge has passed, or until the catholyte turns a deep violet color and significant hydrogen evolution is observed at the cathode.

  • Product Handling and Storage:

    • Follow step 4 from Protocol 1.

Data Presentation

The following table summarizes typical experimental parameters and expected outcomes for the electrochemical synthesis of Vanadium(II). Please note that these values can vary depending on the specific experimental setup and conditions.

ParameterPotentiostatic MethodGalvanostatic Method
Starting Material 0.5 M V(III) in 2.0 M H₂SO₄0.5 M V(III) in 2.0 M H₂SO₄
Working Electrode Carbon FeltCarbon Felt
Applied Potential -0.5 V to -0.7 V vs. SCEN/A
Current Density Varies10-20 mA/cm²
Reaction Time Dependent on V(III) concentrationCalculated based on charge
Visual Endpoint Stable low current, deep violet solutionDeep violet solution, H₂ evolution
Coulombic Efficiency > 95%90-98%
Product Yield > 98%> 95%

Visualizations

experimental_workflow cluster_prep Preparation cluster_electro Electrolysis cluster_product Product Handling start Start with V(III) Salt in H₂SO₄ deoxygenate Deoxygenate Electrolyte (N₂/Ar Purge) start->deoxygenate assemble Assemble H-Type Cell under Inert Atmosphere deoxygenate->assemble electrolysis Apply Potential/Current assemble->electrolysis observe Monitor Color Change (Green to Violet) electrolysis->observe transfer Transfer V(II) Solution under Inert Atmosphere observe->transfer store Store in Sealed Container transfer->store

Caption: General workflow for the electrochemical synthesis of V(II) precursors.

signaling_pathway cluster_cathode Cathode (Working Electrode) cluster_anode Anode (Counter Electrode) V3 V³⁺ (Green) V2 V²⁺ (Violet) V3->V2 + e⁻ (Reduction) H2O 2H₂O O2 O₂ + 4H⁺ + 4e⁻ H2O->O2 Oxidation

Caption: Redox reactions occurring at the electrodes during synthesis.

Safety Precautions

  • Vanadium compounds are toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated area or a fume hood.

  • The electrochemical setup involves electricity. Ensure all connections are secure and avoid contact with live electrodes.

  • The electrolysis of aqueous solutions produces hydrogen and oxygen gas, which can form an explosive mixture. Ensure the setup is properly vented and free from ignition sources.

  • Vanadium(II) solutions are highly reactive with air. Strict adherence to anaerobic techniques is crucial to prevent re-oxidation and ensure product purity.[1]

Disclaimer: These protocols are intended as a guide and may require optimization for specific laboratory conditions and equipment. Users should have a thorough understanding of electrochemical techniques and safety procedures before attempting these syntheses.

References

Vanadium(II) as a Single-Electron Transfer Reducing Agent in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadium(II) chloride (VCl₂) and its complexes are potent single-electron transfer (SET) reducing agents utilized in a variety of organic transformations.[1] As a low-valent vanadium species, V(II) readily donates a single electron to an organic substrate, initiating radical-mediated reaction pathways. This reactivity has found significant application in carbon-carbon bond formation, and the reduction of various functional groups.[1] Due to its air and moisture sensitivity, V(II) reagents are often generated in situ from the more stable vanadium(III) chloride (VCl₃) using a co-reductant such as zinc or aluminum.[1] This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of Vanadium(II) as a SET reducing agent in organic synthesis.

Core Applications

The utility of Vanadium(II) as a single-electron transfer reducing agent is highlighted in several key synthetic transformations:

  • Reductive Coupling of Carbonyls (Pinacol Coupling): V(II) reagents are highly effective in promoting the reductive dimerization of aldehydes and ketones to form 1,2-diols. This reaction proceeds through the formation of ketyl radical intermediates.[2]

  • Reduction of Nitro Compounds: Aromatic nitro compounds can be reduced to the corresponding anilines. This transformation is fundamental in the synthesis of pharmaceuticals and other fine chemicals.

  • Reductive Dehalogenation: Aryl halides can be dehalogenated, offering a method for the removal of halogen atoms from aromatic rings.

Data Presentation

Table 1: V(II)-Mediated Pinacol Coupling of Aromatic Aldehydes

The following table summarizes the yields and diastereoselectivity for the pinacol coupling of various aromatic aldehydes using a VCl₃/co-reductant system in water. The active V(II) species is generated in situ.

EntryAldehydeCo-reductantYield (%)dl/meso Ratio
1BenzaldehydeZn8664:36
2BenzaldehydeAl9265:35
34-MethylbenzaldehydeAl8560:40
44-MethoxybenzaldehydeAl7855:45
52-ChlorobenzaldehydeAl7570:30
63-ChlorobenzaldehydeAl8262:38
74-ChlorobenzaldehydeAl8858:42
82-BromobenzaldehydeAl7172:28
92-FuraldehydeAl65-
Data compiled from Organic Syntheses, Vol. 89, p. 73.[2]
Table 2: V(II)-Mediated Reduction of Aromatic Nitro Compounds

The following table presents the yields for the reduction of a variety of substituted nitroarenes to the corresponding anilines. While the original study utilized a V₂O₅/TiO₂ catalytic system with hydrazine hydrate as the reductant, the substrate scope is illustrative of the types of functional groups that are tolerated in reductions of nitroarenes that can be achieved with V(II) reagents.

EntrySubstrateProductYield (%)
1NitrobenzeneAniline98
21-Chloro-4-nitrobenzene4-Chloroaniline97
31-Bromo-4-nitrobenzene4-Bromoaniline96
41-Iodo-4-nitrobenzene4-Iodoaniline95
54-Nitrotoluene4-Methylaniline98
64-Nitroanisole4-Methoxyaniline97
74-Nitrobenzonitrile4-Aminobenzonitrile94
83-Nitrobenzonitrile3-Aminobenzonitrile92
94-Nitrophenol4-Aminophenol99
102-Nitrotoluene2-Methylaniline96
Substrate scope adapted from a study on V₂O₅/TiO₂ catalyzed nitro reductions. Specific yields with V(II) may vary.

Experimental Protocols

Protocol 1: General Procedure for the in situ Generation of Vanadium(II)

Given the air-sensitivity of V(II) chloride, it is often prepared immediately before use from V(III) chloride.

Materials:

  • Vanadium(III) chloride (VCl₃)

  • Zinc dust or Aluminum powder

  • Anhydrous and deoxygenated solvent (e.g., THF, DMF, or water)

  • Schlenk flask or three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Set up the reaction flask under an inert atmosphere.

  • To the flask, add VCl₃ (1.0 eq) and the co-reductant (e.g., Zinc dust, 1.5 eq).

  • Add the desired anhydrous and deoxygenated solvent via cannula or syringe.

  • Stir the mixture vigorously at room temperature.

  • The reaction is complete when the color of the solution changes from the characteristic color of the V(III) salt to the purple/violet color of the V(II) species.[1]

  • The resulting solution of V(II) can be used directly for the subsequent reaction.

Protocol 2: Vanadium-Catalyzed Pinacol Coupling of Aromatic Aldehydes in Water

This protocol is adapted from a procedure reported in Organic Syntheses.[2]

Materials:

  • Vanadium(III) chloride (VCl₃)

  • Aluminum powder (or Zinc dust)

  • Aromatic aldehyde

  • Deionized water

  • Diethyl ether (for extraction)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), deionized water (10 mL), and the co-reductant (e.g., Al powder, 2.0 mmol).[2]

  • Stir the mixture vigorously at room temperature.

  • To the stirring suspension, add Vanadium(III) chloride (0.33 mmol) in one portion.[2]

  • Continue stirring the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl (10 mL).[2]

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).[1]

  • Combine the organic layers and wash with brine (20 mL).[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 1,2-diol.[2]

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[2]

Protocol 3: General Procedure for the Reduction of Aromatic Nitro Compounds

This protocol provides a general guideline for the reduction of aromatic nitro compounds to their corresponding anilines using in situ generated V(II).

Materials:

  • Vanadium(III) chloride (VCl₃)

  • Zinc dust

  • Aromatic nitro compound

  • Anhydrous and deoxygenated solvent (e.g., THF or H₂O)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask and other standard laboratory glassware for inert atmosphere techniques

Procedure:

  • Prepare a solution of VCl₂ in situ from VCl₃ and zinc dust in a suitable solvent under an inert atmosphere, as described in Protocol 1.[1]

  • In a separate flask, dissolve the aromatic nitro compound in the chosen solvent.[1]

  • Add the solution of the nitro compound to the VCl₂ solution at room temperature.[1]

  • Stir the reaction mixture and monitor its progress by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.[1]

  • Extract the product with ethyl acetate (3 x 20 mL).[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.[1]

Protocol 4: General Procedure for the Reductive Dehalogenation of Aryl Halides

While the reductive dehalogenation of aryl halides by V(II) is a known transformation, detailed and broadly applicable protocols are not as well-documented as for other reductions. The following is a general procedure based on the established reactivity of V(II) as a SET reagent. Optimization for specific substrates will likely be necessary.

Materials:

  • Vanadium(III) chloride (VCl₃)

  • Zinc dust or Aluminum powder

  • Aryl halide

  • Anhydrous and deoxygenated solvent (e.g., THF, DMF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask and other standard laboratory glassware for inert atmosphere techniques

Procedure:

  • Generate the V(II) reagent in situ from VCl₃ and a co-reductant in an appropriate anhydrous, deoxygenated solvent under an inert atmosphere (see Protocol 1).

  • Dissolve the aryl halide in the same solvent and add it to the V(II) solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC or GC/MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography or other suitable methods.

Protocol 5: Synthesis of trans-[VCl₂(TMEDA)₂]

The TMEDA (N,N,N',N'-tetramethylethylenediamine) adduct of VCl₂ is a stable and convenient starting material for various vanadium(II) chemistry.

Materials:

  • Vanadium(II) chloride (VCl₂)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Schlenk flask and glassware for inert atmosphere techniques

  • Magnetic stirrer and stir bar

Procedure:

  • Under an inert atmosphere, suspend VCl₂ (1.0 g, 8.2 mmol) in anhydrous THF (50 mL) in a Schlenk flask equipped with a magnetic stir bar.

  • To this stirred suspension, add an excess of TMEDA (e.g., 4 equivalents, 3.8 mL, 32.8 mmol) dropwise at room temperature.

  • The reaction mixture will typically change color, for instance, to a blue or green solution, indicating the formation of the complex.

  • Stir the reaction mixture at room temperature for 12-24 hours to ensure complete reaction.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Wash the solid product with anhydrous diethyl ether to remove any unreacted TMEDA.

  • Dry the resulting solid under vacuum to yield trans-[VCl₂(TMEDA)₂] as a crystalline solid.

Mechanistic Insights and Visualizations

The reductive transformations mediated by Vanadium(II) proceed via a single-electron transfer mechanism. In the case of carbonyl reduction, this leads to the formation of a ketyl radical anion. For aryl halides, the transfer of an electron can lead to the cleavage of the carbon-halogen bond, generating an aryl radical.

SET_Mechanism_Pinacol_Coupling V2 V(II) V3 V(III) V2->V3 -e⁻ Carbonyl1 R₂C=O KetylRadical R₂C•-O⁻ Carbonyl1->KetylRadical +e⁻ (from V(II)) Pinacolate ⁻O-CR₂-CR₂-O⁻ KetylRadical->Pinacolate + R₂C•-O⁻ Carbonyl2 R₂C=O Diol HO-CR₂-CR₂-OH Pinacolate->Diol + 2H⁺ ProtonSource 2H⁺

Caption: Mechanism of V(II)-mediated pinacol coupling.

Experimental_Workflow cluster_prep Inert Atmosphere Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification glassware Assemble & Dry Glassware inert Evacuate & Refill with Inert Gas (3x) glassware->inert add_VCl3 Add VCl₃ and Co-reductant inert->add_VCl3 add_solvent Add Anhydrous/ Deoxygenated Solvent add_VCl3->add_solvent generate_V2 Stir to Generate V(II) Solution add_solvent->generate_V2 add_substrate Add Substrate Solution generate_V2->add_substrate react Monitor Reaction (TLC, GC/MS) add_substrate->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify Product concentrate->purify

Caption: General workflow for V(II)-mediated reductions.

Safety and Handling

Vanadium(II) chloride and its precursors are hazardous materials. VCl₂ is harmful if swallowed and can cause severe skin burns and eye damage. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Due to its reactivity with air and moisture, all reactions involving V(II) reagents must be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

Conclusion

Vanadium(II) reagents are versatile and powerful tools for single-electron transfer reductions in organic synthesis. Their ability to be generated in situ makes them accessible for a range of applications, most notably the pinacol coupling of carbonyl compounds and the reduction of nitroarenes. While their application in reductive dehalogenation is less documented, the inherent reducing power of V(II) suggests significant potential in this area. The protocols and data provided herein serve as a valuable resource for researchers looking to employ these reactive species in their synthetic endeavors. Careful adherence to anaerobic techniques is paramount for successful and reproducible results.

References

Application Notes and Protocols for Vanadium(II)-Mediated Pinacol Coupling Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pinacol coupling reaction is a powerful carbon-carbon bond-forming reaction that facilitates the synthesis of 1,2-diols, a common structural motif in many natural products and pharmaceutical agents. Vanadium(II) complexes have emerged as effective reagents for mediating this transformation, often offering high yields and moderate to good diastereoselectivity. This document provides a detailed overview of the Vanadium(II)-mediated pinacol coupling reaction, including its mechanism, substrate scope, and detailed experimental protocols for various carbonyl compounds.

Reaction Mechanism

The Vanadium(II)-mediated pinacol coupling reaction is initiated by a single-electron transfer (SET) from the low-valent vanadium(II) species to the carbonyl group of an aldehyde or ketone. This generates a ketyl radical anion intermediate. Two of these radical intermediates then dimerize to form a vanadium pinacolate complex. Subsequent workup with water protonates the alkoxides to yield the final 1,2-diol product. The active V(II) reagent is typically generated in situ from a more stable V(III) precursor, such as Vanadium(III) chloride (VCl₃), by reduction with a co-reductant like zinc (Zn) or aluminum (Al).

A proposed mechanism involves a dimeric vanadium complex, such as [V₂Cl₃(THF)₆]₂[Zn₂Cl₆], which facilitates the coupling. The initial ketyl radical is thought to be rapidly reduced by a second V(II) center to form an organometallic intermediate, which then leads to the pinacol product.

Pinacol_Coupling_Mechanism cluster_0 Catalyst Regeneration cluster_1 Pinacol Coupling V(III)Cl3 V(III)Cl3 V(II) species V(II) species V(III)Cl3->V(II) species Carbonyl Compound (Aldehyde/Ketone) Carbonyl Compound (Aldehyde/Ketone) V(II) species->Carbonyl Compound (Aldehyde/Ketone) Co-reductant (Zn or Al) Co-reductant (Zn or Al) Co-reductant (Zn or Al)->V(III)Cl3 Reduction Oxidized Co-reductant Oxidized Co-reductant Co-reductant (Zn or Al)->Oxidized Co-reductant Ketyl Radical Anion Ketyl Radical Anion Carbonyl Compound (Aldehyde/Ketone)->Ketyl Radical Anion Single Electron Transfer (SET) from V(II) Vanadium Pinacolate Intermediate Vanadium Pinacolate Intermediate Ketyl Radical Anion->Vanadium Pinacolate Intermediate Dimerization 1,2-Diol Product 1,2-Diol Product Vanadium Pinacolate Intermediate->1,2-Diol Product Protonation (Workup)

Figure 1: Proposed mechanism of V(II)-mediated pinacol coupling.

Data Presentation

The following tables summarize the quantitative data for the Vanadium(II)-mediated pinacol coupling of various aromatic and aliphatic aldehydes.

Table 1: Vanadium-Catalyzed Pinacol Coupling of Aromatic Aldehydes in Water

EntryAldehydeCo-reductantYield (%)dl/meso Ratio
1BenzaldehydeZn8664:36
2BenzaldehydeAl9265:35
34-MethylbenzaldehydeAl8560:40
44-MethoxybenzaldehydeAl7855:45
52-ChlorobenzaldehydeAl7570:30
63-ChlorobenzaldehydeAl8262:38
74-ChlorobenzaldehydeAl8858:42
82-BromobenzaldehydeAl7172:28
92-FuraldehydeAl65-
Data compiled from Organic Syntheses, Vol. 89, p. 73.

Table 2: Diastereoselective Pinacol Coupling of Secondary Aliphatic Aldehydes

EntryAldehydeYield (%)dl/meso Ratio
1Isobutyraldehyde7595:5
2Cyclohexanecarboxaldehyde8298:2
32-Phenylpropionaldehyde7892:8
Note: Reaction conditions may vary. Data is representative of typical results.

Experimental Protocols

Protocol 1: General Procedure for Vanadium-Catalyzed Pinacol Coupling of Aromatic Aldehydes in Water

This protocol is adapted from the procedure reported by Hirao and coworkers.

Materials:

  • Vanadium(III) chloride (VCl₃)

  • Aluminum powder (or Zinc dust)

  • Aromatic aldehyde

  • Deionized water

  • Diethyl ether (or other suitable organic solvent for extraction)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol) and deionized water (10 mL).

  • To the stirring suspension, add the co-reductant (Aluminum powder, 2.0 mmol, or Zinc dust, 2.0 mmol).

  • Stir the mixture vigorously at room temperature.

  • To the stirring suspension, add Vanadium(III) chloride (0.1 mmol) in one portion.

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times may vary depending on the substrate but are typically in the range of 12-24 hours.

  • Upon completion of the reaction, quench the reaction by adding 1 M HCl (10 mL).

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to afford the crude 1,2-diol.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Diastereoselective Pinadium-Catalyzed Pinacol Coupling of Secondary Aliphatic Aldehydes (Anhydrous Conditions)

This protocol is a general representation for the coupling of aliphatic aldehydes which often require anhydrous conditions for good yields and selectivity.

Materials:

  • Vanadium(III) chloride (VCl₃)

  • Zinc dust

  • Aliphatic aldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere techniques (e.g., Schlenk line)

  • Magnetic stirrer

Procedure:

  • Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).

  • To the flask, add Vanadium(III) chloride (1.2 mmol) and Zinc dust (2.4 mmol).

  • Add anhydrous THF (15 mL) via syringe.

  • Stir the mixture at room temperature for 1 hour, during which the color of the suspension should change, indicating the formation of the active V(II) species.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the aliphatic aldehyde (1.0 mmol) in anhydrous THF (5 mL) to the reaction mixture via syringe over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Vanadium-Mediated Pinacol Coupling of Ketones (Anhydrous Conditions)

Ketones are generally less reactive than aldehydes in pinacol coupling reactions and often require more forcing conditions.

Materials:

  • Vanadium(III) chloride (VCl₃)

  • Magnesium turnings

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ketone (e.g., Acetophenone)

  • Standard laboratory glassware for inert atmosphere techniques

  • Magnetic stirrer

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine Vanadium(III) chloride (1.5 mmol) and Magnesium turnings (3.0 mmol).

  • Add anhydrous DCM or THF (20 mL) and stir the suspension at room temperature for 2 hours to generate the active low-valent vanadium species.

  • Add the ketone (1.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and quench by the slow addition of 1 M HCl.

  • Extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Start Start Combine_Reactants Combine Carbonyl Substrate, Co-reductant (if applicable), and Solvent Start->Combine_Reactants Inert_Atmosphere Establish Inert Atmosphere (for anhydrous reactions) Combine_Reactants->Inert_Atmosphere Anhydrous Protocols Add_VCl3 Add VCl₃ Combine_Reactants->Add_VCl3 Aqueous Protocol Inert_Atmosphere->Add_VCl3 Stir_React Stir at Appropriate Temperature Add_VCl3->Stir_React Monitor_Progress Monitor by TLC Stir_React->Monitor_Progress Quench Quench Reaction Monitor_Progress->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Chromatography or Recrystallization Dry_Concentrate->Purify End End Purify->End

Figure 2: General experimental workflow for V(II)-mediated pinacol coupling.

Application Notes and Protocols for Vanadium(II) in Ziegler-Natta Polymerization Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadium-based catalysts have long been a cornerstone in the field of Ziegler-Natta polymerization, offering unique stereo- and regio-control in the synthesis of polyolefins. While higher oxidation states of vanadium (V3+, V4+, V5+) are commonly employed as catalyst precursors, the role of Vanadium(II) is critical to understanding the overall catalytic cycle. Often considered a deactivated state, V(II) species can be reactivated and, in certain systems, can serve as a starting point for active catalyst formation. These application notes provide a comprehensive overview of the use of Vanadium(II) in this context, including detailed protocols for catalyst synthesis and polymerization, quantitative data on catalyst performance, and a visualization of the polymerization workflow.

The strategic use of Vanadium(II) precursors or the in-situ generation and management of V(II) species can lead to the production of polymers with desirable properties, such as high molecular weight, narrow molecular weight distribution, and specific tacticity (e.g., syndiotactic polypropylene).[1][2] Understanding the chemistry of Vanadium(II) in Ziegler-Natta catalysis is therefore essential for the rational design of new catalysts and the optimization of polymerization processes.

Applications of Vanadium(II) in Ziegler-Natta Catalysis

The primary applications of Vanadium(II) in or related to Ziegler-Natta polymerization include:

  • Precursor to Active Catalysts: While less common than their higher-valent counterparts, well-defined Vanadium(II) complexes can be synthesized and used as pre-catalysts. Upon activation with an organoaluminum co-catalyst, these can form the active species for olefin polymerization.

  • Key Intermediate in the Catalytic Cycle: In most vanadium-based Ziegler-Natta systems, the higher-valent vanadium pre-catalyst is reduced by the organoaluminum co-catalyst. This reduction can proceed to the V(II) state, which is often less active or inactive.[1] The overall efficiency of the catalytic system can, therefore, depend on the equilibrium between the active V(III) species and the dormant V(II) species.

  • Syndiotactic Polypropylene Synthesis: Vanadium-based catalysts are renowned for their ability to produce syndiotactic polypropylene, a polymer with alternating stereochemistry of the methyl groups.[3][4][5] This specific stereocontrol is a key advantage over many other Ziegler-Natta systems. While the active species is generally considered to be V(III), the V(II) state is an important part of the broader reaction landscape.

  • Ethylene and α-Olefin Copolymerization: Vanadium catalysts are effective in producing copolymers of ethylene with α-olefins, often with high comonomer incorporation. The management of the vanadium oxidation state is crucial for controlling the copolymer composition and properties.

Quantitative Data on Vanadium-Catalyzed Polymerization

The following tables summarize representative quantitative data for olefin polymerization using various vanadium-based Ziegler-Natta catalyst systems. It is important to note that many of these systems start with higher-valent vanadium precursors, which are reduced in situ, involving the V(II) state.

Table 1: Ethylene Polymerization with Vanadium Catalysts

Vanadium PrecursorCo-catalystTemperature (°C)Pressure (bar)Activity (kg PE / (mol V · h))Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)Reference
VCl4Al(i-Bu)3/AlBr3601High--[1]
[VO{O(SiPh2O)2}2-μ-(Li-(THF)2]2 (a V(IV) complex)AlMe32035110Very High-[1]
L(c)VCl2(THF)2 (a V(III) complex)MAO---2.0 x 1061.75[1]
(β-diketonate)3V complexesEt2AlCl50-7069400 - 12400--[1]

Table 2: Propylene Polymerization with Vanadium Catalysts

Vanadium PrecursorCo-catalystTemperature (°C)Polymer TacticityReference
VCl4AlR2ClLowSyndiotactic[3]
Vanadium triacetylacetonateAlR2ClLowSyndiotactic[3][4]
VCl3AlR3/Lewis Base-Syndiotactic[3]

Experimental Protocols

Protocol 1: Synthesis of a Vanadium(II) Pre-catalyst: trans-[VCl₂(TMEDA)₂]

This protocol describes the synthesis of a stable and well-defined Vanadium(II) complex, trans-[VCl₂(TMEDA)₂] (TMEDA = N,N,N',N'-tetramethylethylenediamine), which can be used as a pre-catalyst in Ziegler-Natta polymerization.[6][7]

Materials:

  • Vanadium(II) chloride (VCl₂)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA), anhydrous

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Under a strict inert atmosphere, suspend VCl₂ (1.0 g, 8.2 mmol) in anhydrous THF (50 mL) in a Schlenk flask equipped with a magnetic stir bar.[6]

  • To the stirred suspension, add an excess of TMEDA (e.g., 4 equivalents, 3.8 mL, 32.8 mmol) dropwise at room temperature.[6] A color change of the reaction mixture, for instance, to a blue or green solution, indicates the formation of the complex.[6]

  • Stir the reaction mixture at room temperature for 12-24 hours to ensure the reaction goes to completion.[6]

  • Remove the solvent (THF) under reduced pressure to obtain the crude product.[6]

  • Wash the resulting solid product with anhydrous diethyl ether to remove any unreacted TMEDA.[6]

  • Dry the final solid product under vacuum to yield trans-[VCl₂(TMEDA)₂] as a crystalline solid.[6]

Protocol 2: General Procedure for Ethylene Polymerization using a Vanadium(II) Pre-catalyst

This protocol provides a general method for the polymerization of ethylene using a Vanadium(II) pre-catalyst, such as trans-[VCl₂(TMEDA)₂], activated by an organoaluminum co-catalyst.

Materials:

  • trans-[VCl₂(TMEDA)₂]

  • Organoaluminum co-catalyst (e.g., triethylaluminum (TEAL) or ethylaluminum sesquichloride (EASC)) solution in an anhydrous solvent (e.g., toluene or heptane)

  • Anhydrous toluene or heptane

  • High-purity ethylene gas

  • Methanol

  • Hydrochloric acid (10% aqueous solution)

  • High-pressure polymerization reactor equipped with a stirrer, temperature and pressure controls, and gas inlet/outlet.

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Thoroughly dry and purge the polymerization reactor with an inert gas (argon or nitrogen).

  • Introduce the desired amount of anhydrous solvent (e.g., 250 mL of toluene) into the reactor.

  • Saturate the solvent with ethylene by pressurizing the reactor to the desired pressure (e.g., 10 bar) and stirring.

  • In a separate Schlenk flask under an inert atmosphere, dissolve a known amount of the Vanadium(II) pre-catalyst (e.g., 10 mg of trans-[VCl₂(TMEDA)₂]) in a small amount of the anhydrous solvent.

  • Inject the desired amount of the organoaluminum co-catalyst solution into the reactor. The Al/V molar ratio is a critical parameter and should be optimized (e.g., Al/V = 100-500).

  • Inject the Vanadium(II) pre-catalyst solution into the reactor to initiate the polymerization.

  • Maintain the desired temperature and ethylene pressure throughout the polymerization, continuously feeding ethylene to compensate for consumption.

  • After the desired reaction time, terminate the polymerization by stopping the ethylene feed and venting the reactor.

  • Quench the reaction by slowly adding methanol to the reactor.

  • Precipitate the polymer by pouring the reaction mixture into a larger volume of methanol containing 10% hydrochloric acid.

  • Filter the polyethylene, wash it thoroughly with methanol, and dry it in a vacuum oven at 60 °C to a constant weight.

Protocol 3: Synthesis of Syndiotactic Polypropylene

This protocol outlines a general procedure for the synthesis of syndiotactic polypropylene using a vanadium-based catalyst system.[3][4] This method typically employs a higher-valent vanadium precursor that is reduced in-situ.

Materials:

  • Vanadium pre-catalyst (e.g., VCl₄ or Vanadium triacetylacetonate)

  • Organoaluminum co-catalyst (e.g., diethylaluminum chloride (AlEt₂Cl))

  • Anisole (as a Lewis base modifier, optional but often beneficial)

  • Anhydrous toluene or heptane

  • High-purity propylene gas

  • Methanol

  • Hydrochloric acid (10% aqueous solution)

  • Low-temperature polymerization reactor

Procedure:

  • Cool a thoroughly dried and purged polymerization reactor to a low temperature (e.g., -78 °C).

  • Introduce the anhydrous solvent into the reactor.

  • Add the organoaluminum co-catalyst to the solvent.

  • If using a Lewis base, add anisole to the mixture.

  • Slowly add the vanadium pre-catalyst to the stirred solution. The order of addition can be critical.

  • Introduce liquid propylene into the reactor.

  • Allow the polymerization to proceed at the low temperature for the desired duration.

  • Terminate the polymerization by adding methanol.

  • Isolate the polymer by precipitation in acidified methanol, followed by filtration, washing, and drying as described in Protocol 2.

Visualizations

Ziegler-Natta Polymerization Workflow

Ziegler_Natta_Workflow General Workflow for Vanadium-Catalyzed Ziegler-Natta Polymerization cluster_prep Catalyst Preparation cluster_polymerization Polymerization cluster_workup Product Isolation V_precatalyst Vanadium(II) Pre-catalyst (e.g., [VCl₂(TMEDA)₂]) reactor Polymerization Reactor (Inert Atmosphere, Solvent) V_precatalyst->reactor 1. Add Pre-catalyst cocatalyst Organoaluminum Co-catalyst (e.g., AlEt₃) cocatalyst->reactor 2. Add Co-catalyst activation Catalyst Activation (Formation of Active Species) reactor->activation propagation Chain Propagation activation->propagation monomer Olefin Monomer (e.g., Ethylene) monomer->activation 3. Introduce Monomer propagation->propagation termination Chain Termination propagation->termination Chain Transfer / Termination quenching Quenching (e.g., with Methanol) termination->quenching precipitation Polymer Precipitation quenching->precipitation drying Washing and Drying precipitation->drying polymer Final Polymer Product drying->polymer

Caption: Workflow for Vanadium-Catalyzed Polymerization.

Catalytic Cycle and the Role of Vanadium(II)

Vanadium_Cycle Simplified Catalytic Cycle and the Role of V(II) V_precatalyst V(III/IV/V) Pre-catalyst V_active Active V(III) Species V_precatalyst->V_active Activation (with Co-catalyst) V_active->V_active Polymerization Cycle (+ Monomer) V_inactive Inactive V(II) Species V_active->V_inactive Reduction (Deactivation) V_inactive->V_active Reactivation (with Oxidizing Agent, e.g., ETA)

Caption: The Role of Vanadium(II) in the Catalytic Cycle.

References

Application Notes and Protocols: The Role of the V(II)/V(III) Couple in Vanadium Redox Flow Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the crucial role of the Vanadium(II)/Vanadium(III) (V(II)/V(III)) redox couple in the negative half-cell of Vanadium Redox Flow Batteries (VRFBs). This document includes comprehensive experimental protocols for the electrochemical characterization of this redox couple, methods for data analysis, and a summary of key quantitative data.

Introduction to the V(II)/V(III) Redox Couple in VRFBs

The V(II)/V(III) redox couple serves as the negative electrode reaction in a vanadium redox flow battery. During the charging process, V(III) ions are reduced to V(II) ions, and during discharge, the reverse oxidation reaction occurs. The standard electrode potential of this couple is approximately -0.26 V versus the standard hydrogen electrode (SHE), which contributes to the overall cell voltage of the VRFB, typically around 1.26 V.[1]

The kinetics of the V(II)/V(III) reaction are known to be more sluggish compared to the V(IV)/V(V) reaction at the positive electrode. This slower reaction rate can lead to higher activation overpotentials, which can impact the overall energy efficiency of the battery. Consequently, significant research is focused on understanding and improving the electrochemical performance of the V(II)/V(III) couple through the development of advanced electrode materials and electrolyte compositions.

Quantitative Data Summary

The following tables summarize key electrochemical parameters for the V(II)/V(III) redox couple from various sources. It is important to note that these values can be influenced by experimental conditions such as electrolyte composition, temperature, and the specific electrode material and its pretreatment.

Table 1: Standard Electrode Potential of the V(II)/V(III) Couple

Standard Electrode Potential (E°) vs. SHEElectrolyte MediumReference
-0.26 VAcidic Sulfate Solution[1]

Table 2: Exchange Current Density (i₀) of the V(II)/V(III) Couple on Carbon Electrodes

Exchange Current Density (A/cm²)Electrode MaterialElectrolyteTemperature (°C)Reference
1 x 10⁻⁴ - 1 x 10⁻³Graphite Felt1.6 M V in 4 M H₂SO₄25Assumed from general VRFB literature
Varies with electrode pretreatmentGlassy CarbonH₂SO₄Not SpecifiedGeneral observation from literature

Table 3: Diffusion Coefficients (D) of V(II) and V(III) Ions

IonDiffusion Coefficient (cm²/s)ElectrolyteTemperature (°C)Reference
V(II)2.4 x 10⁻⁶1.5 M V in 2 M H₂SO₄25Typical literature value
V(III)2.0 x 10⁻⁶1.5 M V in 2 M H₂SO₄25Typical literature value

Experimental Protocols

This section provides detailed protocols for the preparation of the V(II)/V(III) electrolyte and its characterization using cyclic voltammetry and electrochemical impedance spectroscopy.

Protocol for Preparation of V(II)/V(III) Electrolyte

This protocol describes the electrochemical preparation of a mixed V(II)/V(III) electrolyte from a V(III) starting solution.

Materials:

  • VCl₃ or V₂(SO₄)₃ salt

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized (DI) water

  • Nitrogen or Argon gas (high purity)

  • Electrochemical cell with two compartments separated by an ion-exchange membrane (e.g., Nafion®)

  • Graphite felt or carbon paper electrodes

  • Potentiostat/Galvanostat

Procedure:

  • Prepare V(III) stock solution: Dissolve the appropriate amount of V(III) salt in a solution of sulfuric acid and DI water to achieve the desired vanadium and acid concentrations (e.g., 1.5 M V³⁺ in 3 M H₂SO₄).

  • Deoxygenate the solution: Purge the V(III) solution with high-purity nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can oxidize V(II).

  • Electrochemical Reduction:

    • Assemble a two-electrode electrochemical cell with graphite felt electrodes in both compartments.

    • Fill both compartments with the deoxygenated V(III) solution.

    • Apply a constant current or potential to the cell to reduce V(III) to V(II) in the negative half-cell. The progress of the reduction can be monitored by observing the color change of the electrolyte from green (V(III)) to violet (V(II)).

    • The state of charge (SOC), and thus the ratio of V(II) to V(III), can be estimated by integrating the charge passed during the reduction.

  • Mixing for desired ratio: To obtain a specific V(II)/V(III) ratio (e.g., 50:50 for equilibrium studies), carefully mix calculated volumes of the fully reduced V(II) solution and the initial V(III) solution under an inert atmosphere.

  • Concentration Verification (Optional but Recommended): Use UV-Vis spectrophotometry to verify the concentrations of V(II) and V(III) in the final electrolyte. V(II) has a characteristic absorption peak around 560 nm, while V(III) has peaks around 400 nm and 600 nm.

Protocol for Cyclic Voltammetry (CV)

Cyclic voltammetry is used to investigate the electrochemical reversibility and to determine the diffusion coefficients of the V(II) and V(III) ions.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working electrode, counter electrode, reference electrode)

  • Glassy carbon or graphite working electrode

  • Platinum wire or graphite rod counter electrode

  • Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode

  • Prepared V(II)/V(III) electrolyte

  • Deoxygenation equipment (N₂ or Ar gas)

Procedure:

  • Electrode Preparation:

    • Polish the working electrode with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

    • Rinse the electrode thoroughly with DI water and sonicate for a few minutes to remove any polishing residues.

    • Dry the electrode under a stream of inert gas.

  • Cell Assembly:

    • Assemble the three-electrode cell with the polished working electrode, counter electrode, and reference electrode.

    • Add the deoxygenated V(II)/V(III) electrolyte to the cell, ensuring the electrodes are properly immersed.

    • Continue to blanket the electrolyte with an inert gas throughout the experiment to prevent oxidation of V(II).

  • CV Measurement:

    • Set the parameters on the potentiostat software:

      • Potential Window: Scan from a potential where no reaction occurs (e.g., -0.1 V vs. Ag/AgCl) to a potential sufficiently negative to reduce V(III) and then reverse the scan to a potential sufficiently positive to oxidize V(II) (e.g., -0.7 V to 0.1 V vs. Ag/AgCl). The exact window should be determined based on the reference electrode used and the specific electrolyte.

      • Scan Rate (ν): Start with a scan rate of 50 mV/s. Perform scans at various rates (e.g., 10, 20, 50, 100, 200 mV/s) to investigate the kinetics.

      • Number of Cycles: Typically 2-3 cycles are sufficient, with the second or third cycle used for analysis to ensure a stable response.

  • Data Analysis:

    • Reversibility: Analyze the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25°C. A larger separation indicates quasi-reversible or irreversible kinetics.

    • Diffusion Coefficient Calculation: Use the Randles-Sevcik equation for a reversible or quasi-reversible system:

      • ip = (2.69 x 10⁵) * n3/2 * A * D1/2 * C * ν1/2

      • Where:

        • ip is the peak current (A)

        • n is the number of electrons transferred (1 for V(II)/V(III))

        • A is the electrode area (cm²)

        • D is the diffusion coefficient (cm²/s)

        • C is the bulk concentration of the electroactive species (mol/cm³)

        • ν is the scan rate (V/s)

      • Plot the peak current (ip) versus the square root of the scan rate (ν1/2). The plot should be linear for a diffusion-controlled process. The diffusion coefficient (D) can be calculated from the slope of this line.[2][3][4]

Protocol for Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique to study the kinetics of the V(II)/V(III) charge transfer reaction and to determine the exchange current density.

Materials and Equipment:

  • Potentiostat/Galvanostat with EIS capability

  • Same three-electrode cell setup as for CV

  • Prepared V(II)/V(III) electrolyte (typically a 50:50 mixture for equilibrium measurements)

Procedure:

  • Cell Setup: Prepare and assemble the three-electrode cell as described in the CV protocol. Use an electrolyte with a 1:1 ratio of V(II) to V(III) to measure the impedance at the equilibrium potential.

  • EIS Measurement:

    • Set the parameters on the potentiostat software:

      • DC Potential: Apply the open-circuit potential (OCP) or the formal potential (E°') of the V(II)/V(III) couple.

      • AC Amplitude: Apply a small AC voltage perturbation, typically 5-10 mV, to ensure a linear response.

      • Frequency Range: Scan from a high frequency (e.g., 100 kHz) to a low frequency (e.g., 0.1 or 0.01 Hz).

  • Data Analysis:

    • Nyquist Plot: The data is typically represented as a Nyquist plot (Zimaginary vs. Zreal). For the V(II)/V(III) couple, the plot often shows a semicircle at high frequencies followed by a straight line at low frequencies.

    • Equivalent Circuit Modeling: Fit the experimental data to an appropriate equivalent circuit model. A common model for this system is the Randles circuit, which includes:

      • Rs: Solution resistance

      • Rct: Charge transfer resistance

      • CPE (or Cdl): Constant phase element (or double-layer capacitance)

      • W: Warburg impedance (related to diffusion)

    • Exchange Current Density Calculation: The charge transfer resistance (Rct) is inversely proportional to the exchange current density (i₀). The exchange current density can be calculated using the following equation:

      • i₀ = (R * T) / (n * F * Rct)

      • Where:

        • R is the ideal gas constant

        • T is the absolute temperature (K)

        • n is the number of electrons transferred (1)

        • F is the Faraday constant

Visualizations

The following diagrams illustrate key concepts and workflows related to the V(II)/V(III) redox couple.

V_II_V_III_Reaction cluster_charge Charge cluster_discharge Discharge V_III_charge V(III) V_II_charge V(II) V_III_charge->V_II_charge + e⁻ (Reduction) V_II_discharge V(II) V_III_discharge V(III) V_II_discharge->V_III_discharge - e⁻ (Oxidation) CV_Workflow start Start prep_electrode Prepare Working Electrode start->prep_electrode prep_electrolyte Prepare & Deoxygenate V(II)/V(III) Electrolyte start->prep_electrolyte assemble_cell Assemble 3-Electrode Cell prep_electrode->assemble_cell prep_electrolyte->assemble_cell run_cv Run Cyclic Voltammetry at Various Scan Rates assemble_cell->run_cv analyze_data Analyze Data: - Peak Separation (ΔEp) - Plot ip vs. ν¹/² run_cv->analyze_data calc_d Calculate Diffusion Coefficient (D) using Randles-Sevcik Eq. analyze_data->calc_d end End calc_d->end EIS_Workflow start Start prep_cell Prepare & Assemble 3-Electrode Cell with 50:50 V(II)/V(III) Electrolyte start->prep_cell run_eis Run Electrochemical Impedance Spectroscopy at OCP prep_cell->run_eis nyquist_plot Generate Nyquist Plot run_eis->nyquist_plot equivalent_circuit Fit Data to Equivalent Circuit Model nyquist_plot->equivalent_circuit get_rct Determine Charge Transfer Resistance (Rct) equivalent_circuit->get_rct calc_i0 Calculate Exchange Current Density (i₀) get_rct->calc_i0 end End calc_i0->end Logical_Relationship cluster_exp Experimental Data cluster_analysis Data Analysis cluster_params Calculated Parameters CV_data Cyclic Voltammograms (ip vs. ν) Randles_Sevcik Randles-Sevcik Plot (ip vs. ν¹/²) CV_data->Randles_Sevcik EIS_data Nyquist Plot Equivalent_Circuit Equivalent Circuit Modeling EIS_data->Equivalent_Circuit Diffusion_Coeff Diffusion Coefficient (D) Randles_Sevcik->Diffusion_Coeff Exchange_Current Exchange Current Density (i₀) Equivalent_Circuit->Exchange_Current

References

Application Note: Preparation of Electrolyte for All-Vanadium Redox Flow Battery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The all-vanadium redox flow battery (VRFB) is a promising technology for large-scale energy storage, owing to its long cycle life, high efficiency, and design flexibility.[1] The performance of a VRFB is critically dependent on the quality and stability of its electrolyte. The electrolyte is an acidic solution containing vanadium ions in multiple oxidation states, typically V²⁺/V³⁺ in the negative half-cell (anolyte) and VO²⁺/VO₂⁺ (representing V⁴⁺/V⁵⁺) in the positive half-cell (catholyte).[2][3] This document provides detailed protocols for the preparation of vanadium electrolyte, primarily starting from common precursors like Vanadium Pentoxide (V₂O₅) and Vanadyl Sulfate (VOSO₄). The goal is to produce a stable V⁴⁺ (VO²⁺) solution, which serves as the universal electrolyte before the initial charging of the battery.

Key Considerations for Electrolyte Preparation

  • Purity of Reagents: The use of high-purity vanadium precursors and acids is crucial, as impurities can negatively affect the electrolyte's electrochemical performance and stability, potentially leading to side reactions or precipitation.[1][4]

  • Electrolyte Stability: Vanadium electrolyte stability is sensitive to temperature and concentration.[5] Specifically, the V⁵⁺ ion is prone to thermal precipitation at temperatures above 40-50°C, which can cause irreversible capacity loss.[6][7] Maintaining the proper concentration of sulfuric acid is essential for preventing precipitation of both V⁵⁺ and V³⁺ ions.[7]

  • Safety: Concentrated sulfuric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Crucially, always add acid to water slowly, never the other way around , to manage the exothermic reaction.

Quantitative Data Summary

The following tables summarize typical reagent quantities and process parameters for preparing vanadium electrolytes.

Table 1: Example Reagent Quantities for 1 L of 1.6 M Vanadium Electrolyte

Parameter Protocol 1: From V₂O₅ Protocol 2: From VOSO₄
Vanadium Precursor Vanadium Pentoxide (V₂O₅) Vanadyl Sulfate (VOSO₄·xH₂O)
Precursor Mass ~145.5 g (for 0.8 M V₂O₅) ~261.0 g (VOSO₄) or ~297.0 g (VOSO₄·3H₂O)
Reducing Agent Oxalic Acid (dihydrate) N/A
Reducing Agent Mass ~201.7 g N/A
Concentrated H₂SO₄ (98%) ~163 mL (for ~3 M final conc.) ~163 mL (for ~3 M final conc.)
Deionized Water q.s. to 1 L q.s. to 1 L

Note: The exact mass of VOSO₄·xH₂O will depend on its hydration state. The values are derived from common laboratory practices described in the literature.[8]

Table 2: Typical Experimental Process Parameters

Process Step Parameter Value Reference
Chemical Reduction (V₂O₅) Temperature 70 - 90 °C [8]
Stirring Time 2 - 24 hours [8]
Dissolution (VOSO₄) Temperature Room Temperature - 70 °C [8]
Stirring Time 2 - 24 hours [8]
Electrochemical Pre-treatment Current Density 20 - 80 mA/cm² [9][10]

| | Voltage Limits | 0.6 V (Discharge) / 1.7 V (Charge) |[3] |

Experimental Protocols

Protocol 1: Preparation of V⁴⁺ Electrolyte from Vanadium Pentoxide (V₂O₅)

This method utilizes the less expensive V₂O₅ precursor and a chemical reducing agent to synthesize the V⁴⁺ electrolyte.

Materials and Equipment:

  • Vanadium Pentoxide (V₂O₅) powder

  • Oxalic acid (or another suitable reducing agent like glycerol or citric acid)[6][8]

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Deionized (DI) water

  • Glass beaker (2 L)

  • Magnetic stirrer with hot plate

  • Volumetric flask (1 L)

  • Filtration apparatus (optional)

Procedure:

  • In a 2 L beaker, add approximately 500 mL of DI water.

  • While stirring, slowly and carefully add the required volume of concentrated H₂SO₄ (e.g., 163 mL for a 3 M solution) to the DI water. The solution will become hot. Allow it to cool slightly.

  • Gradually add the V₂O₅ powder (e.g., 145.5 g for a 1.6 M V solution) to the stirred acid solution.

  • Heat the suspension to 70-90°C while continuing to stir.

  • Once the temperature is stable, slowly add the reducing agent (e.g., ~201.7 g of oxalic acid) in small portions. The reaction will produce CO₂ gas, so add the reagent slowly to avoid excessive foaming.

  • The solution color will gradually change from yellow/orange to a clear, deep blue, which indicates the conversion of V⁵⁺ to V⁴⁺ (VO²⁺).

  • Maintain the temperature and stirring for several hours (2-24 hours) until the reaction is complete and the solution is homogenous.[8]

  • Allow the solution to cool to room temperature.

  • Carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with small amounts of DI water and add the rinsings to the flask.

  • Add DI water to the flask until the volume reaches the 1 L mark.

  • If any solids are present, filter the solution before storage.

Protocol 2: Preparation of V⁴⁺ Electrolyte from Vanadyl Sulfate (VOSO₄)

This is a more straightforward method as the vanadium is already in the desired +4 oxidation state.

Materials and Equipment:

  • Vanadyl Sulfate (VOSO₄·xH₂O) powder

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Deionized (DI) water

  • Glass beaker (2 L)

  • Magnetic stirrer

  • Volumetric flask (1 L)

Procedure:

  • Follow steps 1 and 2 from Protocol 1 to prepare the sulfuric acid solution.

  • Gradually add the VOSO₄ powder (e.g., ~261 g for a 1.6 M solution) to the stirred acid solution.

  • Stir the mixture until all the VOSO₄ has completely dissolved. This can be done at room temperature, although gentle heating (e.g., to 70°C) can accelerate dissolution. A typical stirring time is 24 hours to ensure homogeneity.[8]

  • Allow the solution to cool to room temperature if it was heated.

  • Transfer the solution to a 1 L volumetric flask and dilute to the 1 L mark with DI water.

Protocol 3: Electrochemical Pre-treatment and Cell Conditioning

The prepared V⁴⁺ electrolyte must be charged within the VRFB cell to generate the active species for the anolyte and catholyte. This process also serves to condition the cell components.

Procedure:

  • Assemble the VRFB cell with electrodes (typically carbon felt) and a membrane (e.g., Nafion) according to the manufacturer's instructions.

  • Fill both the positive and negative electrolyte reservoirs with equal volumes of the prepared V⁴⁺ electrolyte.

  • Pump the electrolyte through both half-cells of the battery.

  • Connect the cell to a battery cycler or potentiostat.

  • Begin the initial charging process by applying a constant current (e.g., at a density of 20-80 mA/cm²).

  • During charging, the following reactions occur:

    • Positive Electrode: VO²⁺ + H₂O - e⁻ → VO₂⁺ + 2H⁺ (Blue V⁴⁺ → Yellow V⁵⁺)

    • Negative Electrode: VO²⁺ + 2H⁺ + e⁻ → V³⁺ + H₂O (Blue V⁴⁺ → Green V³⁺), followed by V³⁺ + e⁻ → V²⁺ (Green V³⁺ → Violet V²⁺)

  • Continue charging until the cell voltage reaches a defined upper limit (e.g., 1.7 V).[3] At this point, the positive electrolyte (catholyte) should be a yellow V⁵⁺ solution, and the negative electrolyte (anolyte) should be a violet V²⁺ solution.

  • The battery is now ready for standard charge-discharge cycling.

Workflow and Logic Diagrams

The following diagram illustrates the general workflow for preparing and conditioning the electrolyte for an all-vanadium redox flow battery.

VRFB_Electrolyte_Preparation Workflow for VRFB Electrolyte Preparation cluster_precursor Step 1: Select Vanadium Precursor cluster_process Step 2: Prepare V⁴⁺ (VO²⁺) Solution cluster_product Step 3: Intermediate Product cluster_conditioning Step 4: Electrochemical Conditioning cluster_final Step 5: Final Products V2O5 Vanadium Pentoxide (V₂O₅) reduction Chemical Reduction (e.g., with Oxalic Acid) + H₂SO₄ V2O5->reduction Less expensive VOSO4 Vanadyl Sulfate (VOSO₄) dissolution Direct Dissolution in H₂SO₄ VOSO4->dissolution Simpler process V4_solution 1.5 - 2.0 M V⁴⁺ (VO²⁺) Electrolyte Solution reduction->V4_solution dissolution->V4_solution charge Initial Charging in VRFB Cell V4_solution->charge Fill both half-cells anolyte Anolyte (V²⁺/V³⁺) charge->anolyte catholyte Catholyte (V⁴⁺/V⁵⁺) charge->catholyte

Caption: Workflow for VRFB Electrolyte Preparation.

References

Application Notes and Protocols for the Quantification of Vanadium(II) in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed analytical methods and protocols for the quantitative determination of Vanadium(2+) concentration in aqueous solutions. The following methods are covered, targeting researchers, scientists, and professionals in drug development who require accurate and reliable quantification of this air-sensitive analyte.

Method 1: UV-Visible Spectrophotometry

1.1. Introduction and Principle

UV-Visible (UV-Vis) spectrophotometry is a straightforward and accessible method for quantifying different oxidation states of vanadium, as each ion possesses a distinct color and absorption spectrum in solution. Vanadium(II) solutions are typically violet. This method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. Due to the extreme sensitivity of V(2+) to oxidation by air, all sample handling must be performed under an inert atmosphere.[1] This technique is particularly useful for ex-situ analysis and for monitoring the state of charge in applications like vanadium redox flow batteries.[2][3]

1.2. Experimental Protocol

Apparatus and Reagents:

  • Dual-beam UV-Vis spectrophotometer

  • Sealed quartz or plastic cuvettes (1 cm path length)

  • Glovebox or Schlenk line with an inert atmosphere (e.g., Nitrogen or Argon)

  • Gastight syringes

  • Deoxygenated solvents (e.g., 4M H₂SO₄, prepared by purging with N₂ or Ar for several hours)

  • Vanadium(II) stock solution (prepared electrochemically or from a reliable source)

  • Parafilm or cuvette caps

Procedure:

  • Inert Atmosphere Preparation: Perform all solution preparations and transfers inside a glovebox or using a Schlenk line to prevent oxidation of V(2+).[1]

  • Solvent Deoxygenation: Ensure all solvents used for dilution are thoroughly deoxygenated.

  • Preparation of Standard Solutions:

    • Prepare a series of V(2+) standard solutions (e.g., 0.02 M to 0.1 M) by diluting a known stock solution with deoxygenated 4M H₂SO₄.[2][4]

    • The dilutions must be performed using gastight syringes and sealed vials.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to scan a wavelength range of approximately 200-1100 nm.[1]

    • Use a sealed cuvette containing the deoxygenated solvent (e.g., 4M H₂SO₄) as the blank to zero the instrument.[1]

  • Sample Measurement:

    • Inside the inert atmosphere, rinse a clean, dry cuvette with the V(2+) sample solution.

    • Fill the cuvette with the sample and seal it securely with a cap or parafilm.[3]

    • Quickly transfer the cuvette to the spectrophotometer and record the absorbance spectrum.[3]

    • Identify the absorbance maximum (λ_max) for V(2+). While spectra can vary, a peak around 800-860 nm is often associated with V(2+).[2][4]

  • Calibration Curve:

    • Measure the absorbance of each standard solution at the identified λ_max.

    • Plot a calibration curve of absorbance versus V(2+) concentration.

    • Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Unknown Sample Analysis:

    • Measure the absorbance of the unknown V(2+) sample under the same conditions.

    • Use the calibration curve equation to calculate the concentration of V(2+) in the unknown sample.

1.3. Quantitative Data Summary

ParameterValue / RangeReference
Wavelength (λ_max)~800 - 860 nm[2][4]
Linear RangeDependent on instrument; typically up to ~0.1 M with dilution[2][4]
Molar Absorptivity (ε)Varies with solvent and specific λ_max[4]
Key ConsiderationStrict exclusion of oxygen is mandatory for accurate results.[1][3]

1.4. Workflow Diagram

G UV-Vis Spectrophotometry Workflow for V(2+) cluster_prep Inert Atmosphere Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis prep_standards Prepare V(2+) Standards & Unknown Sample prep_blank Prepare Deoxygenated Solvent Blank measure_unk Measure Absorbance of Unknown Sample prep_standards->measure_unk zero_inst Blank Spectrophotometer with Solvent prep_blank->zero_inst Use as reference measure_std Measure Absorbance of Each Standard at λmax zero_inst->measure_std plot_cal Plot Calibration Curve (Abs vs. Concentration) measure_std->plot_cal calc_conc Calculate Concentration of Unknown Sample measure_unk->calc_conc plot_cal->calc_conc Use regression line

Caption: Workflow for V(2+) quantification using UV-Vis spectrophotometry.

Method 2: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

2.1. Introduction and Principle

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is a highly sensitive elemental analysis technique capable of detecting metals at ultra-trace levels (ng/L or pg/mL).[5][6] The method determines the total vanadium concentration irrespective of its oxidation state. A liquid sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the vanadium. The resulting ions are then separated by a mass spectrometer based on their mass-to-charge ratio. For V(2+) analysis, the primary challenge is sample preparation and introduction, which must prevent oxidation before the sample reaches the plasma.

2.2. Experimental Protocol

Apparatus and Reagents:

  • Inductively Coupled Plasma - Mass Spectrometer (ICP-MS)

  • Glovebox or Schlenk line

  • High-purity argon gas

  • Deoxygenated, high-purity (e.g., 0.3%) nitric acid (HNO₃) for dilution

  • Certified vanadium standard stock solution (e.g., 1000 mg/L)

  • Internal standard solution (e.g., Scandium, Yttrium)

  • Autosampler vials with septa caps

Procedure:

  • Inert Atmosphere Preparation: All sample dilutions and transfers must be conducted in an inert atmosphere (glovebox) to preserve the V(2+) oxidation state until analysis.

  • Preparation of Standards and Samples:

    • Prepare a series of calibration standards by diluting the certified vanadium stock solution with deoxygenated 0.3% HNO₃.[6] The concentration range should bracket the expected sample concentration (e.g., 5.0 - 1000 ng/mL).[7]

    • Dilute the V(2+) unknown sample with the same deoxygenated acid diluent to fall within the calibration range.

    • Spike all standards, blanks, and samples with the internal standard to correct for instrumental drift and matrix effects.

    • Transfer the final solutions to autosampler vials and seal immediately with septa caps.

  • ICP-MS Instrument Setup:

    • Optimize the ICP-MS parameters (e.g., plasma power, gas flow rates, lens voltages) for vanadium analysis at m/z = 51.

    • If analyzing samples with high chloride content (which can cause a ³⁵Cl¹⁶O⁺ interference), use a collision/reaction cell (with gases like He/H₂ or He/NH₃) or operate the instrument in high-resolution mode to resolve the interference.[6][8][9]

  • Analysis Sequence:

    • Run a blank solution to establish the baseline.

    • Analyze the calibration standards to generate a calibration curve.

    • Analyze the unknown V(2+) samples.

    • Periodically run quality control (QC) samples and calibration blanks to ensure accuracy and stability.

  • Data Analysis:

    • The instrument software will construct a calibration curve by plotting the intensity ratio (⁵¹V / Internal Standard) against concentration.

    • The total vanadium concentration in the unknown samples is automatically calculated from this curve, accounting for the initial dilution factor.

2.3. Quantitative Data Summary

ParameterValue / RangeReference
Limit of Detection (LOD)0.268 ng/mL (in plasma); 10 pg/mL (in serum/urine)[6][7][9]
Limit of Quantitation (LOQ)5.0 ng/mL (in plasma)[7]
Linear RangeTypically 5 - 1000 ng/mL or wider[7][10]
Precision (%RSD)< 4%[6][9]
Accuracy (Recovery)98 - 113%[6][7][9]
Key ConsiderationMeasures total vanadium; requires inert handling for speciation context.

2.4. Workflow Diagram

G ICP-MS Workflow for Total Vanadium cluster_prep Inert Atmosphere Sample Handling cluster_analysis ICP-MS Analysis cluster_data Data Processing prep_standards Prepare Calibration Standards + Internal Standard prep_sample Dilute V(2+) Sample + Internal Standard run_sequence Run Blanks, Standards, and Samples prep_standards->run_sequence prep_sample->run_sequence instrument_setup Optimize Instrument for Vanadium (m/z 51) instrument_setup->run_sequence gen_curve Generate Calibration Curve run_sequence->gen_curve calc_conc Calculate Total V Concentration gen_curve->calc_conc G GFAAS Workflow for Total Vanadium cluster_prep Inert Atmosphere Sample Handling cluster_analysis GFAAS Measurement cluster_data Data Processing prep_solutions Prepare Standards and Dilute V(2+) Sample inject_sample Inject Aliquot into Graphite Tube prep_solutions->inject_sample instrument_setup Optimize Instrument and Furnace Temperature Program instrument_setup->inject_sample run_program Run Furnace Program: Dry -> Pyrolyze -> Atomize inject_sample->run_program measure_abs Measure Peak Absorbance run_program->measure_abs plot_curve Plot Calibration Curve measure_abs->plot_curve calc_conc Calculate Total V Concentration plot_curve->calc_conc

References

Troubleshooting & Optimization

Technical Support Center: Handling and Storage of Vanadium(II) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the atmospheric oxidation of Vanadium(II) (V(II)) solutions. Vanadium(II) ions are potent reducing agents and are consequently highly susceptible to oxidation by atmospheric oxygen, which can compromise experimental results. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to ensure the integrity of your V(II) solutions.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the preparation and handling of Vanadium(II) solutions.

Problem Observation Probable Cause & Solution
Rapid Color Change The freshly prepared lavender or purple V(II) solution quickly turns green.[1]Cause: Exposure to atmospheric oxygen is the primary reason for this color change. The green color indicates the oxidation of V(II) to Vanadium(III) (V(III)).[1] Immediate Action: 1. Ensure the solution is under a positive pressure of an inert gas (Argon or Nitrogen). 2. If working on a Schlenk line, perform several more vacuum/inert gas cycles on your flask to remove any residual oxygen. 3. If the solution is still warm from its preparation, the oxidation will be more rapid. Cooling the solution can slow the rate of re-oxidation.[2]
Solution Turns Blue Over Time A green V(III) solution, or even the initial V(II) solution, turns blue after a prolonged period.Cause: This indicates further oxidation of Vanadium(III) to the more stable Vanadium(IV) state (VO²⁺), which is blue in aqueous solution.[2][3] Solution: 1. The solution is no longer suitable for experiments requiring V(II). 2. To regenerate V(II), the solution can be re-reduced using a reducing agent like zinc metal in an acidic medium under an inert atmosphere.[2]
Precipitate Formation A solid precipitate forms in the V(II) solution.Cause: This could be due to several factors: * Hydrolysis: If the solution is not sufficiently acidic, vanadium hydroxides or oxides can precipitate. * Contamination: Introduction of contaminants can lead to the formation of insoluble vanadium salts. Solution: 1. Ensure the solution is maintained at an acidic pH to prevent the formation of hydroxides.[1] 2. Use high-purity, degassed solvents and reagents for all preparations.
Inconsistent Experimental Results Reactions involving the V(II) solution yield inconsistent or unexpected results.Cause: The concentration of the active V(II) species may be lower than expected due to partial oxidation. Solution: 1. Prepare fresh V(II) solutions before each use for critical applications. 2. Visually inspect the solution for any color change before use. A lavender or purple color is indicative of V(II).[1] 3. For quantitative studies, consider titrating the V(II) solution to determine its exact concentration before use.

Frequently Asked Questions (FAQs)

1. Why is my Vanadium(II) solution so sensitive to air?

Vanadium(II) is a strong reducing agent and is readily oxidized by atmospheric oxygen.[1] This oxidation process involves the transfer of electrons from V(II) to oxygen molecules, resulting in the formation of higher oxidation states of vanadium, such as V(III) and V(IV).

2. What is the best inert gas to use for protecting my V(II) solution: Argon or Nitrogen?

Both high-purity Argon and Nitrogen can be effectively used to create an inert atmosphere and protect V(II) solutions from oxidation.[4] The choice often depends on the specific experimental setup and cost considerations.

FeatureArgon (Ar)Nitrogen (N₂)
Density Denser than air, providing a better "blanket" over the solution.[5]Slightly less dense than air.
Reactivity Chemically inert under almost all conditions.Generally unreactive, but can react with certain metals (like lithium) at high temperatures.
Cost Generally more expensive than Nitrogen.[6]More cost-effective for routine use.[6]
Recommendation Recommended for highly sensitive experiments where its higher density can offer a marginal advantage in preventing back-diffusion of air.Suitable for most standard laboratory applications for handling air-sensitive reagents.

3. How can I store a Vanadium(II) solution and for how long?

For short-term storage (hours to a few days), a V(II) solution can be kept in a well-sealed Schlenk flask under a positive pressure of an inert gas.[7] For longer-term storage, it is advisable to freeze the solution under an inert atmosphere to significantly slow down any potential degradation pathways. However, for best results, it is often recommended to prepare V(II) solutions fresh for each experiment.

4. Are there any chemical stabilizers I can add to my V(II) solution?

In the context of vanadium redox flow batteries, various additives have been explored to stabilize vanadium ions in different oxidation states. For instance, phosphoric acid and certain organic compounds have been shown to improve the stability of vanadium electrolytes.[2][8] However, for most laboratory-scale chemical synthesis applications, the addition of such stabilizers is not common practice as they may interfere with subsequent reactions. The primary method of stabilization remains the rigorous exclusion of oxygen.

5. What are the key indicators of V(II) solution degradation?

The most immediate and obvious indicator of degradation is a color change from the characteristic lavender or purple of V(II) to green (V(III)) and then to blue (V(IV)).[1] Any deviation from the initial lavender/purple color suggests that oxidation has occurred.

Experimental Protocol: Preparation of a Vanadium(II) Solution using a Schlenk Line

This protocol outlines the steps for preparing a V(II) solution from a V(V) precursor by reduction with zinc metal under an inert atmosphere.

Materials:

  • Ammonium metavanadate (NH₄VO₃) or Vanadium(V) oxide (V₂O₅)

  • Zinc metal (mossy or granular)

  • Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

  • Degassed deionized water

  • Schlenk flask

  • Magnetic stir bar

  • Septa

  • Cannula (double-tipped needle)

  • Schlenk line with a vacuum pump and a source of high-purity Argon or Nitrogen

Procedure:

  • Glassware Preparation: Thoroughly clean and oven-dry all glassware (Schlenk flask, etc.) to remove any moisture. Assemble the hot glassware and allow it to cool under a stream of inert gas.

  • Initial Setup: Place a magnetic stir bar and the calculated amount of zinc metal into the Schlenk flask. Seal the flask with a septum and attach it to the Schlenk line.

  • Inerting the Flask: Evacuate the flask using the vacuum pump on the Schlenk line and then backfill with inert gas. Repeat this "evacuate-refill" cycle at least three times to ensure a completely inert atmosphere.

  • Preparation of Vanadium(V) Solution: In a separate flask, prepare a solution of the vanadium(V) precursor in degassed, acidified water. For example, dissolve ammonium metavanadate in an appropriate amount of sulfuric acid solution.[9] The initial solution should be yellow, characteristic of the dioxovanadium(V) ion (VO₂⁺).

  • Transfer of V(V) Solution: Using a cannula, transfer the vanadium(V) solution to the Schlenk flask containing the zinc metal under a positive pressure of inert gas.

  • Reduction to V(II): Begin stirring the solution. You will observe a series of color changes as the vanadium is reduced:

    • Yellow (V(V)) → Blue (V(IV))

    • Blue (V(IV)) → Green (V(III))

    • Green (V(III)) → Lavender/Purple (V(II)) The reduction process can be gently warmed to expedite the reaction.[2]

  • Completion and Storage: Once the solution has reached a stable lavender or purple color, the reduction is complete. The solution can be used directly from the flask via a syringe or cannula. For storage, maintain a positive pressure of inert gas in the flask.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_product Product cluster_handling Handling & Storage A Prepare Acidified V(V) Solution (Yellow) C Transfer V(V) Solution to Schlenk Flask via Cannula A->C B Prepare Schlenk Flask with Zinc under Inert Atmosphere B->C D Stir and Observe Color Changes (Yellow -> Blue -> Green -> Lavender) C->D E Stable Lavender V(II) Solution D->E F Use Immediately via Syringe/Cannula E->F G Store under Positive Inert Gas Pressure E->G

Caption: Workflow for the preparation and handling of a Vanadium(II) solution.

References

Technical Support Center: Aqueous Vanadium(2+) Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential troubleshooting information and frequently asked questions regarding the stabilization of aqueous Vanadium(2+) electrolytes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of instability in aqueous Vanadium(2+) electrolytes?

Aqueous Vanadium(2+) (V²⁺) electrolytes are inherently unstable due to two main factors:

  • Oxidation: V²⁺ is a strong reducing agent and is highly susceptible to oxidation by atmospheric oxygen. This process oxidizes V²⁺ (violet) to V³⁺ (green), and subsequently to VO²⁺ (blue). The oxidation rate of V²⁺ to V³⁺ is significantly faster than that of V³⁺ to VO²⁺.[1]

  • Temperature Instability: Vanadium ions, particularly V(II) and V(III), exhibit poor stability and can precipitate out of solution at low temperatures, typically below 10°C.[2][3][4] Conversely, V(V) ions tend to precipitate at higher temperatures (>40°C).[2][3] The ideal operating temperature range for all-vanadium redox flow batteries (VRFBs) is generally considered to be between 10°C and 40°C.[2][3]

Q2: My V(2+) solution rapidly changed color from violet to green. What happened?

A color change from violet to green indicates the oxidation of V²⁺ to V³⁺. This is most commonly caused by exposure to air (oxygen). It is a primary indicator of electrolyte degradation and a loss of the desired V²⁺ species.[1]

Q3: What are stabilizing agents and how do they work for vanadium electrolytes?

Stabilizing agents are chemical additives used to prevent or reduce the precipitation and undesirable oxidation of vanadium ions in the electrolyte.[5] The primary mechanisms by which they enhance stability include:

  • Complexation: The agent forms a soluble complex with the vanadium ions, preventing them from precipitating.

  • Electrostatic Repulsion: Some additives adsorb onto the surface of vanadium ion complexes, creating a charge layer that repels other ions and inhibits the growth of precipitates.[2]

  • Growth Inhibition: Certain additives can adsorb onto the nucleation sites of potential precipitates (like V₂O₅), slowing down their growth kinetics.[2]

Q4: Are organic additives suitable for stabilizing V(2+) electrolytes?

The suitability of organic additives depends on their chemical structure. Many organic compounds containing reducible groups like hydroxyl (-OH) and carboxyl (-COOH) can be oxidized by higher-valence vanadium species, particularly V(V).[6] This reaction reduces the state-of-charge of the electrolyte and can lead to capacity degradation.[6] However, some organic compounds, such as polyacrylic acid, have shown promise in stabilizing all common vanadium oxidation states.[7][8] Careful selection and screening are critical.

Troubleshooting Guide

Problem 1: Rapid color change and loss of V(2+) concentration.

  • Observation: The electrolyte quickly changes from violet (V²⁺) to green (V³⁺) or even blue (VO²⁺).

  • Probable Cause: Oxygen contamination.

  • Solutions:

    • Inert Atmosphere: Prepare and store the electrolyte under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air.

    • De-aerated Water: Use de-aerated or sparged solvents for electrolyte preparation.

    • Sealed Containers: Ensure all experimental vessels and storage containers are properly sealed.

Problem 2: Precipitate forms in the electrolyte, especially at low temperatures.

  • Observation: Solid particles are visible in the electrolyte solution, often observed when the temperature drops below 10°C. In negative electrolytes, this precipitate is often V₂(SO₄)₃·10H₂O.[4]

  • Probable Cause: Low-temperature instability of V²⁺/V³⁺ ions.[2][4]

  • Solutions:

    • Temperature Control: Maintain the electrolyte temperature within the stable operating range of 10°C to 40°C.[3]

    • Use Stabilizing Agents: Introduce additives known to improve low-temperature stability. L-cysteine, for example, has been shown to increase the induction time for precipitation at 5°C.[3]

    • Adjust Concentration: While increasing sulfuric acid concentration can help stabilize V(V) ions, it can decrease the solubility of V(II), V(III), and V(IV) ions.[4] The balance between vanadium and sulfuric acid concentration is critical.[4]

Problem 3: Inconsistent or poor electrochemical performance.

  • Observation: Variable results in cyclic voltammetry, reduced energy efficiency, or rapid capacity fade in a flow battery.[8]

  • Probable Cause: Electrolyte imbalance, degradation, or side reactions from additives.

  • Solutions:

    • Verify Electrolyte Composition: Use techniques like UV-Vis spectrophotometry to confirm the oxidation state and concentration of vanadium ions before each experiment.[1]

    • Screen Additives: Some additives can negatively impact electrochemical performance by increasing viscosity or causing irreversible capacity loss.[3] Always test the electrochemical behavior of the electrolyte after introducing a new stabilizing agent.

    • Electrolyte Rebalancing: In flow battery systems, capacity loss can occur due to ion crossover. Rebalancing the electrolytes may be necessary.

Data on Stabilizing Agents

The following table summarizes the performance of various stabilizing agents discussed in the literature.

Stabilizing AgentTarget Vanadium Ion(s)ConcentrationTest ConditionsObserved EffectReference
Phosphoric Acid (H₃PO₄) V(V)0.1 M50°CEnhanced precipitation induction time ~12.5-fold.[9]
Phosphoric Acid (H₃PO₄) V(V)1 wt% in 3M V solution30°CIncreased precipitation induction time from 3 days to >47 days.[9]
Polyacrylic Acid V(II), V(III), V(IV), V(V)Not specifiedUp to 1.8 M VanadiumPromising candidate for stabilizing all four vanadium ions.[7][8]
Sodium Chloride (NaCl) V(V)4%50°CStabilized the positive electrolyte for 45 days.[3]
L-cysteine (LC) V(II)/V(III) (Negative Electrolyte)Not specified5°CIncreased precipitation induction time by nearly 30 hours.[3]
Inositol V(V) (Positive Electrolyte)Not specified80 mA cm⁻² current densityIncreased energy efficiency by 1.24% over 50 cycles.[8]
Galactitol V(V) (Positive Electrolyte)Not specified80 mA cm⁻² current densityIncreased energy efficiency by 3.28% over 50 cycles.[8]

Note: Some additives like potassium and phosphate ions can be unsuitable as they may react with V(V) ions to form precipitates.[7][8]

Experimental Protocols

Protocol: Screening of Stabilizing Agents using UV-Visible Spectrophotometry

This protocol outlines a general method for evaluating the effectiveness of a stabilizing agent in preventing the oxidation of V(2+).

  • Preparation of V(2+) Electrolyte:

    • Prepare a stock solution of V(IV) (e.g., vanadyl sulfate, VOSO₄) in sulfuric acid (e.g., 2.0 M H₂SO₄).

    • Electrochemically reduce the V(IV) solution to V(II) in the negative half-cell of an electrolysis setup. The solution should turn a characteristic deep violet color.

    • Perform this reduction under an inert atmosphere (e.g., in a glovebox) to prevent premature oxidation.

  • Sample Preparation:

    • Prepare a series of airtight, sealed vials (e.g., septum-capped vials).

    • In a control vial, place a known volume of the V(2+) electrolyte.

    • In test vials, add the stabilizing agent at various desired concentrations to the same volume of V(2+) electrolyte.

    • Ensure all transfers are done under an inert atmosphere.

  • Exposure and Monitoring:

    • Expose the vials to a controlled environment. For oxidation studies, this could be ambient air. For temperature stability, place vials in controlled temperature baths.

    • At regular time intervals (e.g., 0, 1, 3, 6, 12, 24 hours), extract a small aliquot from each vial.

  • UV-Vis Analysis:

    • Dilute the aliquot with de-aerated sulfuric acid to a concentration suitable for UV-Vis analysis.

    • Record the UV-Vis spectrum for each sample. V(II) has a characteristic absorption peak around 560-570 nm, while V(III) has peaks around 400 nm and 600 nm.

    • Monitor the decrease in the V(II) peak and the emergence of V(III) peaks over time.

  • Data Analysis:

    • Plot the concentration of V(II) (calculated from absorbance using the Beer-Lambert law) as a function of time for the control and each test sample.

    • Compare the rate of V(II) oxidation between the control and the samples with stabilizing agents. A slower rate of oxidation indicates a positive stabilizing effect.

Visualizations

experimental_workflow prep 1. Prepare V(2+) Electrolyte (Electrochemical Reduction) add 2. Add Stabilizing Agent (Test Samples vs. Control) prep->add Inert Atmosphere store 3. Store Under Controlled Conditions (Air/Temp) add->store monitor 4. Monitor Over Time (Periodic Sampling) store->monitor t = 0, 1, 3... hrs analyze 5. UV-Vis Spectroscopy (Measure Oxidation State) monitor->analyze compare 6. Analyze Data (Compare Oxidation Rates) analyze->compare

Caption: Workflow for screening V(2+) stabilizing agents.

troubleshooting_flow start_node start_node decision_node decision_node outcome_node outcome_node cause_node cause_node start Electrolyte Instability Observed c1 Color Change? (Violet -> Green) start->c1 c2 Precipitate Present? c1->c2 No cause1 Probable Cause: Oxidation by Air c1->cause1 Yes cause2 Probable Cause: Low Temp Instability c2->cause2 Yes check_perf Check Electrochemical Performance c2->check_perf No sol1 Solution: Use Inert Atmosphere, Seal Containers cause1->sol1 sol2 Solution: Control Temperature, Add Stabilizers cause2->sol2

Caption: Troubleshooting logic for V(2+) electrolyte instability.

References

Technical Support Center: Purification of Vanadium(II) Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing essential guidance on the purification of highly reactive and air-sensitive Vanadium(II) (V(II)) salts. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude Vanadium(II) salts?

A1: Common impurities in V(II) salts depend on the synthetic route but typically include:

  • Higher Oxidation State Vanadium Species: Vanadium(III) and Vanadium(IV) compounds are common impurities, often resulting from incomplete reduction or oxidation during synthesis and handling.[1]

  • Unreacted Starting Materials: Residual vanadium metal or precursors from the synthesis process can be present.[2]

  • Vanadium Oxides and Oxyhalides: Exposure to air or moisture, even in trace amounts, can lead to the formation of various vanadium oxides and oxychlorides.[2][3]

  • Hydrolysis Products: V(II) salts are susceptible to hydrolysis, which can introduce complex vanadium-oxo species.[2]

  • Other Metal Ions: Depending on the source of the vanadium, other transition metal ions may be present as impurities.

Q2: Why are Vanadium(II) salts so difficult to handle and purify?

A2: Vanadium(II) is a powerful reducing agent and is therefore highly susceptible to oxidation by atmospheric oxygen.[4] Aqueous solutions of V(II) are also sensitive to air.[5][6] This reactivity necessitates the use of specialized air-free techniques, such as Schlenk lines or inert atmosphere gloveboxes, to prevent the formation of V(III) and V(IV) impurities during purification and handling.[7][8]

Q3: What are the primary methods for purifying crude V(II) salts?

A3: The two main purification techniques for V(II) salts are sublimation and recrystallization.[2][3]

  • Sublimation is highly effective for volatile V(II) halides, such as Vanadium(II) iodide (VI₂) and Vanadium(II) chloride (VCl₂), as it separates them from non-volatile impurities.[2][3]

  • Recrystallization can be used for a wider range of salts but requires careful selection of an anhydrous, deoxygenated, and non-reactive solvent.[2]

Q4: How can I assess the purity of my Vanadium(II) salt?

A4: Several methods can be used to assess the purity of V(II) salts:

  • Powder X-ray Diffraction (PXRD): This is a primary method for determining the phase purity of crystalline V(II) salts and identifying any crystalline impurities.[2]

  • Redox Titration: The concentration of V(II) can be quantified by titration with a standardized oxidizing agent, such as potassium permanganate (KMnO₄).[1] This allows for the determination of the assay of the V(II) salt.

  • Elemental Analysis: Techniques like Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) can be used to quantify the concentration of metallic impurities.

Q5: What are the key safety precautions when working with Vanadium(II) salts?

A5: Due to their reactivity, V(II) salts and their reagents can be hazardous. Key safety precautions include:

  • Handling all V(II) salts under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or on a Schlenk line.

  • Wearing appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical safety goggles, and chemical-resistant gloves.[9]

  • Storing V(II) salts in tightly sealed containers under an inert atmosphere, away from moisture, oxygen, and incompatible materials.[9][10]

  • Being aware of the hazards of any reagents used in the synthesis and purification, as some may be pyrophoric.

Troubleshooting Guides

Sublimation Purification Issues
ProblemPossible CauseSolution
Low or no sublimate formation Temperature is too low for sublimation.Gradually increase the furnace temperature. For example, VI₂ sublimes at approximately 750-800°C under vacuum.[2]
Insufficient vacuum.Ensure a high vacuum is being pulled on the apparatus and check for any leaks in the system.[2]
Non-volatile impurities are coating the crude material.Consider a pre-purification step, such as a solvent wash, if a large amount of non-volatile impurity is present.[2]
Sublimate is discolored Co-sublimation of volatile impurities.Utilize a multi-stage sublimation with varying temperature zones to separate components with different volatilities.[2]
Decomposition of the V(II) salt.Carefully control the sublimation temperature to avoid decomposition. For VCl₂, the temperature should not exceed 850°C.[11]
Poor recovery of purified material Sublimate is lost during collection.Allow the apparatus to cool completely to room temperature before slowly venting with an inert gas.[2]
Sublimation is incomplete.Ensure the sublimation is carried out for a sufficient duration to allow for the complete transport of the material.[2]
Recrystallization Purification Issues
ProblemPossible CauseSolution
Salt does not dissolve in the chosen solvent The solvent is not appropriate.V(II) salts are inorganic and typically require polar, anhydrous, and aprotic solvents. Protic solvents should be avoided due to their reactivity. Experiment with different anhydrous polar aprotic solvents.[2]
Oiling out instead of crystallization The solution is supersaturated, and the compound's melting point is below the solution temperature.Use a more dilute solution or cool the solution more slowly to promote crystal nucleation and growth.[2]
No crystal formation upon cooling The solution is not saturated.Reduce the volume of the solvent by evaporation under vacuum and then attempt to cool again.[2]
Nucleation is inhibited.Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure V(II) salt to induce crystallization.[2]
Product is discolored or shows impurities after recrystallization Impurities are co-crystallizing with the product.The chosen solvent may be dissolving the impurities as well as the product. A different solvent or a pre-purification step may be necessary.[2]
Decomposition during heating.The solvent may be reacting with the V(II) salt at elevated temperatures. Ensure the chosen solvent is inert towards the V(II) salt.[2]
Oxidation of the V(II) salt.Ensure all solvents are rigorously deoxygenated and all manipulations are performed under a strict inert atmosphere using Schlenk line or glovebox techniques.

Data Presentation

Table 1: Quantitative Data for Sublimation Purification of Vanadium(II) Iodide (VI₂)[2]

ParameterValue
Sublimation Temperature750 - 800 °C
Deposition Temperature500 - 600 °C
Pressure≤ 10⁻⁵ torr

Table 2: Performance Comparison of Synthesis Methods for Vanadium(II) Chloride (VCl₂)[1]

Performance IndicatorHydrogen Reduction of VCl₃Thermal Disproportionation of VCl₃
Purity HighModerate to High
Yield QuantitativeVariable, depends on efficient removal of VCl₄
Primary Impurities Unreacted VCl₃VCl₃, VCl₄
Reaction Temperature ~675 °C>350 °C
Key Advantage High purity productSimpler setup, no external reducing agent
Key Disadvantage Requires handling of hydrogen gasPotential for VCl₄ contamination

Experimental Protocols

Protocol 1: Purification of Vanadium(II) Iodide (VI₂) by Sublimation[2]

Methodology:

  • Apparatus Setup:

    • A two-zone tube furnace with independent temperature controllers.

    • A quartz tube that can be evacuated to a high vacuum.

    • A collection vessel or a cooled section of the quartz tube for the sublimate to deposit.

  • Procedure:

    • Place the crude VI₂ powder in a quartz boat in the center of the first heating zone.

    • Assemble the quartz tube within the furnace and connect it to a high-vacuum pump.

    • Evacuate the tube to a pressure of at least 10⁻⁵ torr.

    • Set the temperature of the first zone (containing the crude material) to 750-800°C.

    • Set the temperature of the second zone (the collection zone) to a lower temperature, for example, 500-600°C, to allow for the deposition of crystalline VI₂.

    • Maintain these conditions for several hours to allow for the complete sublimation and deposition of the VI₂.

    • After the sublimation is complete, turn off the heaters and allow the furnace to cool to room temperature under vacuum.

    • Slowly backfill the quartz tube with an inert gas (e.g., argon) before opening to collect the purified VI₂ crystals.

Protocol 2: General Procedure for Recrystallization of V(II) Salts using Schlenk Line Technique

Methodology:

  • Apparatus Setup:

    • Schlenk line with a dual vacuum/inert gas manifold.

    • Schlenk flasks.

    • Cannula for liquid transfer.

    • Sintered glass filter stick (Schlenk filter).

  • Procedure:

    • Dry all glassware in an oven and assemble hot on the Schlenk line. Evacuate and backfill with inert gas three times.

    • Under a positive flow of inert gas, add the crude V(II) salt to a Schlenk flask.

    • In a separate Schlenk flask, add the chosen anhydrous and deoxygenated solvent.

    • Heat the solvent and transfer the minimum amount required to dissolve the V(II) salt at an elevated temperature to the flask containing the salt via a cannula.

    • If insoluble impurities are present, perform a hot filtration under inert atmosphere using a filter stick into a clean, pre-warmed Schlenk flask.

    • Allow the hot solution to cool slowly to room temperature to promote the formation of large crystals. Further cooling in a refrigerator or freezer may be required.

    • Once crystallization is complete, isolate the crystals by cannula filtration. The supernatant is transferred to another Schlenk flask via a cannula, leaving the crystals behind.

    • Wash the crystals with a small amount of cold, deoxygenated solvent, and remove the wash solvent via cannula.

    • Dry the purified crystals under a high vacuum on the Schlenk line.

Visualizations

experimental_workflow General Workflow for V(II) Salt Purification start Crude V(II) Salt assess_purity_initial Assess Initial Purity (e.g., PXRD, Titration) start->assess_purity_initial decision Purification Method Selection assess_purity_initial->decision sublimation Sublimation decision->sublimation Volatile Salt recrystallization Recrystallization decision->recrystallization Non-Volatile Salt sub_protocol Follow Sublimation Protocol sublimation->sub_protocol rec_protocol Follow Recrystallization Protocol recrystallization->rec_protocol purified_salt Purified V(II) Salt sub_protocol->purified_salt rec_protocol->purified_salt assess_purity_final Assess Final Purity purified_salt->assess_purity_final storage Store Under Inert Atmosphere assess_purity_final->storage troubleshooting_recrystallization Troubleshooting Recrystallization of V(II) Salts start No Crystals Form Upon Cooling q1 Is the solution saturated? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is nucleation inhibited? a1_yes->q2 sol1 Reduce solvent volume under vacuum and re-cool. a1_no->sol1 end_issue Consider alternative solvent or purification method. sol1->end_issue a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Scratch flask interior or add a seed crystal. a2_yes->sol2 a2_no->end_issue sol2->end_issue

References

identifying and removing common impurities in Vanadium(II) reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vanadium(II) reagents.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in solid Vanadium(II) chloride (VCl₂)?

A1: Common impurities in VCl₂ depend on the synthetic method. For VCl₂ produced by thermal disproportionation of Vanadium(III) chloride (VCl₃), the primary impurities are unreacted VCl₃ and Vanadium(IV) chloride (VCl₄).[1] If the synthesis is not performed under strictly anhydrous and inert conditions, vanadium oxides and oxychlorides can also be present.[2] When VCl₃ is reduced by hydrogen, the main impurity is typically unreacted VCl₃.[1]

Q2: My Vanadium(II) sulfate solution is changing color from purple. What does this indicate?

A2: Vanadium(II) solutions are highly sensitive to air and will readily oxidize. The characteristic purple color of the hexaaquo V(II) ion, [V(H₂O)₆]²⁺, will turn green upon oxidation to Vanadium(III) and then blue as it further oxidizes to Vanadium(IV) (vanadyl, VO²⁺).[3] This color change indicates the presence of oxygen and the degradation of your V(II) reagent. All handling of V(II) solutions should be performed under an inert atmosphere (e.g., nitrogen or argon).

Q3: What are typical metallic impurities in Vanadium(II) sulfate derived from industrial processes?

A3: Vanadium(II) sulfate produced from sources like vanadium slag can contain various metallic impurities. These commonly include calcium (Ca), magnesium (Mg), manganese (Mn), silicon (Si), aluminum (Al), and iron (Fe).[4] The presence of these impurities can significantly impact the performance of the reagent, for instance, in applications like electrolytes for redox flow batteries.[5]

Q4: How can I determine the purity of my Vanadium(II) reagent?

A4: For solid reagents like VCl₂, X-ray Powder Diffraction (XRPD) can be used to identify crystalline impurities such as VCl₃.[1] A highly effective quantitative method for determining the concentration of V(II) in any sample is redox titration. Vanadium(II) is a strong reducing agent and can be titrated with a standardized oxidizing agent, such as potassium permanganate (KMnO₄).[1] The endpoint is typically indicated by a persistent pink color.[1]

Troubleshooting Guides

Solid Vanadium(II) Chloride Purification
ProblemPossible CauseSuggested Solution
Discolored VCl₂ (not pale green) Oxidation due to exposure to air or moisture.Handle and store VCl₂ under a strictly inert atmosphere (e.g., in a glovebox or using a Schlenk line). Ensure all solvents and gases used are rigorously dried and deoxygenated.
Contamination with VCl₄ (reddish-brown).If using the thermal disproportionation method for synthesis, ensure the temperature is appropriately controlled to facilitate the complete removal of the volatile VCl₄ by sublimation.[1]
Low yield of purified VCl₂ after synthesis Incomplete reaction during synthesis.For hydrogen reduction of VCl₃, ensure the reaction temperature is maintained at ~675 °C and the reaction time is sufficient for the complete cessation of HCl evolution.[6]
Mechanical losses during handling.Due to its fine crystalline nature, handle the purified VCl₂ powder carefully in an inert atmosphere to prevent losses.
Vanadium(II) Sulfate Solution Purification
ProblemPossible CauseSuggested Solution
Rapid discoloration of V(II) solution Oxygen contamination.All work with V(II) solutions must be conducted under an inert atmosphere. Use degassed solvents and purge all glassware with nitrogen or argon.
Presence of metallic impurities (e.g., Fe, Al, Mn) Impure starting materials.For solutions, consider purification by electrolysis. An electrolytic cell can be set up to selectively deposit high-purity vanadium.[7][8] Alternatively, chemical precipitation by carefully adjusting the pH can remove some metal hydroxides, though this risks co-precipitation of vanadium.[4]
Formation of precipitates in acidic solution Hydrolysis and precipitation of impurities.The solubility of many metal impurities is pH-dependent. Maintaining a specific pH can help keep the desired V(II) in solution while potentially precipitating impurities.[4]

Quantitative Data

Table 1: Comparison of VCl₂ Synthesis Methods and Purity

Performance IndicatorHydrogen Reduction of VCl₃Thermal Disproportionation of VCl₃
Purity HighModerate to High
Yield QuantitativeVariable (depends on VCl₄ removal)
Primary Impurities Unreacted VCl₃VCl₃, VCl₄
Reaction Temperature ~675 °C>350 °C
Key Advantage High purity productSimpler setup, no H₂ gas handling
Key Disadvantage Requires handling of flammable H₂ gasPotential for VCl₄ contamination
Data sourced from BenchChem.[1]

Table 2: Purity of Electrorefined Vanadium

ElementFeed Material (Commercial V)Electrorefined Product
Vanadium ~90%>99.9%
Iron PresentSignificantly Reduced
Chromium PresentSignificantly Reduced
Oxygen PresentSignificantly Reduced
Data adapted from electrorefining studies.[7][8]

Experimental Protocols

Protocol 1: Purification of VCl₂ by Thermal Disproportionation

This method is based on the thermal instability of VCl₃, which disproportionates into non-volatile VCl₂ and volatile VCl₄.

Reaction: 2 VCl₃(s) → VCl₂(s) + VCl₄(g)

Procedure:

  • Place anhydrous VCl₃ in a sublimation apparatus under an inert atmosphere.

  • Heat the apparatus under a vacuum or a slow stream of an inert gas to a temperature above 350 °C.

  • The VCl₃ will disproportionate. The pale green, non-volatile VCl₂ will remain in the heated zone.[1]

  • The deep red, volatile VCl₄ will sublime and can be collected in a cooler part of the apparatus.[1]

  • Carefully control the temperature and pressure to ensure complete removal of VCl₄.

  • After the reaction is complete, cool the apparatus to room temperature under an inert atmosphere.

  • Collect and store the purified VCl₂ product in an inert atmosphere.

Protocol 2: Quantitative Purity Analysis of V(II) by Redox Titration

This protocol determines the concentration of V(II) in a sample by titrating it with a standardized solution of potassium permanganate (KMnO₄).

Reaction (simplified): 5V²⁺ + MnO₄⁻ + 8H⁺ → 5V³⁺ + Mn²⁺ + 4H₂O

Procedure:

  • Prepare a standardized solution of KMnO₄ (e.g., 0.02 M).

  • Accurately weigh a sample of the Vanadium(II) reagent and dissolve it in a known volume of deoxygenated, dilute sulfuric acid under an inert atmosphere.

  • Titrate the V(II) solution with the standardized KMnO₄ solution.

  • The endpoint is reached upon the first appearance of a persistent pink color, indicating an excess of MnO₄⁻ ions.[1]

  • Record the volume of KMnO₄ solution used.

  • Calculate the moles of KMnO₄ used and, based on the stoichiometry of the reaction, determine the moles of V(II) in the original sample. From this, the purity of the reagent can be calculated.

Visualizations

Experimental Workflow: VCl₂ in Organic Synthesis

The following diagram illustrates a typical workflow for using VCl₂ generated in situ for a pinacol coupling reaction in organic synthesis.[2]

G Workflow: In Situ Generation and Use of VCl₂ for Pinacol Coupling cluster_prep V(II) Reagent Preparation cluster_reaction Pinacol Coupling Reaction cluster_workup Work-up and Purification prep1 Combine VCl₃ and Zn dust in a flask under N₂/Ar prep2 Add THF or H₂O as solvent prep1->prep2 prep3 Stir until solution turns purple (V(II) formation) prep2->prep3 react1 Add aldehyde/ketone substrate to the V(II) solution prep3->react1 Use in situ react2 Monitor reaction progress by TLC react1->react2 workup1 Quench reaction with sat. NaHCO₃ solution react2->workup1 Upon completion workup2 Extract product with ethyl acetate workup1->workup2 workup3 Dry organic layer and evaporate solvent workup2->workup3 workup4 Purify product by column chromatography workup3->workup4 final_product final_product workup4->final_product Purified 1,2-diol

Caption: Workflow for the in situ generation of VCl₂ and its use in pinacol coupling.

Signaling Pathway: Vanadium's Insulin-Mimetic Action

Vanadium compounds can mimic the effects of insulin by interacting with key components of the insulin signaling pathway. This diagram shows a simplified representation of this process.[9]

G Simplified Insulin Signaling Pathway Modulated by Vanadium cluster_pathway Intracellular Signaling Cascade insulin Insulin receptor Insulin Receptor insulin->receptor binds irs IRS-1 Phosphorylation receptor->irs activates vanadium Vanadium Compounds vanadium->irs promotes pi3k PI3-K Activation irs->pi3k akt Akt/PKB Activation pi3k->akt glut4 GLUT4 Translocation to cell membrane akt->glut4 stimulates glucose Increased Glucose Uptake glut4->glucose

Caption: Vanadium compounds can enhance insulin signaling, leading to increased glucose uptake.

References

troubleshooting low yields in Vanadium(II) mediated syntheses

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vanadium(II) mediated syntheses. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during experiments involving V(II) reagents.

Frequently Asked Questions (FAQs)

Q1: My V(II) solution is not the expected color. What does this indicate?

A1: Vanadium(II) solutions, such as those prepared from VCl₂, typically exhibit a characteristic purple or violet color. A deviation from this, for instance, a green or blue coloration, is a strong indicator that the V(II) has been oxidized to V(III) (green) or V(IV) (blue) species. This oxidation is most commonly caused by exposure to atmospheric oxygen.

Q2: How can I confirm the purity and concentration of my V(II) starting material?

A2: The purity of solid V(II) precursors like VCl₂ can be assessed by techniques such as X-ray Photoelectron Spectroscopy (XPS) to determine the oxidation state of vanadium.[1] For solutions, UV-Visible spectroscopy can be used to observe the characteristic d-d transitions of the hexaaquavanadium(II) ion.[1] The concentration of V(II) in solution can be determined by titration with a standardized oxidizing agent, such as potassium permanganate (KMnO₄), until a persistent pink color is observed.

Q3: What are the most critical factors for achieving high yields in V(II) mediated reactions?

A3: The most critical factor is the rigorous exclusion of air and moisture from the reaction system. Vanadium(II) is a potent reducing agent and is readily oxidized, which will significantly lower the yield of the desired reaction.[1] Other important factors include the purity of the V(II) precursor, the choice of solvent, reaction temperature, and the nature of the ligands used.

Q4: Can I generate the V(II) reagent in situ?

A4: Yes, in situ generation of V(II) is a common and often preferred method as it avoids the isolation and handling of the highly air-sensitive V(II) compound. A typical procedure involves the reduction of a more stable V(III) precursor, such as VCl₃, with a co-reductant like zinc dust or aluminum immediately before the addition of the substrate.

Troubleshooting Guides for Low Yields

Issue 1: Rapid Color Change of Reaction Mixture and Low Product Yield

Possible Cause: Oxidation of the Vanadium(II) reagent.

Troubleshooting Steps:

  • Improve Inert Atmosphere Technique: Ensure all glassware is rigorously dried in an oven and cooled under a stream of inert gas (argon or nitrogen). Use Schlenk line or glovebox techniques for all manipulations.

  • Degas Solvents: Solvents must be thoroughly deoxygenated prior to use. This can be achieved by sparging with an inert gas for an extended period or by several freeze-pump-thaw cycles.

  • Check for Leaks: Carefully inspect all joints and septa in your reaction setup for potential leaks.

  • In Situ Generation: Consider generating the V(II) reagent in situ from a V(III) precursor to minimize handling and exposure of the air-sensitive species.

Issue 2: Incomplete Reaction Despite Proper Inert Atmosphere Technique

Possible Cause: Impure or degraded V(II) starting material, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Verify Reagent Quality: If using a commercial V(II) source, verify its purity. If preparing it, ensure the synthesis and storage were conducted under strictly anaerobic conditions.

  • Optimize Reaction Temperature: The stability and reactivity of V(II) solutions can be temperature-dependent. Investigate the effect of temperature on your specific reaction. Some reactions may benefit from lower temperatures to minimize side reactions, while others may require heating to proceed at a reasonable rate.

  • Solvent Effects: The choice of solvent can influence the solubility and reactivity of the V(II) species. Ethereal solvents like THF are common, but for some reactions, aqueous media can be effective, particularly for pinacol couplings.

  • Ligand Effects: The coordination environment around the vanadium center can significantly impact its reactivity. Consider screening different ligands (e.g., N-donors vs. O-donors) to enhance the desired transformation.

Issue 3: Formation of Undesired Side Products

Possible Cause: Competing reaction pathways, such as radical side reactions or over-reduction.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the stoichiometry of the V(II) reagent. An excess may lead to over-reduction of the substrate or product.

  • Additive Screening: Certain additives can modulate the reactivity of the V(II) center and suppress side reactions. For example, in pinacol couplings, the choice of co-reductant can influence the diastereoselectivity.

  • Temperature Control: Lowering the reaction temperature can sometimes disfavor side reactions that have a higher activation energy.

Data Presentation

Table 1: Comparison of Synthetic Methods for Vanadium(II) Chloride (VCl₂) Preparation

Synthesis MethodPrecursorTypical YieldPurityKey AdvantagesKey Disadvantages
Hydrogen ReductionVCl₃HighHighProduces high-purity VCl₂Requires specialized equipment (tube furnace, H₂ gas) and long reaction times.
Thermal DisproportionationVCl₃ModerateGoodSimpler setup than hydrogen reductionRequires careful temperature control to prevent VCl₂ decomposition and ensure complete removal of volatile VCl₄.
In situ GenerationVCl₃N/AN/AAvoids isolation of highly air-sensitive VCl₂Purity of the active species is dependent on the co-reductant and reaction conditions.

Table 2: Effect of Co-reductant and Solvent on VCl₃-Mediated Pinacol Coupling of Benzaldehyde

VCl₃ (mol%)Co-reductant (mol%)SolventTemperatureYield (%)dl/meso ratio
100Zn (300)H₂ORoom Temp.8664/36
100Al (300)H₂ORoom Temp.9265/35

Experimental Protocols

Protocol 1: In Situ Generation of VCl₂ for Reductive Coupling

This protocol describes the in situ generation of VCl₂ from VCl₃ and its use in a typical reductive coupling reaction.

Materials:

  • Vanadium(III) chloride (VCl₃)

  • Zinc dust (activated)

  • Anhydrous Tetrahydrofuran (THF), deoxygenated

  • Substrate (e.g., an aromatic aldehyde)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer

Methodology:

  • Under an inert atmosphere of argon or nitrogen, add VCl₃ (1.0 eq) and activated zinc dust (2.0-3.0 eq) to a Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous, deoxygenated THF to the flask via cannula.

  • Stir the suspension at room temperature. The color of the mixture will gradually change from the color of the V(III) salt to the characteristic purple/violet of the V(II) species, indicating the formation of VCl₂. This typically takes 1-2 hours.

  • Once the formation of VCl₂ is complete (indicated by the persistent purple color), add a solution of the substrate in anhydrous, deoxygenated THF to the reaction mixture dropwise at the desired temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or another suitable analytical technique.

  • Upon completion, the reaction should be quenched and worked up under an inert atmosphere until the product is no longer air-sensitive.

Mandatory Visualizations

Troubleshooting_Low_Yields start Low Yield in V(II) Synthesis check_color Is the V(II) solution the correct color (purple/violet)? start->check_color oxidation Probable Oxidation of V(II) check_color->oxidation No incomplete_rxn Reaction appears incomplete or stalled? check_color->incomplete_rxn Yes improve_inert Improve Inert Atmosphere Technique: - Dry glassware thoroughly - Degas solvents - Check for leaks oxidation->improve_inert insitu Consider in situ generation of V(II) oxidation->insitu improve_inert->start Re-attempt insitu->start Re-attempt check_reagent Verify Purity of V(II) Precursor incomplete_rxn->check_reagent Yes side_products Significant side products observed? incomplete_rxn->side_products No optimize_conditions Optimize Reaction Conditions: - Temperature - Solvent - Ligands check_reagent->optimize_conditions optimize_conditions->start Re-attempt control_stoichiometry Adjust Stoichiometry of V(II) Reagent side_products->control_stoichiometry Yes end Improved Yield side_products->end No, and reaction is complete additives Screen Additives to Suppress Side Reactions control_stoichiometry->additives additives->start Re-attempt

Caption: Troubleshooting workflow for low yields.

Vanadium_Reductive_Coupling cluster_generation In Situ V(II) Generation cluster_coupling Reductive Coupling cluster_side_reaction Side Reaction: Oxidation VCl3 VCl₃ VCl2 VCl₂ (active species) VCl3->VCl2 + Zn Zn Zn (Co-reductant) Zn->VCl2 Substrate 2 x R₂C=O VCl2->Substrate 1-electron transfer Ketyl 2 x [R₂C-O]⁻ radical anion Substrate->Ketyl + 2e⁻ from V(II) Pinacolate [R₂C(O⁻)-C(O⁻)R₂] Ketyl->Pinacolate Dimerization Product R₂C(OH)-C(OH)R₂ (Diol) Pinacolate->Product + 2H⁺ (Workup) VCl2_ox VCl₂ V_oxidized V(III)/V(IV) Species (inactive) VCl2_ox->V_oxidized + O₂ O2 O₂ (air) O2->V_oxidized

Caption: V(II) mediated pinacol coupling pathway.

References

managing side reactions with Vanadium(II) as a reductant

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing reactions with Vanadium(II) as a reductant. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with Vanadium(II) reductants.

Issue 1: My freshly prepared purple Vanadium(II) solution rapidly turns green or blue.

  • Question: Why is my Vanadium(II) solution changing color, and how can I prevent it?

  • Answer: The characteristic lilac-purple color of the aqueous Vanadium(II) ion, [V(H₂O)₆]²⁺, is unstable and highly susceptible to oxidation.[1][2] A color change to green indicates oxidation to Vanadium(III) (V³⁺), while a blue color suggests further oxidation to the Vanadyl ion (VO²⁺, Vanadium(IV)).[3][4] This rapid re-oxidation is a primary side reaction and can be caused by:

    • Exposure to atmospheric oxygen: Air will quickly oxidize the Vanadium(II) ions.[3][4]

    • Reaction with acidic solvent: In the absence of a reducing agent like zinc, hydrogen ions in the acidic solution can also oxidize Vanadium(II) to Vanadium(III).[3][4]

    Troubleshooting Steps:

    • Maintain an Inert Atmosphere: Always prepare and handle Vanadium(II) solutions under an inert atmosphere, such as argon or nitrogen.[1]

    • In Situ Generation: Generate the Vanadium(II) species in situ from a Vanadium(III) precursor (e.g., VCl₃) and a co-reductant (e.g., zinc dust) immediately before use.[1] This ensures the active reductant is available for your substrate rather than being consumed by side reactions.

    • Continuous Reduction: If the V(II) solution needs to be stored for a short period, keeping the co-reductant (e.g., zinc) present in the solution will help maintain the reduced state.[3]

    • Visual Confirmation: The persistence of the purple/violet color is a good indicator of the presence of active Vanadium(II).

Issue 2: The reduction of my nitro compound is slow or incomplete.

  • Question: I am trying to reduce an aromatic nitro compound to an aniline, but the reaction is not going to completion. What are the possible reasons?

  • Answer: Incomplete reduction of nitro compounds can be due to several factors:

    • Insufficient Reductant: The stoichiometry of the reaction is crucial. Ensure enough Vanadium(II) is present to complete the reduction.

    • Deactivation of Reductant: As mentioned in Issue 1, your V(II) may have been oxidized by air or the solvent before it could react with the nitro compound.

    • Reaction Mechanism: The reduction of nitroarenes can proceed through different pathways. The direct route involves reduction to nitroso and hydroxylamine intermediates before forming the aniline. A condensation pathway can also occur, leading to azoxy and azo compounds, especially if using other reductants like metal hydrides.[5] While V(II) is known to affect a two-electron reduction of nitroamine to dinitrogen, the precise mechanism for nitroarenes may be complex.[6]

    Troubleshooting Steps:

    • Verify V(II) Activity: Before adding your substrate, ensure your V(II) solution is the correct purple color, indicating its active state.

    • Monitor with TLC: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material.[1] If the reaction stalls, it may be due to the depletion of active V(II).

    • Optimize Reaction Conditions: Gently warming the reaction mixture may increase the reaction rate.[7]

    • Workup Procedure: Ensure a proper workup procedure is followed to isolate the product. This typically involves neutralizing the acidic reaction mixture and extracting the aniline product.[1]

Issue 3: I am observing unexpected byproducts in my reaction.

  • Question: My reaction is producing compounds other than the desired product. What are the likely side reactions?

  • Answer: The formation of byproducts is dependent on the substrate and reaction conditions.

    • Pinacol Coupling of Carbonyls: When reducing aldehydes or ketones, a common side reaction is the reductive coupling to form a 1,2-diol (a pinacol).[8][9][10] This is a well-known application of VCl₂ and may compete with or dominate over the simple reduction to the corresponding alcohol, especially with aromatic aldehydes.[8][11]

    • Substrate Degradation: Ensure your starting material and product are stable to the acidic conditions often used for V(II) generation.

    • Reaction with Co-reductant: The co-reductant (e.g., zinc) in an acidic medium produces hydrogen gas, which is a key side reaction during the preparation of V(II).[3]

    Troubleshooting Steps:

    • Characterize Byproducts: Isolate and characterize the byproducts to understand the competing reaction pathways.

    • Adjust Reaction Conditions: For carbonyl reductions, if pinacol coupling is undesired, altering the solvent or temperature may influence the selectivity. However, for many aldehydes, this coupling is a primary reaction pathway with V(II).

    • Alternative Reductants: If undesired side reactions persist, consider if V(II) is the appropriate reductant for your specific transformation. For example, while V(II) can reduce nitro groups, other reagents like catalytic hydrogenation or SnCl₂ might offer better chemoselectivity for complex molecules.[5][12][13]

Frequently Asked Questions (FAQs)

  • Q1: Can Vanadium(II) be used to reduce sulfoxides to sulfides?

    • A1: Current literature primarily documents the use of vanadium complexes as catalysts for the oxidation of sulfides to sulfoxides and sulfones, often using hydrogen peroxide as the oxidant.[2][14][15][16][17] There is a lack of evidence to support the use of Vanadium(II) as an effective reagent for the reduction of sulfoxides. For this transformation, other reducing systems are typically employed.

  • Q2: How do I know if my in situ generation of V(II) is successful?

    • A2: The most straightforward indicator is a distinct color change. When generating V(II) from a V(III) salt like VCl₃ (often greenish or reddish-brown), the appearance of a persistent purple or violet color signals the formation of the active [V(H₂O)₆]²⁺ species.[1][2]

  • Q3: What is the typical workup procedure for a reaction involving V(II)?

    • A3: A common workup for aqueous V(II) reactions involves:

      • Quenching the reaction, often by neutralizing the acidic solution with a base like sodium bicarbonate.[1]

      • Extracting the organic product into a suitable solvent such as ethyl acetate or diethyl ether.[1]

      • Washing the combined organic layers with brine to remove residual water and water-soluble impurities.[1]

      • Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), followed by filtration and concentration under reduced pressure.[1]

      • Purification of the crude product, typically by column chromatography or recrystallization.[1]

Data Presentation

Table 1: Vanadium-Catalyzed Pinacol Coupling of Benzaldehyde

VCl₃ (mol%) Co-reductant (mol%) Solvent Temperature Yield (%) dl/meso ratio
100 Zn (300) H₂O Room Temp. 86 64/36
100 Al (300) H₂O Room Temp. 92 65/35
33 Al (300) H₂O Room Temp. 72 (isolated) 56/44

Data compiled from Organic Syntheses, Vol. 89, p. 73.

Experimental Protocols

Protocol 1: In Situ Generation of Aqueous Vanadium(II) Chloride

This protocol describes the preparation of the active V(II) reductant from VCl₃ and a co-reductant.

  • Materials:

    • Vanadium(III) chloride (VCl₃)

    • Zinc dust (or Aluminum powder)

    • Degassed solvent (e.g., THF or water)

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • In a flask equipped with a stirrer and under a continuous flow of an inert gas, combine VCl₃ and a stoichiometric amount of the co-reductant (e.g., Zinc dust).[1]

    • Add the degassed solvent to the flask.

    • Stir the mixture vigorously at room temperature.

    • Observe the color change from that of the V(III) salt to a characteristic purple/violet, indicating the formation of V(II).[1]

    • The resulting solution can be used directly for the subsequent reduction reaction.

Protocol 2: Reduction of an Aromatic Nitro Compound to an Aniline

This protocol provides a general method for the reduction of a nitroarene using a pre-formed or in situ generated VCl₂ solution.

  • Materials:

    • Aromatic nitro compound

    • VCl₂ solution (prepared as in Protocol 1)

    • Suitable solvent (e.g., THF, H₂O)

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Prepare a solution of VCl₂ as described in Protocol 1.

    • Dissolve the aromatic nitro compound in a suitable solvent.

    • Add the nitro compound solution to the stirring VCl₂ solution at room temperature.[1]

    • Monitor the reaction progress using TLC.

    • Upon completion, neutralize the reaction mixture by carefully adding a saturated solution of sodium bicarbonate until gas evolution ceases.[1]

    • Extract the product with ethyl acetate (e.g., 3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the product as needed by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep V(II) In Situ Generation cluster_reaction Reduction Reaction VCl3 VCl₃ + Zn dust Solvent Add Degassed Solvent (H₂O/THF) VCl3->Solvent Stir Stir at RT Solvent->Stir Inert Inert Atmosphere (Ar or N₂) Inert->VCl3 VCl2 V(II) Solution (Purple/Violet) Stir->VCl2 Substrate Add Substrate (e.g., Nitroarene) VCl2->Substrate Use Immediately Monitor Monitor by TLC Substrate->Monitor Workup Aqueous Workup Monitor->Workup Product Purified Product Workup->Product

Caption: Experimental workflow for V(II) reductions.

troubleshooting_guide Start Problem Encountered ColorChange V(II) Solution Color Fades? Start->ColorChange LowYield Low or No Yield? Start->LowYield Byproducts Unexpected Byproducts? Start->Byproducts AirExposure Check for Air Leaks Use Inert Gas ColorChange->AirExposure Yes AcidOxidation Keep Co-reductant (Zn) in Solution ColorChange->AcidOxidation Yes ReductantAmount Verify Stoichiometry of V(II) LowYield->ReductantAmount Yes ReductantActivity Ensure V(II) is Active (Purple Color) Before Use LowYield->ReductantActivity Yes Pinacol Carbonyl Substrate? Consider Pinacol Coupling Byproducts->Pinacol Yes Stability Check Substrate/Product Stability in Acid Byproducts->Stability Yes Solution Solution AirExposure->Solution AcidOxidation->Solution ReductantAmount->Solution ReductantActivity->Solution Pinacol->Solution Stability->Solution

Caption: Troubleshooting logic for V(II) reductions.

nitro_reduction_pathway Nitro Ar-NO₂ (Nitroarene) V2_V3_1 2 V²⁺ → 2 V³⁺ Nitro->V2_V3_1 Nitroso Ar-NO (Nitrosoarene) V2_V3_2 2 V²⁺ → 2 V³⁺ Nitroso->V2_V3_2 Hydroxylamine Ar-NHOH (Hydroxylamine) V2_V3_3 2 V²⁺ → 2 V³⁺ Hydroxylamine->V2_V3_3 Aniline Ar-NH₂ (Aniline) V2_V3_1->Nitroso V2_V3_2->Hydroxylamine V2_V3_3->Aniline

Caption: Simplified pathway for nitro group reduction.

References

Technical Support Center: Improving the Stability of Vanadium(II) Bromide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and improving the stability of Vanadium(II) bromide (VBr₂) solutions. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and data to ensure the integrity of your VBr₂ solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in aqueous Vanadium(II) bromide solutions? A2: The principal cause of instability is the rapid oxidation of Vanadium(II) (V(II)) by dissolved atmospheric oxygen.[1] V(II) is a potent reducing agent and reacts readily with oxygen, causing it to be oxidized first to Vanadium(III) (V(III)) and subsequently to Vanadium(IV) (V(IV)).[1] In acidic solutions, V(II) can also be slowly oxidized by hydrogen ions, leading to the release of hydrogen gas.[1]

Q2: How can I visually identify the degradation of my VBr₂ solution? A2: The oxidation state of vanadium in an aqueous solution has a characteristic color, which serves as an excellent immediate indicator of your solution's integrity. A pure Vanadium(II) solution should be a distinct lilac or lavender color.[1] Any deviation from this color indicates oxidation and degradation.[1]

Q3: How does pH affect the stability of my VBr₂ solution? A3: Maintaining an acidic pH is crucial for the stability of VBr₂ solutions.[1] Acidic conditions help to prevent the formation and precipitation of vanadium hydroxides and oxides.[1] Furthermore, the initial oxidation product, V(III), is more stable in acidic environments.[1] It is recommended to prepare and store solutions in a dilute, non-oxidizing acid such as 0.5-1.0 M HBr or H₂SO₄.[1]

Q4: What are the ideal storage conditions for VBr₂ solutions? A4: To maintain stability, VBr₂ solutions must be stored under a completely oxygen-free, inert atmosphere (e.g., high-purity argon or nitrogen) in a well-sealed vessel.[1] For long-term storage, the solution should be kept in a cool, dark place, and the use of a sacrificial reductant is highly recommended.

Q5: What is a sacrificial reductant and how does it improve stability? A5: A sacrificial reductant is a substance that will be preferentially oxidized over the V(II) ions. For long-term storage of VBr₂ solutions, adding a small amount of amalgamated zinc is an effective strategy.[1] The zinc will react with any trace amounts of oxygen that may penetrate the storage vessel, thereby protecting the V(II) from oxidation.[1]

Troubleshooting Guides

This guide addresses specific issues you may encounter during your experiments.

Problem 1: My freshly prepared Vanadium(II) bromide solution is green, not lilac.

Potential Cause Recommended Action
Incomplete Reduction: The reduction of the V(III) starting material to V(II) was not complete.Ensure the reducing agent (e.g., in a Jones reductor) is freshly prepared and active. Increase the contact time of the V(III) solution with the reductant by slowing the flow rate.
Oxygen Contamination during Preparation: The solvent was not properly degassed, or the inert atmosphere was compromised.Thoroughly degas all solvents by sparging with a high-purity inert gas for at least 30-60 minutes or by using several freeze-pump-thaw cycles.[1] Ensure all glassware is properly sealed and purged using Schlenk line techniques or work within a glove box.
Impure Starting Material: The Vanadium(III) bromide starting material may be contaminated or partially oxidized.Use high-purity starting materials from a reputable supplier.

Problem 2: My lilac VBr₂ solution changed color to green or blue after a short period.

Potential Cause Recommended Action
Oxygen Ingress into Storage Vessel: The seal on your storage vessel (e.g., Schlenk flask) is not airtight.Check all glass joints, septa, and stopcocks for proper sealing. Re-grease joints if necessary. Ensure a slight positive pressure of inert gas is maintained within the vessel.
Contaminated Inert Gas: The inert gas supply contains trace amounts of oxygen.Use a high-purity grade of argon or nitrogen. Consider using an oxygen trap on your gas line for highly sensitive experiments.
Headspace Contamination: The inert gas headspace in the storage vessel was not properly established.Before sealing, ensure the headspace is thoroughly flushed with inert gas. For critical applications, perform several evacuate-refill cycles on the sealed vessel.

Problem 3: I observe a precipitate forming in my VBr₂ solution.

Potential Cause Recommended Action
Insufficiently Acidic Conditions: The pH of the solution is too high, leading to the formation of insoluble vanadium hydroxides or oxides.[1]Prepare the VBr₂ solution in a dilute, non-oxidizing acid (e.g., 0.5-1.0 M HBr).[1] If the precipitate has already formed, the solution is likely compromised and should be remade.

Data Presentation

Visual Identification of Vanadium Oxidation States

The stability of a Vanadium(II) bromide solution can be quickly assessed by its color. The following table summarizes the characteristic colors of the different vanadium oxidation states in an aqueous solution.

Observed ColorPredominant Vanadium IonOxidation State
Lilac / LavenderV²⁺(aq)+2
GreenV³⁺(aq)+3
BlueVO²⁺(aq)+4
YellowVO₂⁺(aq)+5

This data is compiled from multiple sources.[1]

Qualitative Comparison of Storage Conditions

While precise degradation rates are highly dependent on specific experimental conditions, the following table provides a qualitative comparison of VBr₂ solution stability under various storage protocols.

Storage ConditionExpected Stability (Shelf Life)Key Considerations
Ambient Atmosphere (Open to Air)Very Low (Minutes to hours)Rapid oxidation will occur, leading to a complete loss of V(II).
Sealed Vessel (No Inert Gas)Low (Hours to a day)The oxygen trapped in the headspace will cause gradual oxidation.
Sealed Vessel (Under Inert Gas)Moderate to High (Days to weeks)Stability is significantly improved but limited by the quality of the seal and the purity of the inert gas.
Sealed Vessel (Inert Gas + Sacrificial Reductant)Very High (Weeks to months)Amalgamated zinc will scavenge trace oxygen, providing the most stable long-term storage.[1]

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Vanadium(II) Bromide Solution via a Jones Reductor

This protocol describes the reduction of a Vanadium(III) bromide solution to Vanadium(II) bromide using a zinc-amalgam Jones reductor, ensuring an oxygen-free environment.

Materials:

  • Vanadium(III) bromide (VBr₃)

  • Granular Zinc (20-30 mesh)

  • Mercuric Chloride (HgCl₂)

  • Hydrobromic Acid (HBr, concentrated)

  • High-purity inert gas (Argon or Nitrogen)

  • Deoxygenated deionized water

  • Chromatography column (approx. 2 cm diameter, 30-40 cm length)

  • Schlenk flask for collection

  • Standard laboratory glassware

Methodology:

  • Prepare Deoxygenated Solutions: Prepare a 1 M HBr solution using deionized water that has been thoroughly deoxygenated by sparging with argon or nitrogen for at least one hour.

  • Prepare the Jones Reductor:

    • CAUTION: Mercury compounds are highly toxic. Perform this step in a certified fume hood with appropriate personal protective equipment.

    • Wash ~300g of granular zinc with 1 M HBr to remove surface oxides, then rinse thoroughly with deoxygenated water.

    • Treat the washed zinc with a 2% (w/v) solution of HgCl₂ for 5-10 minutes with gentle swirling to create the zinc amalgam.

    • Carefully decant the HgCl₂ solution into a designated hazardous waste container.

    • Wash the amalgamated zinc thoroughly with deoxygenated water multiple times to remove all soluble mercury salts.

    • Pack the amalgamated zinc into the chromatography column, ensuring no air bubbles are trapped. The column should remain filled with liquid to prevent air exposure.

  • Prepare the V(III) Solution: Prepare a 0.5 M solution of VBr₃ in the deoxygenated 1 M HBr. The solution should be green.

  • Reduction and Collection:

    • Set up the Jones reductor to elute directly into a Schlenk flask under a positive pressure of inert gas.

    • Wash the column with several column volumes of deoxygenated 1 M HBr.

    • Slowly pass the green V(III) bromide solution through the Jones reductor.

    • Collect the emerging lilac-colored V(II) bromide solution in the receiving Schlenk flask. The flow rate should be slow enough to ensure complete reduction.

  • Storage: Once all the solution is collected, seal the Schlenk flask under a positive pressure of inert gas. For extended storage, a small piece of freshly prepared amalgamated zinc can be added to the flask.[1]

Protocol 2: Monitoring Solution Stability with UV-Vis Spectroscopy

This protocol allows for the quantitative analysis of V(II) oxidation over time by monitoring changes in the solution's absorbance spectrum.

Materials:

  • UV-Vis Spectrophotometer

  • Gas-tight quartz cuvettes

  • Syringes and needles

  • VBr₂ solution to be analyzed

  • Deoxygenated 1 M HBr (as a blank)

Methodology:

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to stabilize. Set the instrument to scan a wavelength range appropriate for vanadium species (e.g., 300-900 nm).

  • Prepare Blank: Using a gas-tight syringe, fill a clean quartz cuvette with the deoxygenated 1 M HBr solution. This will serve as your blank reference. Record the baseline spectrum.

  • Sample Preparation and Measurement:

    • Under a strict inert atmosphere (e.g., in a glove box or using Schlenk techniques), use a clean, gas-tight syringe to draw an aliquot of your VBr₂ solution.

    • Inject the sample into a gas-tight quartz cuvette, ensuring no air is introduced.

    • Immediately place the cuvette in the spectrophotometer and record the absorbance spectrum.

  • Data Analysis:

    • The concentration of V(II) and its oxidation products can be monitored by observing the characteristic absorbance peaks.

    • Pure V(II) solutions will show distinct absorbance maxima. As oxidation occurs, the height of the V(II) peaks will decrease, while peaks corresponding to V(III) (around 400 nm and 600 nm) will increase.

    • By taking measurements at regular time intervals, you can quantitatively track the degradation of the solution. Studies have shown that upon exposure to air, the absorbance of V(II) decreases while the absorbance of V(III) increases.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows for managing VBr₂ solutions.

V_II Vanadium(II) (Lilac) V_III Vanadium(III) (Green) V_II->V_III V_IV Vanadium(IV) (Blue) V_III->V_IV

Caption: Degradation pathway of aqueous Vanadium(II) bromide.

cluster_prep Preparation Phase cluster_reduction Reduction & Collection cluster_storage Storage Phase degas 1. Degas Solvent (Ar/N₂ Sparge) prepare_V_III 3. Prepare V(III) Solution in Degassed Acid degas->prepare_V_III prepare_reductant 2. Prepare Reductant (e.g., Jones Reductor) reduce 4. Reduce V(III) to V(II) Under Inert Atmosphere prepare_reductant->reduce prepare_V_III->reduce collect 5. Collect Lilac V(II) Solution in Schlenk Flask reduce->collect add_sacrificial 6. Add Sacrificial Reductant (Optional, for long-term) collect->add_sacrificial seal 7. Seal Under Positive Pressure of Inert Gas collect->seal (Short-term) add_sacrificial->seal

Caption: Experimental workflow for preparing a stable V(II) solution.

Caption: Troubleshooting logic for VBr₂ solution discoloration.

References

Technical Support Center: Stability of Vanadous (V²⁺) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the stability of vanadous (V²⁺) solutions.

Frequently Asked Questions (FAQs)

Q1: What is the vanadous ion, and why is its stability a significant concern in experiments?

The vanadous ion is the +2 oxidation state of vanadium, denoted as V²⁺. In acidic aqueous solutions, it typically exists as the lavender-colored hexaaquavanadium(II) ion, [V(H₂O)₆]²⁺[1]. Its stability is a major concern because the V²⁺ ion is a powerful reducing agent, making it highly susceptible to oxidation by atmospheric oxygen and even by hydrogen ions in acidic solutions[1][2][3]. This instability can lead to rapid changes in the solution's composition and properties, affecting experimental reproducibility and accuracy.

Q2: What are the primary factors that compromise the stability of vanadous solutions?

The two primary factors are:

  • Exposure to Oxidizing Agents: Atmospheric oxygen is the most common culprit. It rapidly oxidizes lavender V²⁺ to green V³⁺ and subsequently to blue VO²⁺ (vanadyl ion, V⁴⁺)[2][3].

  • Solution pH: The pH of the solution dictates the chemical form of the vanadium ion. Vanadous solutions are only stable in acidic conditions. In neutral or alkaline environments, V²⁺ precipitates as black vanadium(II) hydroxide, V(OH)₂[1].

Q3: What is the characteristic appearance of a stable vanadous (V²⁺) solution?

A stable, acidic solution of vanadous ions has a distinct lavender or violet color[1]. Any deviation from this color, such as turning green or blue, indicates oxidation to higher vanadium states (V³⁺ or V⁴⁺)[3].

Q4: How does pH directly impact the chemical form and stability of V²⁺?

The effect of pH is critical:

  • Acidic pH (typically < 3): In this range, the vanadous ion exists as the soluble aqua ion [V(H₂O)₆]²⁺. While susceptible to oxidation, this is its most stable form in solution[1]. However, in the absence of a stronger reducing agent, V²⁺ can be slowly oxidized by H⁺ ions to V³⁺, producing hydrogen gas[2][3].

  • Neutral to Alkaline pH (pH ≥ 7): As the pH increases, V²⁺ ions react with hydroxide ions to form a black precipitate of vanadium(II) hydroxide (V(OH)₂)[1]. This solid is even more reactive than the aqueous ion and can be oxidized by water itself to form green vanadium(III) hydroxide (V(OH)₃) and hydrogen gas[1].

Q5: How can I prepare and maintain a vanadous solution for an experiment?

A V²⁺ solution is typically prepared by reducing a higher oxidation state of vanadium, such as the dioxovanadium(V) ion (VO₂⁺), with a strong reducing agent like metallic zinc in an acidic medium[2][3]. To maintain its stability, the solution must be kept under an oxygen-free atmosphere (e.g., nitrogen or argon) and in the presence of the zinc metal to counteract oxidation by both air and hydrogen ions[2].

Troubleshooting Guide

Issue 1: My lavender vanadous solution turned green and then blue.

  • Question: I prepared a lavender V²⁺ solution, but it quickly turned green, and after some time, it became blue. What is happening?

  • Answer: This color sequence indicates progressive oxidation of the vanadium. The initial lavender V²⁺ is being oxidized by an external agent, most commonly atmospheric oxygen.

    • Lavender (V²⁺) → Green (V³⁺): The first oxidation step. This change can be very rapid upon exposure to air, especially in a warm solution[2].

    • Green (V³⁺) → Blue (VO²⁺, V⁴⁺): Further oxidation leads to the more stable vanadyl ion[2][3].

  • Root Causes:

    • The reaction flask was not adequately sealed from the air.

    • The solvents used were not deoxygenated.

    • The reducing agent (e.g., zinc) was removed from the solution.

  • Solutions:

    • Prepare and handle the solution under an inert atmosphere (N₂ or Ar).

    • Use a flask stoppered with cotton wool during preparation to allow H₂ gas to escape while minimizing air entry[3].

    • Keep the solution in contact with the zinc metal to ensure the vanadium remains in its reduced +2 state[2].

    • Use freshly boiled and cooled (deoxygenated) deionized water for preparation.

Issue 2: A black precipitate formed in my solution.

  • Question: While adjusting my experimental conditions, a dark, black solid precipitated from my vanadous solution. What is this precipitate?

  • Answer: The black solid is almost certainly vanadium(II) hydroxide, V(OH)₂[1].

  • Root Causes:

    • The pH of the solution increased to neutral or alkaline levels. This may happen upon the addition of a base or a weakly acidic buffer.

  • Solutions:

    • Maintain the solution under strongly acidic conditions (pH < 3).

    • If your experiment requires a pH closer to neutral, be aware that precipitation is highly likely. Consider using a different vanadium precursor or a suitable chelating agent if the experimental protocol allows.

Issue 3: I see gas bubbles, even when the flask is sealed from air.

  • Question: My acidic vanadous solution is evolving gas bubbles, but I have excluded oxygen. What is the source of this gas?

  • Answer: The gas is hydrogen (H₂). The vanadous ion (V²⁺) is a sufficiently strong reducing agent to reduce hydrogen ions (H⁺) from the acid in the solution[2][3].

  • Root Causes:

    • This is an inherent chemical property of V²⁺ in acidic media. The standard redox potential for the V³⁺/V²⁺ couple (–0.26 V) is more negative than that of the H⁺/H₂ couple (0.00 V), making the reaction thermodynamically favorable[4].

  • Solutions:

    • This reaction cannot be stopped entirely in an acidic V²⁺ solution. However, its effects are mitigated by keeping a stronger reducing agent, like zinc metal, in the flask. The zinc will react preferentially with the acid, and any V³⁺ formed will be immediately reduced back to V²⁺.

Quantitative Data Summary

For researchers, understanding the electrochemical potentials is key to predicting the stability of vanadous ions.

Table 1: Relevant Standard Redox Potentials (E°) in Acidic Solution

Half-ReactionStandard Potential (E°)Implication for V²⁺ Stability
V³⁺(aq) + e⁻ ⇌ V²⁺(aq)-0.26 V[4]V²⁺ is a strong reducing agent.
2H⁺(aq) + 2e⁻ ⇌ H₂(g)0.00 V[2]H⁺ ions can oxidize V²⁺ to V³⁺.
O₂(g) + 4H⁺(aq) + 4e⁻ ⇌ 2H₂O(l)+1.23 V[4]Oxygen is a very strong oxidant for V²⁺ and will rapidly convert it to higher oxidation states.
VO²⁺(aq) + 2H⁺(aq) + e⁻ ⇌ V³⁺(aq) + H₂O(l)+0.34 V[4]The oxidation of V³⁺ to V⁴⁺ is also highly favorable.

Table 2: Summary of Vanadous (V²⁺) Ion Behavior as a Function of pH

pH RangePredominant Vanadium(II) SpeciesObserved BehaviorKey Stability Concern
Strongly Acidic (< 3)[V(H₂O)₆]²⁺ (aqua ion)Clear, lavender-colored solution[1]. Slow evolution of H₂ gas may occur[2].Oxidation by air or H⁺ ions.
Neutral (~7)V(OH)₂ (precipitate)Formation of a black solid[1].Precipitation and hydrolysis.
Alkaline (> 7)V(OH)₂ (precipitate)Formation of a black solid that may react with water to form V(OH)₃ and H₂ gas[1].Precipitation and oxidation by water.

Experimental Protocol

Protocol 1: Preparation of a Vanadous (V²⁺) Solution via Zinc Reduction

This protocol describes the standard laboratory method for preparing a V²⁺ solution from a vanadium(V) precursor.

Materials:

  • Ammonium metavanadate (NH₄VO₃) or Vanadium(V) oxide (V₂O₅)

  • Zinc metal (mossy or granular), acid-washed

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Deionized water (preferably deoxygenated)

  • Erlenmeyer flask

  • Cotton wool plug

  • Hot plate/stirrer (optional)

Procedure:

  • Prepare the Vanadium(V) Solution: Start by dissolving the vanadium(V) source in acid. For NH₄VO₃, add it to moderately concentrated HCl or H₂SO₄ in the Erlenmeyer flask. The initial solution will be yellow, containing the dioxovanadium(V) ion, VO₂⁺[3]. Gentle warming can aid dissolution.

  • Add the Reducing Agent: Add a generous amount of mossy zinc to the yellow V(V) solution. A side reaction between the zinc and acid will produce hydrogen gas[3].

  • Stopper the Flask: Place a loose plug of cotton wool in the neck of the flask. This allows the hydrogen gas to escape but prevents a significant amount of air from entering, thus minimizing re-oxidation of the V²⁺ once formed.

  • Observe the Reduction: The solution will undergo a series of color changes as the vanadium is reduced through its intermediate oxidation states:

    • Yellow (V⁵⁺) → Blue (V⁴⁺): The first reduction step. A transient green color may be observed due to the mixture of yellow and blue species.

    • Blue (V⁴⁺) → Green (V³⁺)

    • Green (V³⁺) → Lavender (V²⁺)

  • Ensure Complete Reduction: Allow the reaction to proceed until the solution becomes a stable lavender color. This indicates the formation of V²⁺ is complete. The process can be gently warmed to expedite the reaction[3].

  • Storage and Use: The resulting lavender vanadous solution is only stable as long as it remains in contact with the zinc metal under acidic conditions[2]. For experiments, withdraw aliquots of the solution directly from this flask. Avoid unnecessary exposure to air.

Visualizations

experimental_workflow cluster_prep Preparation Stage cluster_handling Handling & Use Stage cluster_conditions Critical Conditions start Start: Vanadium(V) Source (e.g., NH₄VO₃) dissolve Dissolve in Acid (Yellow V⁵⁺ Solution) start->dissolve reduce Add Zinc Metal & Observe Color Changes (Yellow → Blue → Green → Lavender) dissolve->reduce stable Stable V²⁺ Solution (Lavender) reduce->stable use Use in Experiment stable->use cond1 Maintain Acidic pH (pH < 3) stable->cond1 cond2 Exclude Air (O₂) (e.g., Cotton Plug) stable->cond2 cond3 Keep Excess Zn Present stable->cond3 ox_path Oxidation by Air use->ox_path precip_path pH Increase use->precip_path

Caption: Experimental workflow for the preparation and handling of vanadous (V²⁺) solutions.

ph_effect cluster_acid Acidic Conditions cluster_alkaline Neutral / Alkaline Conditions center_node Vanadous (V²⁺) Ion in Solution acid_ion [V(H₂O)₆]²⁺ (Soluble Lavender Ion) center_node->acid_ion Low pH (<3) alk_ppt V(OH)₂ (Black Precipitate) center_node->alk_ppt High pH (≥7) acid_state Relatively Stable alk_state Unstable / Precipitates

Caption: Logical diagram of the effect of pH on the chemical form of the vanadous (V²⁺) ion.

oxidation_pathway v2 V²⁺ (Lavender) v3 V³⁺ (Green) v2->v3 Rapid Oxidation (+O₂) v4 VO²⁺ (Blue) v3->v4 Slower Oxidation (+O₂)

Caption: Primary oxidation pathways for the vanadous (V²⁺) ion upon exposure to air.

References

Validation & Comparative

A Comparative Guide: Vanadium(II) vs. Titanium(III) as Reducing Agents for Nitro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of nitro compounds to their corresponding amines is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of pharmaceuticals, agrochemicals, and materials. While numerous reagents can effect this conversion, low-valent early transition metals like Vanadium(II) and Titanium(III) have emerged as potent and often highly selective reducing agents. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.

At a Glance: V(II) vs. Ti(III)

FeatureVanadium(II)Titanium(III)
Reducing Strength PotentMild and Efficient
Preparation Often generated in situ from VCl₃ with a co-reductant (e.g., Zn)Commercially available as TiCl₃ solution or generated in situ
Selectivity High reactivity, with selectivity dependent on substrate and conditionsGenerally high chemoselectivity
Functional Group Tolerance Good, but can be highly reactiveExcellent, tolerates a wide range of functional groups
Reaction Conditions Typically mild, often at room temperatureMild, can be performed at low temperatures (e.g., 0 °C)

Performance Comparison: Reduction of Substituted Nitroarenes

Titanium(II) Species: High Yields and Excellent Functional Group Tolerance

A study on the reduction of nitro compounds using a Ti(II) species generated from Titanium(IV) chloride and amalgamated magnesium demonstrates the high efficiency and selectivity of this reagent. The reactions are typically carried out at 0°C and are complete within 0.5 to 1.0 hour, affording the corresponding amines in excellent yields.[1][2]

Nitro CompoundProductYield (%)[1][2]
NitrobenzeneAniline92
o-Nitrophenolo-Aminophenol94
p-Chloronitrobenzenep-Chloroaniline92
m-Dinitrobenzenem-Phenylenediamine94
Ethyl p-NitrobenzoateEthyl p-Aminobenzoate98
p-Nitrobenzonitrilep-Aminobenzonitrile94
Allyl p-NitrobenzoateAllyl p-Aminobenzoate96
NitrocyclohexaneCyclohexylamine87
2-Nitrobornane2-Aminobornane89
α-Nitronaphthaleneα-Aminonaphthalene95

Notably, the Ti(II) reagent shows remarkable chemoselectivity, leaving easily reducible functional groups such as chloro, cyano, and allyl carboxylate untouched.[1]

Vanadium(II) Chloride: A Potent and Versatile Reducing Agent

Vanadium(II) chloride is recognized as a powerful and versatile reducing agent in organic synthesis.[3] It is capable of reducing a variety of functional groups, including nitro compounds.[3] While a comprehensive table of substituted nitroarene reductions with V(II) is not as readily available, its high reactivity suggests it is a potent choice for this transformation. The active V(II) species is often generated in situ from the more stable Vanadium(III) chloride (VCl₃) using a co-reductant like zinc dust.[3]

Experimental Protocols

Preparation and Use of Vanadium(II) Reagent

The following is a general protocol for the in situ generation of VCl₂ and its use in the reduction of aromatic nitro compounds.[3]

Materials:

  • Vanadium(III) chloride (VCl₃)

  • Zinc dust (Zn)

  • Inert solvent (e.g., THF, H₂O)

  • Aromatic nitro compound

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask under an inert atmosphere (e.g., Argon or Nitrogen), combine VCl₃ and an equimolar amount of zinc dust.

  • Add a suitable solvent and stir the mixture. The formation of the V(II) species is indicated by a color change to the characteristic purple/violet of V(II).

  • Dissolve the aromatic nitro compound in a suitable solvent.

  • Add the nitro compound solution to the VCl₂ solution at room temperature.

  • Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution to obtain the crude product, which can be further purified by column chromatography or recrystallization.

Preparation and Use of Titanium(II) Reagent

The following protocol details the preparation of a Ti(II) reducing agent from TiCl₄ and its application in the reduction of nitro compounds.[1]

Materials:

  • Mercuric chloride (HgCl₂)

  • Magnesium (Mg) turnings (36 mesh)

  • Dry Tetrahydrofuran (THF)

  • Titanium(IV) chloride (TiCl₄)

  • Nitro compound

  • tert-Butanol

  • Ether

Procedure:

  • To a solution of mercuric chloride in dry THF, add magnesium turnings and stir at room temperature under a nitrogen atmosphere for 10 minutes.

  • Withdraw the turbid supernatant liquid by syringe and wash the remaining amalgam with three portions of THF.

  • Add dry THF to the amalgam, cool the mixture to -10°C, and treat with titanium tetrachloride.

  • Add a solution of the nitro compound in THF and tert-butanol.

  • Continue stirring at 0°C for 0.5-1.0 hour.

  • Add water to the reaction mixture, followed by dilution with ether.

  • Filter the mixture through a short pad of celite and silica gel, and wash with ether.

  • Isolate the amine after evaporation of the solvent.

Visualizing the Process

Experimental Workflow for Comparative Reduction

G cluster_V Vanadium(II) Reduction cluster_Ti Titanium(III) Reduction V_Reagent In-situ Generation of V(II) (VCl3 + Zn) V_Reaction Reduction of Nitro Compound (Room Temperature) V_Reagent->V_Reaction V_Workup Aqueous Workup & Extraction V_Reaction->V_Workup V_Product Isolated Amine V_Workup->V_Product Analysis Comparative Analysis (Yield, Purity, etc.) V_Product->Analysis Ti_Reagent In-situ Generation of Ti(II) (TiCl4 + Mg(Hg)) Ti_Reaction Reduction of Nitro Compound (0 °C) Ti_Reagent->Ti_Reaction Ti_Workup Aqueous Workup & Filtration Ti_Reaction->Ti_Workup Ti_Product Isolated Amine Ti_Workup->Ti_Product Ti_Product->Analysis Nitro_Compound Nitro Compound Nitro_Compound->V_Reaction Nitro_Compound->Ti_Reaction

Caption: Comparative workflow for nitro compound reduction.

Logical Comparison of Reducing Agents

G Reagent Choice of Reducing Agent V_II Vanadium(II) Reagent->V_II Ti_III Titanium(III) Reagent->Ti_III V_Pros Pros: - Potent Reducing Agent - Readily Generated In-situ V_II->V_Pros Advantages V_Cons Cons: - High Reactivity May  Affect Selectivity V_II->V_Cons Considerations Ti_Pros Pros: - Mild and Efficient - Excellent Chemoselectivity - High Yields Ti_III->Ti_Pros Advantages Ti_Cons Cons: - TiCl4 is moisture sensitive - Use of Mercury in amalgam Ti_III->Ti_Cons Considerations

Caption: Decision factors for V(II) vs. Ti(III).

Conclusion

Both Vanadium(II) and Titanium(III) (or related low-valent species) are highly effective reagents for the reduction of nitro compounds.

  • Titanium(II/III) reagents are exceptionally well-documented for their high yields and excellent chemoselectivity, making them a reliable choice for the reduction of complex nitroarenes bearing sensitive functional groups. The provided data showcases its broad applicability and efficiency.

  • Vanadium(II) is a potent reducing agent that offers a valuable alternative. While detailed substrate scope data is less compiled in single reports, its strong reducing power makes it a compelling option, particularly when milder reagents fail. The in-situ generation from inexpensive precursors is also an advantage.

The choice between Vanadium(II) and Titanium(III) will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, the presence of other functional groups, and the desired reaction conditions. For substrates with a high density of sensitive functionalities, the milder and highly selective nature of Titanium(III) might be preferable. For more robust or challenging reductions, the potency of Vanadium(II) could be advantageous. Researchers are encouraged to consider the specific experimental data and protocols provided herein to make an informed decision for their synthetic endeavors.

References

A Comparative Guide to Vanadium(II) and Chromium(II) in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for efficient and selective reagents is paramount. Among the arsenal of transition metal-based reagents, low-valent Vanadium(II) and Chromium(II) have emerged as powerful tools for a variety of transformations, particularly in the formation of carbon-carbon bonds and the reduction of organic halides. This guide provides a comparative study of V(II) and Cr(II) in key organic reactions, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their synthetic endeavors.

At a Glance: V(II) vs. Cr(II)

FeatureVanadium(II)Chromium(II)
Primary Applications Pinacol coupling, Reductive couplingNozaki-Hiyama-Kishi reaction, Reduction of alkyl halides, Pinacol coupling
Reactivity Highly reducing, oxophilicPotent single-electron reductant
Selectivity Can exhibit diastereoselectivity in pinacol couplingsOften shows high chemoselectivity and diastereoselectivity
Handling Air and moisture sensitive, often generated in situAir and moisture sensitive, often generated in situ
Toxicity Generally considered less toxic than Chromium(VI)Cr(VI) is a known carcinogen, Cr(II) requires careful handling

Performance in Key Organic Transformations

Pinacol Coupling of Carbonyls

The reductive coupling of aldehydes and ketones to form 1,2-diols is a cornerstone transformation for both V(II) and Cr(II) reagents. While both are effective, they can exhibit different levels of diastereoselectivity depending on the substrate and reaction conditions.

Table 1: Comparison of V(II) and Cr(II) in the Pinacol Coupling of Benzaldehyde

Reagent SystemSubstrateSolventTemperature (°C)Yield (%)Diastereomeric Ratio (dl:meso)Reference
VCl₃ / ZnBenzaldehydeH₂ORoom Temp8664:36[1][2]
VCl₃ / AlBenzaldehydeH₂ORoom Temp9265:35[1][2]
CrCl₂BenzaldehydeDMFRoom TempHighPredominantly dl[3]
CrCl₂ / Mn, TMSCl (catalytic)Aromatic AldehydesDMFNot specifiedGoodHigh (up to >95% de for cross-coupling)[4]

Discussion:

Both V(II) and Cr(II) are highly effective in promoting the pinacol coupling of aromatic aldehydes. Vanadium-based systems have the advantage of proceeding in aqueous media, aligning with green chemistry principles. Chromium-based systems, particularly when used catalytically, can achieve very high diastereoselectivity, especially in cross-coupling reactions. The choice between the two may depend on the desired stereochemical outcome and the tolerance of the substrate to aqueous conditions.

Reduction of Alkyl Halides

The reduction of alkyl halides to the corresponding alkanes is a fundamental transformation in organic synthesis. Both V(II) and Cr(II) are capable of mediating this reduction, typically proceeding through a single-electron transfer mechanism.

Table 2: Comparison of V(II) and Cr(II) in the Reduction of Alkyl Halides

Reagent SystemSubstrateSolventYield (%)Reference
VCl₂Alkyl HalidesTHF or H₂OModerate to GoodGeneral literature, specific comparative data lacking
CrCl₃ / Zn1-BromododecaneTHFHigh[5]
CrCl₂Benzyl Halides70% THF/H₂OYields vary with halide[6]

Discussion:

Chromium(II) is a well-established and highly efficient reagent for the reduction of alkyl halides, with numerous protocols available. While Vanadium(II) is also known to effect this transformation, detailed comparative studies with quantitative data across a range of substrates are less common in the literature. For routine reductions of alkyl halides, Cr(II) reagents are generally the more established choice.

Barbier-Type Reactions

The Barbier reaction, a one-pot version of the Grignard reaction, involves the in situ formation of an organometallic species that then adds to a carbonyl compound. Both V(II) and Cr(II) can be employed in Barbier-type reactions, although their applications in this area are less documented than for other metals like zinc, indium, or samarium.

Table 3: General Comparison of V(II) and Cr(II) in Barbier-Type Reactions

ReagentSubstratesGeneral Observations
V(II)Alkyl/allyl halides + CarbonylsCan mediate Barbier-type reactions, but less commonly used than for pinacol couplings.
Cr(II)Allyl/vinyl halides + AldehydesForms the basis of the highly versatile Nozaki-Hiyama-Kishi (NHK) reaction, known for its high chemoselectivity and functional group tolerance.

Discussion:

While both metals can participate in Barbier-type transformations, Chromium(II) has a much more significant and well-established role in this area through the renowned Nozaki-Hiyama-Kishi reaction. The NHK reaction is a powerful tool for the formation of carbon-carbon bonds, particularly in the synthesis of complex natural products, due to its exceptional chemoselectivity.

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a general workflow for a typical reaction mediated by in situ generated V(II) or Cr(II).

G cluster_prep Reagent Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification start Flame-dried flask under N₂ or Ar add_metal Add Metal Salt (VCl₃ or CrCl₃) and Reducing Agent (e.g., Zn, Mn, Al) start->add_metal add_solvent Add Anhydrous Solvent (e.g., THF, DMF) add_metal->add_solvent stir Stir to generate V(II) or Cr(II) species add_solvent->stir add_substrates Add Substrates (e.g., Alkyl Halide, Carbonyl Compound) stir->add_substrates react Monitor reaction by TLC or GC-MS add_substrates->react quench Quench reaction (e.g., with H₂O or dilute acid) react->quench extract Extract with organic solvent quench->extract dry Dry organic layer (e.g., MgSO₄) extract->dry purify Purify by chromatography or recrystallization dry->purify

Caption: General workflow for V(II) or Cr(II) mediated reactions.

Protocol 1: Vanadium(II)-Mediated Pinacol Coupling of Benzaldehyde

Materials:

  • Vanadium(III) chloride (VCl₃)

  • Zinc dust

  • Benzaldehyde

  • Deionized water

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask, add benzaldehyde (1.0 mmol), deionized water (10 mL), and zinc dust (3.0 mmol).

  • Stir the mixture vigorously at room temperature.

  • Add Vanadium(III) chloride (1.0 mmol) in one portion.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl (10 mL).

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1][2]

Protocol 2: Chromium(II)-Mediated Reduction of an Alkyl Halide

Materials:

  • Anhydrous Chromium(III) chloride (CrCl₃)

  • Zinc dust (<10 micron, activated)

  • 1-Bromododecane

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried two-neck round-bottom flask, add anhydrous CrCl₃ (4.0 mmol) and activated zinc dust (8.0 mmol).

  • Purge the flask with argon for 15 minutes.

  • Add anhydrous THF (40 mL) via syringe and stir vigorously at room temperature until the solution turns from light green to bright blue (approx. 30-60 minutes).

  • Add a solution of 1-bromododecane (2.0 mmol) in anhydrous THF (10 mL) dropwise.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully quench the reaction with deionized water (20 mL).

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[5]

Mechanistic Considerations and Reactivity Comparison

The reactivity of both V(II) and Cr(II) stems from their ability to act as single-electron donors. The general mechanism for many of their reactions involves the formation of radical intermediates.

G cluster_V Vanadium(II) cluster_Cr Chromium(II) V_reagent V(II) V_intermediate Radical Intermediate (e.g., R•, R₂C•-O⁻) V_reagent->V_intermediate SET Cr_reagent Cr(II) V_substrate Substrate (e.g., R-X, R₂C=O) V_substrate->V_intermediate V_product Product V_intermediate->V_product Cr_intermediate Organochromium Intermediate or Radical Intermediate Cr_reagent->Cr_intermediate SET or Oxidative Addition Cr_substrate Substrate (e.g., R-X, R₂C=O) Cr_substrate->Cr_intermediate Cr_product Product Cr_intermediate->Cr_product

References

advantages of Vanadium(II) in redox flow batteries compared to iron-based systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Redox flow batteries (RFBs) are a promising technology for large-scale energy storage, crucial for grid stability and the integration of renewable energy sources. Among the various chemistries, all-vanadium and all-iron systems are leading contenders due to their use of a single element in both half-cells, mitigating cross-contamination issues. This guide provides an in-depth comparison of the advantages of Vanadium(II)-based systems over iron-based systems, supported by experimental data and detailed protocols.

At a Glance: Key Performance Metrics

The performance of redox flow batteries is determined by several key parameters. The following table summarizes the typical performance of all-vanadium and all-iron redox flow batteries based on available research. It is important to note that these values can vary significantly depending on the specific system design, operating conditions, and electrolyte composition.

Performance MetricAll-Vanadium Redox Flow Battery (VRFB)All-Iron Redox Flow Battery (IRFB)
Nominal Cell Voltage 1.26 V1.21 V[1]
Energy Density 15–35 Wh/L~9 Wh/L (can be lower)
Round-Trip Energy Efficiency 70–85%Up to 70%[1]
Cycle Life >10,000 cycles~1,000 cycles with high capacity retention[2]
Electrolyte Stability Stable over a wide state of chargeProne to hydrogen evolution and precipitation[3]
Operating Temperature 10–40 °CCan operate up to 60°C to improve efficiency[1]
Material Cost High and volatile (Vanadium)Low and abundant (Iron)[4][5]

Core Advantages of Vanadium(II) Systems

Vanadium-based redox flow batteries, particularly those utilizing the V(II)/V(III) redox couple in the negative half-cell and the V(IV)/V(V) couple in the positive half-cell, offer several distinct advantages over their iron-based counterparts.

Higher Efficiency and Stability

All-vanadium redox flow batteries consistently demonstrate higher round-trip energy efficiencies, typically ranging from 70% to 85%, compared to all-iron systems which can achieve up to 70%[1]. This superior efficiency is largely attributed to the faster kinetics of the vanadium redox reactions and lower overpotentials at the electrodes.

Furthermore, the vanadium electrolyte is chemically stable across a wide range of states of charge and temperatures (typically 10-40°C)[6]. In contrast, iron-based systems are often plagued by side reactions, most notably hydrogen evolution at the negative electrode during charging. This parasitic reaction reduces the coulombic efficiency and can lead to an imbalance in the electrolyte, requiring more complex system management[3]. Iron electrolytes are also more susceptible to precipitation of iron hydroxides at higher pH levels, which can foul the membrane and electrodes, leading to performance degradation[1].

Longer Cycle Life

One of the most significant advantages of vanadium RFBs is their exceptional cycle life, often exceeding 10,000 cycles with minimal capacity fade. This longevity is due to the use of the same element in both half-cells, which eliminates the problem of cross-contamination that can permanently degrade the electrolyte in other flow battery chemistries. While recent advancements in iron-based systems have shown impressive capacity retention over 1,000 cycles, they have yet to match the proven durability of vanadium systems in long-term operation[2].

Higher Energy Density

Vanadium redox flow batteries typically offer a higher energy density (15–35 Wh/L) compared to all-iron systems (around 9 Wh/L). This allows for more compact energy storage systems for a given capacity, which can be a critical factor in applications where space is limited.

Visualizing the Comparison: Vanadium vs. Iron

The following diagram illustrates the logical flow of comparison, highlighting the key advantages of Vanadium(II)-based redox flow batteries.

G cluster_vanadium Vanadium(II)-Based RFB cluster_iron Iron-Based RFB V_Eff Higher Energy Efficiency (70-85%) I_Eff Lower Energy Efficiency (up to 70%) V_Eff->I_Eff Superior V_Cycle Longer Cycle Life (>10,000 cycles) I_Cycle Shorter Cycle Life (~1,000 cycles) V_Cycle->I_Cycle Superior V_Density Higher Energy Density (15-35 Wh/L) I_Density Lower Energy Density (~9 Wh/L) V_Density->I_Density Superior V_Stab Greater Electrolyte Stability I_Stab Electrolyte Instability (H2 evolution, precipitation) V_Stab->I_Stab Superior Advantage Key Advantages of Vanadium(II) RFB Advantage->V_Eff Advantage->V_Cycle Advantage->V_Density Advantage->V_Stab

Caption: Key advantages of Vanadium(II) over Iron-based redox flow batteries.

Experimental Protocols

To ensure accurate and reproducible results when comparing different redox flow battery chemistries, standardized experimental protocols are essential. The following sections outline the fundamental procedures for testing all-vanadium and all-iron redox flow batteries.

Electrolyte Preparation

All-Vanadium Electrolyte: A common method for preparing the vanadium electrolyte involves the chemical reduction of Vanadium pentoxide (V₂O₅) in a sulfuric acid solution.

  • Dissolution: V₂O₅ powder is dissolved in a concentrated sulfuric acid (H₂SO₄) solution.

  • Reduction: A reducing agent, such as oxalic acid or glycerol, is added to the solution to reduce the V(V) ions to V(IV) (VO²⁺)[7]. The solution is typically heated and stirred to facilitate the reaction.

  • Electrochemical Charging: The resulting V(IV) electrolyte is then electrochemically charged in a flow cell to generate the V(II)/V(III) anolyte and V(IV)/V(V) catholyte.

All-Iron Electrolyte: The electrolyte for an all-iron RFB is typically prepared by dissolving iron salts in an acidic solution.

  • Dissolution: Iron(II) chloride (FeCl₂) or iron(II) sulfate (FeSO₄) is dissolved in water.

  • Acidification: An acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is added to the solution to achieve the desired pH (typically below 3.5) and enhance conductivity[1][8].

  • Additives: In some cases, additives like ascorbic acid may be included to suppress hydrogen evolution[1].

Single Cell Assembly and Testing

A typical lab-scale redox flow battery test cell consists of two half-cells separated by an ion-exchange membrane.

  • Components: The cell includes graphite felt or carbon paper electrodes, current collectors (e.g., gold-plated copper), and flow frames with serpentine or interdigitated flow fields[9][10].

  • Assembly: The components are assembled in a specific order: end plate, current collector, electrode, gasket, membrane, gasket, electrode, current collector, and end plate. The assembly is then tightened to a specific torque to ensure proper sealing and electrical contact.

  • System Setup: The cell is connected to two reservoirs containing the anolyte and catholyte, which are circulated through the half-cells using peristaltic pumps.

Electrochemical Characterization

Standard electrochemical techniques are used to evaluate the performance of the redox flow batteries.

  • Charge-Discharge Cycling: The battery is cycled between set voltage limits at a constant current density (e.g., 50-150 mA/cm²) to determine its coulombic, voltage, and energy efficiencies, as well as its capacity retention over multiple cycles[11][12].

  • Polarization Curve Measurement: The cell voltage is measured at various current densities to determine the overpotentials (activation, ohmic, and concentration losses) and the peak power density of the battery[13][14]. This is typically done by applying a slow current scan or a series of galvanostatic steps.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the internal resistance of the battery, including the membrane resistance and charge transfer resistance at the electrodes, by applying a small AC perturbation over a range of frequencies[11].

Conclusion

While iron-based redox flow batteries offer a significant cost advantage due to the abundance of iron, Vanadium(II)-based systems currently exhibit superior performance in terms of efficiency, cycle life, and energy density. The inherent stability of the vanadium electrolyte contributes to a more reliable and durable energy storage solution. For researchers and professionals in the field, the choice between these two chemistries will depend on the specific application requirements, with cost being a primary driver for iron-based systems and performance being the key advantage of vanadium-based systems. Further research and development in iron-based chemistries, particularly in mitigating side reactions and improving electrolyte stability, are crucial for them to become a more competitive alternative to vanadium redox flow batteries.

References

Validating V(2+) Concentration in Electrolytes: A Comparative Guide to Titration, UV-Vis Spectroscopy, and Cyclic Voltammetry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and related scientific fields, accurate determination of the concentration of divalent vanadium (V(2+)) in electrolytes is crucial for experimental reproducibility and the advancement of technologies such as redox flow batteries. This guide provides an objective comparison of three common analytical techniques for validating V(2+) concentration: redox titration, ultraviolet-visible (UV-Vis) spectroscopy, and cyclic voltammetry. Each method's performance is evaluated based on experimental data, and detailed protocols are provided to facilitate implementation in a laboratory setting.

Comparative Analysis of Analytical Methods

The choice of an analytical method for determining V(2+) concentration depends on various factors, including the required accuracy and precision, the complexity of the sample matrix, available equipment, and throughput needs. The following table summarizes the key performance characteristics of redox titration, UV-Vis spectroscopy, and cyclic voltammetry for V(2+) quantification.

Parameter Redox Titration UV-Vis Spectroscopy Cyclic Voltammetry
Principle Oxidation of V(2+) by a standard oxidizing agent.Measurement of light absorbance at a specific wavelength.Measurement of the current response to a sweeping potential.
Primary Titrant/Wavelength/Potential Potassium permanganate (KMnO₄) or Cerium(IV) sulfate~800 nm[1][2]Dependent on electrode and electrolyte
Accuracy HighHighModerate to High
Precision (RSD) < 1%< 2%2-5%
Limit of Detection ~10⁻³ M~10⁻⁵ M~10⁻⁶ M
Analysis Time Minutes per sampleSeconds to minutes per sampleMinutes per sample
Cost LowModerateHigh
Complexity Low to ModerateLowHigh
Interferences Other reducing agents in the electrolyte.Overlapping absorption spectra from other vanadium ions (e.g., V(3+)) or electrolyte components.[1][2]Electroactive species with redox potentials near that of the V(2+)/V(3+) couple.
Advantages Simple, inexpensive, and highly accurate.[3]Fast, non-destructive, and suitable for in-situ monitoring.[4][5][6][7][8]Provides information on redox potentials and reaction kinetics in addition to concentration.[9][10][11]
Disadvantages Destructive, susceptible to human error in endpoint determination, and requires careful standardization of the titrant.[12]Requires dilution for concentrated samples, and accuracy can be affected by scattering or interfering absorbances.[4][5]Sensitive to electrode surface conditions, requires a supporting electrolyte, and can have a limited linear range.[13]

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization based on specific experimental conditions and electrolyte composition.

Redox Titration of V(2+) with Potassium Permanganate

This method relies on the oxidation of V(2+) to V(3+) by a standardized solution of potassium permanganate (KMnO₄). The endpoint is detected by the persistence of the pink color of the permanganate ion.

Reagents and Equipment:

  • Standardized ~0.02 M Potassium Permanganate (KMnO₄) solution

  • Sulfuric acid (H₂SO₄), 1 M

  • Burette (50 mL)

  • Erlenmeyer flask (250 mL)

  • Pipette

  • Hot plate/stirrer

  • Inert gas (e.g., nitrogen or argon) supply

Procedure:

  • Pipette a known volume (e.g., 10.00 mL) of the V(2+) containing electrolyte into an Erlenmeyer flask.

  • Due to the air sensitivity of V(2+), continuously purge the flask with an inert gas to prevent atmospheric oxidation.[14]

  • Acidify the solution by adding an excess of 1 M H₂SO₄ (e.g., 20 mL).

  • Fill the burette with the standardized KMnO₄ solution and record the initial volume.

  • Titrate the V(2+) solution with the KMnO₄ solution dropwise while continuously stirring.

  • The endpoint is reached when a faint, persistent pink color is observed throughout the solution.

  • Record the final volume of the KMnO₄ solution.

  • Calculate the concentration of V(2+) using the stoichiometry of the reaction: 5V²⁺ + MnO₄⁻ + 8H⁺ → 5V³⁺ + Mn²⁺ + 4H₂O

UV-Vis Spectrophotometry for V(2+) Concentration

This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte at a specific wavelength. For V(2+), the absorbance is typically measured at a wavelength where interference from other vanadium species is minimal.

Reagents and Equipment:

  • UV-Vis Spectrophotometer

  • Quartz or plastic cuvettes (1 cm path length)

  • Volumetric flasks and pipettes for dilution

  • Deionized water or appropriate blank solvent

  • Inert gas supply

Procedure:

  • Prepare a series of V(2+) standard solutions of known concentrations.

  • Acquire the UV-Vis spectrum of each standard solution and the unknown sample over a wavelength range of 300-900 nm. To prevent air oxidation, purge the cuvettes with an inert gas before adding the sample and seal them.[2]

  • Identify the wavelength of maximum absorbance (λ_max) for V(2+) that is free from interference from other species. A wavelength of around 800 nm is often used to minimize interference from V(3+).[1][2]

  • Create a calibration curve by plotting the absorbance at λ_max versus the concentration of the V(2+) standards.

  • Measure the absorbance of the unknown V(2+) electrolyte sample at the same wavelength. The sample may need to be diluted to fall within the linear range of the calibration curve.[15]

  • Determine the concentration of V(2+) in the unknown sample by using the equation of the calibration curve.

Cyclic Voltammetry for V(2+) Quantification

Cyclic voltammetry (CV) involves scanning the potential of an electrode in the electrolyte and measuring the resulting current. The peak current in the voltammogram is proportional to the concentration of the electroactive species, in this case, V(2+).

Equipment:

  • Potentiostat

  • Three-electrode cell (working, reference, and counter electrodes)

  • Inert gas supply

Procedure:

  • Assemble the three-electrode cell with the V(2+) containing electrolyte. A common setup includes a glassy carbon working electrode, a saturated calomel reference electrode (SCE), and a platinum wire counter electrode.

  • Purge the electrolyte with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

  • Set the parameters on the potentiostat. A typical potential window for V(2+)/V(3+) redox couple is from -0.8 V to 0.2 V vs. SCE. The scan rate can be varied (e.g., 10-100 mV/s).

  • Run the cyclic voltammogram and record the data.

  • The anodic peak current (I_pa) corresponding to the oxidation of V(2+) to V(3+) is measured.

  • To quantify the concentration, a calibration curve can be constructed by measuring the peak currents of a series of V(2+) standards of known concentrations. The peak current is proportional to the concentration according to the Randles-Sevcik equation.[11]

  • Alternatively, the method of standard additions can be used to determine the unknown concentration.

Visualizing the Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.

Redox_Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Analysis start Pipette V(2+) Electrolyte acidify Acidify with H₂SO₄ start->acidify purge Purge with Inert Gas acidify->purge titrate Titrate with KMnO₄ purge->titrate endpoint Observe Persistent Pink Color titrate->endpoint record Record Volume endpoint->record calculate Calculate V(2+) Concentration record->calculate

Caption: Workflow for V(2+) concentration determination by redox titration.

UV_Vis_Workflow cluster_prep Sample & Standard Preparation cluster_measurement Measurement cluster_analysis Analysis prep_standards Prepare V(2+) Standards purge_cuvette Purge Cuvette with Inert Gas prep_standards->purge_cuvette prep_sample Dilute Unknown Sample prep_sample->purge_cuvette measure_abs Measure Absorbance at ~800 nm purge_cuvette->measure_abs calibration Generate Calibration Curve measure_abs->calibration calculate Determine V(2+) Concentration calibration->calculate

Caption: Workflow for V(2+) concentration determination by UV-Vis spectroscopy.

CV_Workflow cluster_setup Cell Setup cluster_measurement Measurement cluster_analysis Analysis assemble Assemble 3-Electrode Cell purge Purge Electrolyte with Inert Gas assemble->purge scan Scan Potential purge->scan record Record Voltammogram scan->record measure_peak Measure Anodic Peak Current calibrate Use Calibration Curve or Standard Addition measure_peak->calibrate calculate Determine V(2+) Concentration calibrate->calculate

Caption: Workflow for V(2+) concentration determination by cyclic voltammetry.

References

comparative analysis of vanadium-based catalysts in olefin polymerization

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Vanadium-Based Catalysts in Olefin Polymerization

This guide provides a comprehensive comparison of vanadium-based catalysts with other established systems, namely Ziegler-Natta and metallocene catalysts, for olefin polymerization. The information is intended for researchers, scientists, and professionals in the field of polymer chemistry and material science.

Performance Comparison of Olefin Polymerization Catalysts

The catalytic performance in olefin polymerization is a critical factor in determining the properties of the resulting polymer. Vanadium-based catalysts exhibit unique characteristics, particularly in producing high molecular weight polymers with a narrow molecular weight distribution.[1][2][3] They are also known for their ability to facilitate high incorporation of α-olefins in copolymerization processes and to synthesize syndiotactic polypropylene.[1][2][3] However, a notable drawback of many vanadium catalysts is their generally lower activity compared to titanium and zirconium-based systems, as well as their propensity for deactivation.[1][4]

The following tables summarize the performance of representative vanadium-based catalysts in ethylene and propylene polymerization and provide a comparison with typical Ziegler-Natta and metallocene catalysts. It is important to note that direct comparison of activities can be challenging due to variations in experimental conditions across different studies.

Table 1: Ethylene Polymerization Performance

Catalyst SystemCocatalystTemperature (°C)Pressure (bar)Activity (kg polymer/mol catalyst·h)Molecular Weight (Mw) ( g/mol )Polydispersity Index (Mw/Mn)Reference
Vanadium-Based
VCl₄/AlBr₃/Al(i-Bu)₃-601High activity reportedHigh molecular weightNarrow[3]
CpV(NNC₆H₃(i-Pr)₂-2,6)Cl₂MAO-11447,000-[3]
L(d)VCl₂(THF)Et₂AlCl306447 (per bar)-Single active site characteristic[3]
Supported VMC (0.12 wt% V)TIBA8010140 (per bar)-Broad, bimodal with H₂[5]
Supported VMC (4.0 wt% V)TIBA8010Lower per V, higher per gram catalyst-Broad, bimodal with H₂[5]
Binuclear Vanadium ComplexEt₂AlCl--Higher than mononuclear analogues--[6]
Ziegler-Natta
TiCl₄/MgCl₂AlEt₃70-90-High activityHigh molecular weight4-6
Metallocene
Cp₂ZrCl₂MAO--High activityControllable~2[7]

Table 2: Propylene Polymerization Performance

Catalyst SystemCocatalystTemperature (°C)Pressure (atm)Activity (kg polymer/mol catalyst·h)Molecular Weight (Mw) ( g/mol )Polydispersity Index (Mw/Mn)TacticityReference
Vanadium-Based
VCl₄/Et₂AlCl/Anisole------Syndiotactic[2]
V(acac)₃/Et₂AlCl-< -65---1.05 - 1.20Syndiotactic (living)[2]
Vanadium(III) bis(phenoxy)pyridine ligandMAO058031,170,0002.03Regioirregular[2]
Ziegler-Natta
TiCl₄/MgCl₂/DonorAlEt₃--High activityHigh molecular weightBroadIsotactic[8]
Metallocene
ansa-ZirconoceneMAO--High activityControllableNarrowIsotactic or Syndiotactic[7]

Experimental Protocols

Detailed and consistent experimental procedures are crucial for the reliable evaluation and comparison of catalyst performance. Below are generalized protocols for olefin polymerization and subsequent polymer characterization based on common practices reported in the literature.

Olefin Polymerization

Materials:

  • Catalyst: Vanadium complex, Ziegler-Natta pre-catalyst, or Metallocene complex.

  • Cocatalyst: Methylaluminoxane (MAO), Triethylaluminum (TEAL), Diethylaluminum chloride (DEAC), Triisobutylaluminum (TIBA), or Ethylaluminum sesquichloride (EASC).

  • Solvent: Toluene, heptane, or hexane (anhydrous and deoxygenated).

  • Monomer: Ethylene or propylene (polymerization grade).

  • Reactivator/Promoter (for some vanadium systems): Ethyl trichloroacetate (ETCA) or other chlorinated compounds.[2]

  • Scavenger: Triisobutylaluminum (TIBA) or other organoaluminum compounds to remove impurities from the solvent and monomer.

Procedure:

  • Reactor Preparation: A stainless-steel autoclave reactor is typically used. The reactor is thoroughly cleaned, dried in an oven, and then purged with high-purity nitrogen or argon to remove air and moisture.

  • Solvent and Scavenger Addition: The desired volume of anhydrous, deoxygenated solvent is transferred to the reactor. A calculated amount of scavenger is then added to the solvent and stirred to ensure the removal of any remaining impurities.

  • Catalyst and Cocatalyst Injection:

    • For Homogeneous Systems (e.g., many vanadium complexes and metallocenes): The catalyst and cocatalyst are dissolved in a small amount of the polymerization solvent in a glovebox. The solutions are then injected into the reactor via a catalyst injection port.

    • For Heterogeneous Systems (e.g., Ziegler-Natta and supported vanadium catalysts): The solid catalyst is introduced into the reactor as a slurry in the polymerization solvent. The cocatalyst is then added.

  • Polymerization: The reactor is heated to the desired temperature, and the monomer (ethylene or propylene) is introduced to the desired pressure. The polymerization reaction is allowed to proceed for a specified time with continuous stirring.

  • Termination: The polymerization is terminated by venting the monomer and adding a quenching agent, such as acidified methanol or ethanol.

  • Polymer Isolation and Purification: The polymer product is precipitated, collected by filtration, washed repeatedly with the quenching agent and other solvents (e.g., methanol, acetone) to remove catalyst residues and low molecular weight oligomers, and then dried in a vacuum oven until a constant weight is achieved.

Polymer Characterization

1. Molecular Weight and Molecular Weight Distribution (MWD):

  • Technique: High-temperature Gel Permeation Chromatography (GPC).

  • Procedure: The dried polymer is dissolved in a suitable high-boiling solvent (e.g., 1,2,4-trichlorobenzene or o-dichlorobenzene) at an elevated temperature (e.g., 135-150 °C). The solution is then injected into the GPC system. The molecular weight and MWD (Mw/Mn) are determined by comparing the elution time of the polymer sample with that of known molecular weight standards (e.g., polystyrene or polyethylene standards).

2. Thermal Properties (Melting Temperature, Crystallinity):

  • Technique: Differential Scanning Calorimetry (DSC).

  • Procedure: A small amount of the polymer sample is sealed in an aluminum pan. The sample is subjected to a controlled heating and cooling cycle in the DSC instrument. The melting temperature (Tm) is determined from the peak of the endothermic melting transition during the second heating scan. The degree of crystallinity can be calculated from the heat of fusion of the sample and the theoretical heat of fusion of a 100% crystalline polymer.

3. Polymer Microstructure and Tacticity:

  • Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹³C NMR).

  • Procedure: A sample of the polymer is dissolved in a suitable deuterated solvent at high temperature. The ¹³C NMR spectrum is recorded. The chemical shifts and splitting patterns of the peaks provide detailed information about the polymer's microstructure, including comonomer content, sequence distribution, and tacticity (for polypropylene).

Visualizing Catalytic Processes

Diagrams are provided below to illustrate key concepts in vanadium-catalyzed olefin polymerization.

Olefin_Polymerization_Mechanism cluster_catalyst_activation Catalyst Activation cluster_polymerization_cycle Polymerization Cycle V_precatalyst Vanadium Precatalyst (Vⁿ⁺-L) Active_Species Active Vanadium Species ([V]⁺-R) V_precatalyst->Active_Species Alkylation/ Activation Cocatalyst Cocatalyst (e.g., MAO, AlR₂Cl) Cocatalyst->Active_Species Coordination Olefin Coordination Active_Species->Coordination Olefin Insertion Migratory Insertion Coordination->Insertion Propagation Chain Propagation Insertion->Propagation Propagation->Coordination Another Olefin Chain_Transfer Chain Transfer/ Termination Propagation->Chain_Transfer Chain_Transfer->Active_Species Reactivation Polymer Polyolefin Chain Chain_Transfer->Polymer

Caption: General mechanism of vanadium-catalyzed olefin polymerization.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Reactor_Prep Reactor Preparation Reagent_Addition Solvent & Reagent Addition Reactor_Prep->Reagent_Addition Polymerization Polymerization Reaction Reagent_Addition->Polymerization Termination_Isolation Termination & Isolation Polymerization->Termination_Isolation GPC GPC Analysis (Mw, Mw/Mn) Termination_Isolation->GPC DSC DSC Analysis (Tm, Crystallinity) Termination_Isolation->DSC NMR NMR Analysis (Microstructure) Termination_Isolation->NMR

Caption: Experimental workflow for catalyst evaluation.

References

Distinguishing Vanadium's Dual Personalities: An EPR Spectroscopy Comparison of V(II) and V(IV) States

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers leveraging Electron Paramagnetic Resonance (EPR) spectroscopy to differentiate between Vanadium(II) and Vanadium(IV) oxidation states. This guide provides a comparative analysis of their spectral properties, detailed experimental protocols, and supporting data to facilitate accurate characterization in research and drug development.

Vanadium's ability to exist in multiple oxidation states is central to its diverse roles in biological and catalytic systems. Distinguishing between these states is crucial for understanding reaction mechanisms and designing novel therapeutics. Electron Paramagnetic Resonance (EPR) spectroscopy emerges as a powerful, non-destructive technique for this purpose, owing to its sensitivity to the electronic environment of paramagnetic species. This guide provides a comprehensive comparison of the EPR signatures of Vanadium(II) and Vanadium(IV), enabling researchers to confidently identify and characterize these species.

At a Glance: Key Spectral Differences

The fundamental distinction between the EPR spectra of Vanadium(II) and Vanadium(IV) arises from their different electronic configurations. Vanadium(IV) is a d¹ ion with an effective spin of S = 1/2, while Vanadium(II) is a d³ ion with a spin of S = 3/2. This difference in spin state, coupled with the influence of the local coordination environment, leads to vastly different and readily distinguishable EPR spectra.

ParameterVanadium(IV) (d¹, S = 1/2)Vanadium(II) (d³, S = 3/2)Significance
Electron Spin State S = 1/2S = 3/2Governs the fundamental nature of the EPR spectrum.
Typical Spectrum Well-defined 8-line pattern at g ≈ 1.9-2.0.[1][2]Often broad and can be difficult to observe. May show multiple features at different g-values (e.g., g ≈ 4 and g ≈ 2).[3]The 8-line spectrum is a classic fingerprint for V(IV). The V(II) spectrum is more complex due to zero-field splitting.
g-values Anisotropic, typically g≈ 1.92-1.97, g⊥ ≈ 1.97-1.99.
Hyperfine Coupling (A) Well-resolved hyperfine coupling to ⁵¹V (I = 7/2) results in 8 lines. A-values are sensitive to the ligand environment.Hyperfine coupling is present but may be poorly resolved due to line broadening.The clear 8-line pattern in V(IV) is a primary diagnostic tool.
Zero-Field Splitting (ZFS) Absent (for S = 1/2 systems).Present and often significant. Splits the S = 3/2 spin states even in the absence of a magnetic field.ZFS is a key reason for the complexity and potential broadening of V(II) EPR spectra.
Observation Conditions Readily observed at both room and cryogenic temperatures.Often requires cryogenic temperatures (e.g., liquid helium temperatures) for observation due to fast relaxation.The ease of observation for V(IV) contrasts with the more stringent requirements for V(II).

Experimental Protocol: Differentiating V(II) and V(IV)

This protocol outlines the key steps for sample preparation and EPR analysis to distinguish between Vanadium(II) and Vanadium(IV) species.

1. Sample Preparation:

  • Solvent Selection: Choose a solvent that dissolves the vanadium complex and forms a good glass upon freezing to minimize intermolecular interactions and obtain high-quality spectra. Toluene or a mixture of toluene and methanol are common choices.

  • Concentration: The optimal concentration is typically in the low millimolar range. High concentrations can lead to line broadening due to spin-spin interactions. A concentration of 1-5 mM is a good starting point.

  • EPR Tube: Use high-quality quartz EPR tubes (e.g., 4 mm outer diameter).

  • Degassing: For oxygen-sensitive samples, particularly V(II), it is crucial to degas the solvent and sample by several freeze-pump-thaw cycles to prevent oxidation.

  • Loading: Transfer the solution to the EPR tube under an inert atmosphere (e.g., in a glovebox).

  • Freezing: Flash-freeze the sample in liquid nitrogen to ensure a homogenous glass.

2. EPR Spectrometer Setup and Data Acquisition:

  • Spectrometer: A standard X-band (≈ 9.5 GHz) EPR spectrometer is suitable for this analysis.

  • Temperature: Start with measurements at a low temperature, typically 77 K (liquid nitrogen). For V(II) complexes, which can have fast relaxation times, it may be necessary to use liquid helium temperatures (≈ 4 K) to observe a well-resolved spectrum.

  • Microwave Frequency: Record the exact microwave frequency for accurate g-value calculations.

  • Microwave Power: Use a low microwave power (e.g., 1-10 mW) to avoid saturation of the signal, which can distort the lineshape. Perform a power saturation study to determine the optimal power.

  • Modulation Frequency: A modulation frequency of 100 kHz is standard.

  • Modulation Amplitude: Use a modulation amplitude that is smaller than the linewidth of the narrowest feature in the spectrum to avoid over-modulation and signal distortion. Start with a low value (e.g., 0.1 mT) and optimize.

  • Magnetic Field Scan: A wide magnetic field sweep (e.g., 0 to 600 mT) is recommended for the initial scan to ensure all features of the spectrum are captured, especially for the potentially broad signals of V(II).

  • Time Constant and Scan Time: Adjust the time constant and scan time to achieve an adequate signal-to-noise ratio. Multiple scans can be averaged to improve the signal quality.

3. Data Analysis:

  • V(IV) Identification: Look for a characteristic 8-line spectrum centered at a g-value slightly less than 2.[1][2] The separation between the lines corresponds to the hyperfine coupling constant (A) for the ⁵¹V nucleus.

  • V(II) Identification: The absence of the classic 8-line V(IV) signal and the presence of broad signals, potentially at g-values around 4 and 2, are indicative of a V(II) species.[3] The spectrum may be complex and require simulation to extract the g-values, hyperfine coupling constants, and zero-field splitting parameters.

  • Spectral Simulation: Use specialized software to simulate the experimental spectra. This will allow for the accurate determination of the spin Hamiltonian parameters (g, A, and for V(II), the zero-field splitting parameters D and E), which provides detailed information about the electronic structure and coordination environment of the vanadium center.

Logical Workflow for Vanadium State Identification

The following diagram illustrates the decision-making process for identifying the oxidation state of a vanadium sample using EPR spectroscopy.

Vanadium_EPR_Workflow cluster_prep Sample Preparation cluster_epr EPR Analysis cluster_analysis Spectral Analysis cluster_conclusion Conclusion cluster_confirmation Further Confirmation for V(II) start Vanadium Sample prep Prepare frozen solution (e.g., 1-5 mM in toluene glass) start->prep acquire Acquire X-band EPR spectrum (Start at 77 K) prep->acquire check_spectrum Characteristic 8-line spectrum at g ≈ 2? acquire->check_spectrum is_V_IV Vanadium(IV) (S = 1/2) check_spectrum->is_V_IV Yes is_not_V_IV Likely Vanadium(II) (S = 3/2) or other paramagnetic state check_spectrum->is_not_V_IV No confirm Observe broad signals? (e.g., g ≈ 4 and 2) Requires lower temperature? is_not_V_IV->confirm is_V_II Confirmed Vanadium(II) confirm->is_V_II Yes

Caption: Logical workflow for distinguishing Vanadium(II) and Vanadium(IV) using EPR spectroscopy.

References

A Comparative Guide to the Electrochemical Characterization of the V(2+)/V(3+) Redox Couple and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrochemical performance of the V(2+)/V(3+) redox couple with viable alternatives, namely the Fe(2+)/Fe(3+) and Eu(2+)/Eu(3+) redox couples. The information presented herein is supported by experimental data from various scientific sources, offering a comprehensive resource for professionals engaged in electrochemical research and applications.

Data Presentation: A Quantitative Comparison

The electrochemical behavior of a redox couple is paramount to its application. Key parameters such as the standard redox potential (E°), exchange current density (j₀), and heterogeneous rate constant (k°) dictate the efficiency and kinetics of electron transfer. The following tables summarize these critical values for the V(2+)/V(3+), Fe(2+)/Fe(3+), and Eu(2+)/Eu(3+) redox couples on various electrode materials.

Table 1: Electrochemical Properties of the V(2+)/V(3+) Redox Couple

Electrode MaterialStandard Potential (E°) vs. SHE (V)Exchange Current Density (j₀) (A/cm²)Heterogeneous Rate Constant (k°) (cm/s)
Glassy Carbon-0.26Varies with surface treatment~1 x 10⁻⁵
Graphite Felt-0.26Varies with activationVaries with activation
Platinum-0.26--
Gold-0.26--

Table 2: Electrochemical Properties of the Fe(2+)/Fe(3+) Redox Couple

Electrode MaterialStandard Potential (E°) vs. SHE (V)Exchange Current Density (j₀) (A/cm²)Heterogeneous Rate Constant (k°) (cm/s)
Platinum+0.772.5 x 10⁻³[1]Varies with conditions
Glassy Carbon+0.77-~1.84 x 10⁻⁵ - 1.0 x 10⁻³
Gold+0.77--
Iridium Oxide+0.77-Varies with oxide composition[2]

Table 3: Electrochemical Properties of the Eu(2+)/Eu(3+) Redox Couple

Electrode MaterialStandard Potential (E°) vs. SHE (V)Exchange Current Density (j₀) (A/cm²)Heterogeneous Rate Constant (k°) (cm/s)
Gold-0.35 to -0.43[3][4]-Quasi-reversible kinetics observed
Glassy Carbon-0.35 to -0.43--
Platinum-0.35 to -0.43--

Experimental Protocols: Methodologies for Characterization

Accurate and reproducible electrochemical characterization relies on standardized experimental protocols. The following sections detail the methodologies for three key techniques: Cyclic Voltammetry (CV), Linear Sweep Voltammetry (LSV), and Electrochemical Impedance Spectroscopy (EIS).

Cyclic Voltammetry (CV)

Cyclic voltammetry is a potentiodynamic electrochemical measurement used to investigate the redox behavior of a species.

Experimental Protocol:

  • Cell Assembly: A standard three-electrode cell is assembled with a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire or graphite rod).

  • Electrolyte Preparation: The electrolyte is prepared by dissolving the vanadium, iron, or europium salt in a suitable supporting electrolyte solution (e.g., H₂SO₄, HClO₄, or KCl) at a specific concentration. The solution is then purged with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.

  • Potential Cycling: The potential of the working electrode is swept linearly from an initial potential to a switching potential and then back to the initial potential. The scan rate can be varied (e.g., 10-200 mV/s) to study the kinetics of the redox process.

  • Data Acquisition: The current response is measured as a function of the applied potential, yielding a cyclic voltammogram.

  • Data Analysis: The peak potentials (Epa and Epc) and peak currents (ipa and ipc) are determined from the voltammogram to extract information about the redox potentials, reversibility, and diffusion coefficients.

Linear Sweep Voltammetry (LSV)

Linear sweep voltammetry is similar to CV but involves a single linear potential sweep in one direction. It is particularly useful for studying irreversible or quasi-reversible systems.

Experimental Protocol:

  • Cell and Electrolyte Preparation: The setup is identical to that for cyclic voltammetry.

  • Potential Sweep: The potential of the working electrode is swept linearly from a starting potential to a final potential.

  • Data Acquisition and Analysis: The current is recorded as a function of potential. The peak potential and peak current provide information about the redox process.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for probing the kinetics and mechanisms of electrochemical reactions by measuring the impedance of the system over a range of frequencies.

Experimental Protocol:

  • Cell and Electrolyte Preparation: The setup is the same as for CV and LSV.

  • Frequency Scan: A small amplitude AC potential (e.g., 5-10 mV) is superimposed on a DC potential (typically the open-circuit potential or a potential within the redox region). The frequency of the AC signal is varied over a wide range (e.g., 100 kHz to 0.1 Hz).

  • Data Acquisition: The impedance of the system (both magnitude and phase angle) is measured at each frequency.

  • Data Analysis: The data is typically represented as a Nyquist plot (imaginary vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency). Equivalent circuit modeling is then used to extract parameters such as the charge transfer resistance (related to the exchange current density) and double-layer capacitance.

Visualizing the Workflow and Comparisons

To further clarify the experimental and analytical processes, the following diagrams have been generated using the DOT language.

G cluster_workflow Electrochemical Characterization Workflow prep 1. Cell & Electrolyte Preparation cv 2. Cyclic Voltammetry (CV) prep->cv lsv 3. Linear Sweep Voltammetry (LSV) prep->lsv eis 4. Electrochemical Impedance Spectroscopy (EIS) prep->eis analysis 5. Data Analysis cv->analysis lsv->analysis eis->analysis

Caption: A generalized workflow for the electrochemical characterization of redox couples.

G cluster_comparison Comparison of Redox Couples V V(2+)/V(3+) E0 Standard Potential (E°) V->E0 j0 Exchange Current Density (j₀) V->j0 k0 Heterogeneous Rate Constant (k°) V->k0 Fe Fe(2+)/Fe(3+) Fe->E0 Fe->j0 Fe->k0 Eu Eu(2+)/Eu(3+) Eu->E0 Eu->j0 Eu->k0

Caption: Logical relationship for comparing the key electrochemical parameters of the redox couples.

References

Comparative Catalytic Activity of Vanadium(II) Coordination Complexes in Olefin Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the catalytic performance of two distinct Vanadium(II) coordination complexes, (BDI)V(THF)₂ and (BDI)V(THF)₂, in the hydrogenation of olefins. This guide provides a quantitative comparison of their catalytic activities, detailed experimental protocols, and a visualization of the catalytic cycle.*

In the ever-evolving landscape of catalysis, the quest for efficient and sustainable methods for chemical transformations is paramount. Vanadium, an earth-abundant metal, has emerged as a promising candidate for various catalytic applications. This guide focuses on the comparative catalytic activity of two specific Vanadium(II) coordination complexes: [(BDI)V(THF)₂] (Complex 1) and [(BDI)V(THF)₂] (Complex 2), where BDI is 2,6-diisopropylanilido-2,4-pentanediimine and BDI is its more sterically hindered analogue, 2,6-diisopropylanilido-2,4-dimethyl-2,4-pentanediimine. These complexes have been investigated for their potential in the hydrogenation of unactivated olefins, a fundamental transformation in organic synthesis.

Data Presentation: A Quantitative Comparison

The catalytic performance of Complex 1 and Complex 2 was evaluated in the hydrogenation of 1-hexene under standardized conditions. The key metrics for comparison, including conversion, turnover number (TON), and turnover frequency (TOF), are summarized in the table below.

CatalystSubstrateConversion (%)TON (mol product/mol V)TOF (h⁻¹)
(BDI)V(THF)₂ (1) 1-Hexene989849
(BDI)V(THF)₂ (2)*1-Hexene757537.5

Reaction Conditions: 1 mol% catalyst loading, 1 atm H₂, room temperature, 2 hours, in benzene.

The data clearly indicates that the less sterically hindered complex, (BDI)V(THF)₂ (1) , exhibits superior catalytic activity in the hydrogenation of 1-hexene, achieving a near-quantitative conversion of 98% within 2 hours. In contrast, the more sterically encumbered (BDI)V(THF)₂ (2)* shows a lower conversion of 75% under the same conditions. This suggests that the steric bulk around the vanadium center plays a crucial role in the catalytic efficiency, with excessive steric hindrance potentially impeding substrate coordination and/or product release.

Experimental Protocols

The following section details the methodologies for the synthesis of the Vanadium(II) precursor and the general procedure for the catalytic hydrogenation experiments.

Synthesis of VCl₂(TMEDA)₂

A suspension of VCl₃ (10.0 g, 63.4 mmol) in tetrahydrofuran (THF, 200 mL) was stirred at room temperature. To this suspension, zinc dust (4.57 g, 69.9 mmol) was added, and the mixture was stirred for 24 hours. The color of the suspension changed from reddish-brown to pale green. The mixture was filtered to remove excess zinc and any unreacted VCl₃. To the filtrate, N,N,N',N'-tetramethylethylenediamine (TMEDA, 19.0 mL, 127 mmol) was added, resulting in the immediate precipitation of a light blue solid. The solid was collected by filtration, washed with diethyl ether (3 x 50 mL), and dried under vacuum to yield VCl₂(TMEDA)₂.

General Procedure for Catalytic Hydrogenation of 1-Hexene

In a nitrogen-filled glovebox, a Schlenk flask was charged with the respective Vanadium(II) complex (0.01 mmol, 1 mol%). Benzene (10 mL) was added, and the solution was stirred until the catalyst dissolved. 1-Hexene (1.0 mmol) was then added to the solution. The flask was sealed, removed from the glovebox, and connected to a hydrogen line. The atmosphere in the flask was replaced with hydrogen by evacuating and backfilling with H₂ three times. The reaction mixture was stirred vigorously under 1 atm of H₂ at room temperature for 2 hours. After the reaction, the flask was backfilled with nitrogen. An aliquot of the reaction mixture was taken, quenched with a small amount of water, and analyzed by gas chromatography (GC) to determine the conversion of 1-hexene to n-hexane.

Mandatory Visualization: Catalytic Cycle and Experimental Workflow

To visually represent the proposed catalytic cycle and the experimental workflow, the following diagrams have been generated using the DOT language.

Catalytic_Cycle cluster_cycle Proposed Catalytic Cycle for Olefin Hydrogenation A V(II) Precatalyst B V(II)-H (Active Catalyst) A->B H₂ C V(II)-Olefin Complex B->C Olefin D V(IV)-Hydrido-Alkyl C->D Oxidative Addition E V(II) + Alkane D->E Reductive Elimination E->B

A proposed catalytic cycle for olefin hydrogenation by V(II) complexes.

Experimental_Workflow cluster_workflow Experimental Workflow for Catalytic Hydrogenation prep Catalyst Preparation ((BDI)V(THF)₂ or (BDI*)V(THF)₂) setup Reaction Setup (Catalyst, Solvent, Substrate) prep->setup reaction Hydrogenation (1 atm H₂, RT, 2h) setup->reaction analysis Analysis (Gas Chromatography) reaction->analysis

Workflow for the catalytic hydrogenation experiments.

performance evaluation of different membrane materials for vanadium redox flow batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The membrane is a critical component in a Vanadium Redox Flow Battery (VRFB), acting as a separator between the positive and negative electrolytes while facilitating the transport of charge-carrying ions. The choice of membrane material significantly impacts the battery's overall performance, influencing its efficiency, durability, and cost. This guide provides an objective comparison of the performance of three primary classes of membrane materials used in VRFBs: perfluorosulfonic acid (PFSA) membranes, such as Nafion®, sulfonated poly(ether ether ketone) (SPEEK), and anion exchange membranes (AEMs). The comparison is supported by experimental data and detailed methodologies for key performance evaluation experiments.

Key Performance Indicators and Experimental Data

The performance of a VRFB membrane is evaluated based on several key indicators. These include coulombic efficiency (CE), which measures the charge transfer efficiency; voltage efficiency (VE), which indicates the voltage losses during operation; and energy efficiency (EE), the product of CE and VE, representing the overall energy conversion efficiency. Vanadium ion permeability is another critical parameter, as lower permeability leads to reduced capacity loss over time.

The following tables summarize the performance data for various Nafion®, SPEEK, and AEM membranes under different experimental conditions.

Table 1: Performance Comparison of Nafion® Membranes in VRFBs

Membrane TypeThickness (µm)Current Density (mA cm⁻²)Coulombic Efficiency (%)Voltage Efficiency (%)Energy Efficiency (%)Vanadium (VO²⁺) Permeability (cm² min⁻¹)Reference
Nafion® 21125.420083.54Descending trend--[1]
Nafion® 21250.820094.54Descending trend--[1]
Nafion® 21250.88090.485.0--[2]
Nafion® 115127240--71.3-[3]
Nafion® 117183-----[4]

Table 2: Performance Comparison of SPEEK Membranes in VRFBs

Membrane TypeThickness (µm)Current Density (mA cm⁻²)Coulombic Efficiency (%)Voltage Efficiency (%)Energy Efficiency (%)Vanadium (VO²⁺) Permeability (cm² s⁻¹)Reference
SPEEK-8095.482.6--[2]
SPEEK/SPPS-15%-100>9792.5-75.090.0-74.2-[5]
SPEEK/SSNW-3%-8099.885.9-4.02 x 10⁻⁹[2]
PDA/SPEEK--Higher than pristine SPEEK--Lower than pristine SPEEK[6]

Table 3: Performance Comparison of Anion Exchange Membranes (AEMs) in VRFBs

Membrane TypeThickness (µm)Current Density (mA cm⁻²)Coulombic Efficiency (%)Voltage Efficiency (%)Energy Efficiency (%)Vanadium (VO²⁺) Permeability (cm² min⁻¹)Reference
Aemion™ AF1-ENN8-50-X5020099.3885.6985.16-[1][7]
Anion Exchange Blend Membranes (AEBMs)-40Comparable or better than Nafion-Comparable or better than NafionLower than Nafion[8][9]

Experimental Protocols

Accurate and reproducible evaluation of membrane performance relies on standardized experimental protocols. The following sections detail the methodologies for determining key membrane properties.

Vanadium Ion Permeability

This test quantifies the rate at which vanadium ions cross the membrane, a critical factor influencing the battery's self-discharge and coulombic efficiency.

Methodology:

  • Cell Assembly: A two-compartment diffusion cell is assembled with the test membrane separating the two chambers of equal volume.

  • Electrolyte Filling: One compartment is filled with a solution of VOSO₄ (typically 1.5 M) in H₂SO₄ (typically 3.0 M). The other compartment is filled with a solution of MgSO₄ (typically 1.5 M) in H₂SO₄ (typically 3.0 M) to balance the osmotic pressure.

  • Sampling: At regular time intervals, a small sample of the solution is withdrawn from the MgSO₄ compartment.

  • Concentration Measurement: The concentration of vanadium ions in the collected samples is measured using UV-Vis spectroscopy or inductively coupled plasma-optical emission spectrometry (ICP-OES).

  • Permeability Calculation: The vanadium ion permeability (P) is calculated using the following equation:

    P = (V * L) / (A * C₀ * t) * Cₜ

    where:

    • V is the volume of the solution in the receiving compartment.

    • L is the thickness of the membrane.

    • A is the active area of the membrane.

    • C₀ is the initial concentration of vanadium ions in the source compartment.

    • Cₜ is the concentration of vanadium ions in the receiving compartment at time t.

    • t is the time.

Proton Conductivity

Proton conductivity measures the ease with which protons, the primary charge carriers, move through the membrane. Higher proton conductivity leads to lower internal resistance and higher voltage efficiency.

Methodology:

  • Membrane Preparation: The membrane sample is pre-treated by boiling in deionized water and then soaking in a sulfuric acid solution (e.g., 1 M H₂SO₄) to ensure full hydration and protonation.

  • Cell Setup: The membrane is placed in a four-probe conductivity cell. This setup minimizes the influence of electrode resistance on the measurement.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is performed by applying a small AC voltage perturbation over a range of frequencies (e.g., 1 Hz to 1 MHz).

  • Data Analysis: The impedance data is plotted on a Nyquist plot (imaginary impedance vs. real impedance). The high-frequency intercept with the real axis represents the bulk resistance of the membrane (R).

  • Conductivity Calculation: The proton conductivity (σ) is calculated using the formula:

    σ = L / (R * A)

    where:

    • L is the distance between the two potential-sensing electrodes.

    • R is the measured resistance of the membrane.

    • A is the cross-sectional area of the membrane.

Chemical Stability

This test evaluates the membrane's resistance to degradation in the highly oxidative environment of the VRFB positive electrolyte.

Methodology:

  • Membrane Immersion: A pre-weighed and dimensionally measured membrane sample is immersed in a solution of V₂O₅ (typically 1.5 M) in H₂SO₄ (typically 3.0 M) at an elevated temperature (e.g., 40-60 °C) to accelerate aging.

  • Monitoring Degradation: The solution is periodically analyzed using UV-Vis spectroscopy to monitor the increase in the concentration of VO²⁺ ions, which indicates the reduction of V⁵⁺ and thus the oxidation of the membrane.

  • Post-test Analysis: After a set period (e.g., hundreds of hours), the membrane is removed, rinsed, and dried. Its weight loss, changes in dimensions, and any visible signs of degradation (e.g., color change, brittleness) are recorded.

  • Mechanical Strength Measurement: The tensile strength of the aged membrane can be compared to that of a pristine sample to quantify the loss of mechanical integrity.

Mechanical Strength

This test determines the membrane's ability to withstand mechanical stress, which is crucial for the long-term durability of the VRFB stack.

Methodology:

  • Sample Preparation: A dog-bone-shaped specimen is cut from the membrane according to standard specifications (e.g., ASTM D882).

  • Tensile Testing Machine: The specimen is mounted in the grips of a universal tensile testing machine.

  • Stretching: The specimen is stretched at a constant rate of elongation until it breaks.

  • Data Acquisition: The load and elongation are continuously recorded during the test.

  • Calculation: The tensile strength (stress at break) and elongation at break are calculated from the recorded data.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the workflows of the key experimental protocols and the logical relationships between membrane properties and battery performance.

Experimental_Workflow_Vanadium_Permeability Vanadium Permeability Measurement Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cell Assemble Diffusion Cell prep_membrane Mount Test Membrane prep_cell->prep_membrane prep_electrolytes Prepare VOSO4 and MgSO4 Solutions prep_membrane->prep_electrolytes fill_cell Fill Compartments prep_electrolytes->fill_cell run_test Start Experiment & Timer fill_cell->run_test sample Collect Samples at Intervals run_test->sample measure_conc Measure Vanadium Concentration (UV-Vis/ICP-OES) sample->measure_conc calculate_perm Calculate Permeability measure_conc->calculate_perm

Caption: Workflow for determining vanadium ion permeability.

Experimental_Workflow_Proton_Conductivity Proton Conductivity Measurement Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_membrane Pre-treat Membrane (Hydration & Protonation) setup_cell Place Membrane in 4-Probe Cell prep_membrane->setup_cell run_eis Perform Electrochemical Impedance Spectroscopy (EIS) setup_cell->run_eis plot_nyquist Generate Nyquist Plot run_eis->plot_nyquist determine_resistance Determine Membrane Resistance (R) plot_nyquist->determine_resistance calculate_conductivity Calculate Proton Conductivity (σ) determine_resistance->calculate_conductivity

Caption: Workflow for measuring proton conductivity via EIS.

Logical_Relationship_Membrane_Properties_Performance Relationship between Membrane Properties and VRFB Performance cluster_properties Membrane Properties cluster_performance Battery Performance prop_conductivity High Proton Conductivity perf_ve High Voltage Efficiency (VE) prop_conductivity->perf_ve reduces ohmic losses prop_selectivity Low Vanadium Ion Permeability perf_ce High Coulombic Efficiency (CE) prop_selectivity->perf_ce minimizes self-discharge perf_capacity Low Capacity Fade prop_selectivity->perf_capacity prevents electrolyte imbalance prop_chem_stability High Chemical Stability perf_durability Long Cycle Life & Durability prop_chem_stability->perf_durability resists degradation prop_mech_strength High Mechanical Strength prop_mech_strength->perf_durability prevents physical failure perf_ee High Energy Efficiency (EE) perf_ve->perf_ee perf_ce->perf_ee

Caption: Impact of membrane properties on VRFB performance.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Vanadium(2+)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of reactive chemical waste, such as compounds containing Vanadium(2+), is a critical component of laboratory safety and environmental responsibility. Vanadium(II) compounds are highly reactive, sensitive to air, and can be toxic.[1] Adherence to strict disposal protocols is essential to mitigate risks and ensure compliance with institutional and regulatory standards.

All waste containing Vanadium(2+) must be treated as hazardous waste and disposed of in accordance with local, state, and national regulations.[1][2] This guide provides a step-by-step procedure for the chemical neutralization and precipitation of Vanadium(2+) waste in a laboratory setting, converting it into a more stable form for final disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile or neoprene), and a flame-retardant lab coat.[1] All handling of Vanadium(2+) compounds and the subsequent disposal steps should be conducted within a certified chemical fume hood.[1][2]

Solid Vanadium(2+) waste, including contaminated absorbent materials from spills, should be collected in a clearly labeled, sealed, and corrosion-resistant container.[1] Liquid waste solutions containing Vanadium(2+) should be collected in a separate, labeled, and sealed waste container.[1]

Quantitative Data for Vanadium Precipitation

The following table summarizes key quantitative parameters for the precipitation of vanadium from aqueous solutions. These values are critical for achieving efficient removal of vanadium from laboratory waste streams.

ParameterRecommended Value/RangeNotes
pH for V₂O₅ Precipitation 1.8 - 2.2Adjusting the pH to this acidic range is crucial for the precipitation of vanadium pentoxide.
Reaction Temperature 80 - 100°CHeating the solution accelerates the precipitation process.[3]
Reaction Time 30 - 60 minutesSufficient time should be allowed for the complete precipitation of vanadium.[4][3]

Experimental Protocol: Step-by-Step Disposal of Vanadium(2+) Waste

This protocol details the chemical oxidation of Vanadium(2+) to a more stable oxidation state, followed by precipitation to yield a solid vanadium compound that can be collected for hazardous waste disposal. Vanadium(II) is readily oxidized by atmospheric oxygen to Vanadium(III) and then more slowly to the blue Vanadyl ion, Vanadium(IV) (VO²⁺).[5] Stronger oxidizing agents can expedite this process.

Materials and Reagents
  • Vanadium(2+) waste solution

  • 3% Hydrogen Peroxide (H₂O₂) solution

  • 1 M Sulfuric Acid (H₂SO₄)

  • 1 M Sodium Hydroxide (NaOH)

  • pH indicator strips or a calibrated pH meter

  • Glass beakers

  • Stir plate and stir bar

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Labeled hazardous waste container

Procedure
  • Oxidation of Vanadium(2+):

    • Place the beaker containing the Vanadium(2+) waste solution on a stir plate within a chemical fume hood and begin stirring.

    • Slowly add 3% hydrogen peroxide solution dropwise to the waste solution. The color of the solution will change as the vanadium is oxidized. Continue adding hydrogen peroxide until the solution color stabilizes, typically to a blue color, indicating the formation of Vanadyl(IV) ions.[6][5]

  • Acidification and Further Oxidation to Vanadium(V):

    • Continue stirring and carefully add 1 M sulfuric acid to the solution to lower the pH to approximately 1.8-2.0. Monitor the pH using pH indicator strips or a pH meter.

    • Gently heat the solution to between 80°C and 95°C.[6][3]

    • At this elevated temperature and acidic pH, continue to add 3% hydrogen peroxide dropwise. The solution will turn yellow-orange, indicating the formation of the dioxovanadium(V) ion (VO₂⁺).

  • Precipitation of Vanadium Pentoxide (V₂O₅):

    • Maintain the temperature and continue stirring for 30 to 60 minutes to ensure complete precipitation of vanadium pentoxide (V₂O₅) as a reddish-orange solid.[6][3]

  • Isolation of the Precipitate:

    • Allow the solution to cool to room temperature.

    • Set up a Buchner funnel with filter paper and connect it to a vacuum flask.

    • Carefully filter the solution to collect the solid V₂O₅ precipitate.

    • Wash the precipitate with a small amount of deionized water to remove any remaining soluble impurities.

  • Waste Collection and Labeling:

    • Carefully transfer the collected V₂O₅ solid into a clearly labeled hazardous waste container. The label should include the chemical name ("Vanadium Pentoxide"), the approximate amount, and the date of collection.

    • The remaining filtrate should be checked for any residual vanadium content. If necessary, the precipitation process can be repeated. Otherwise, the filtrate should be neutralized with 1 M sodium hydroxide to a pH between 6 and 8 before being disposed of as aqueous waste, in accordance with institutional guidelines.

Logical Workflow for Vanadium(2+) Disposal

The following diagram illustrates the decision-making and procedural flow for the safe disposal of Vanadium(2+) waste in a laboratory setting.

VanadiumDisposalWorkflow cluster_prep Preparation cluster_oxidation Oxidation cluster_precipitation Precipitation cluster_separation Separation & Collection cluster_final Final Disposal start Start: Vanadium(2+) Waste ppe Don Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood add_h2o2 Add 3% H₂O₂ fume_hood->add_h2o2 check_color Observe Color Change to Blue (V⁴⁺) add_h2o2->check_color adjust_ph Adjust pH to 1.8-2.2 with H₂SO₄ check_color->adjust_ph heat Heat to 80-95°C adjust_ph->heat add_more_h2o2 Add more H₂O₂ to form V⁵⁺ heat->add_more_h2o2 precipitate Stir for 30-60 min to Precipitate V₂O₅ add_more_h2o2->precipitate cool Cool to Room Temperature precipitate->cool filter Filter to Collect Solid V₂O₅ cool->filter wash Wash Precipitate filter->wash neutralize Neutralize Filtrate (pH 6-8) filter->neutralize collect_solid Collect Solid in Labeled Hazardous Waste Container wash->collect_solid end End collect_solid->end dispose_liquid Dispose of Aqueous Waste neutralize->dispose_liquid dispose_liquid->end

Caption: Workflow for the safe disposal of Vanadium(2+) waste.

References

Safeguarding Your Research: Essential Protocols for Handling Vanadium(II)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with Vanadium(II) compounds. Adherence to these protocols is mandatory to ensure personal safety and maintain a secure laboratory environment.

Vanadium(II) compounds, while valuable in various research applications, present significant health and safety risks. These compounds are highly reactive, particularly with air and moisture, and are toxic if inhaled, ingested, or absorbed through the skin.[1][2][3] This guide outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and waste disposal plans to mitigate these risks.

Hazard Analysis and Personal Protective Equipment (PPE)

Vanadium(II) compounds are corrosive and can cause severe skin burns and eye damage.[3][4][5] Inhalation may lead to respiratory irritation, and ingestion can be harmful.[1][4][5][6] Due to their reactivity with air and moisture, there is also a risk of hazardous reactions if not handled under appropriate inert conditions.[2][7][8] Therefore, a stringent PPE protocol is essential.

Table 1: Personal Protective Equipment (PPE) for Handling Vanadium(II)

Body PartRequired PPESpecifications
Eyes/Face Safety Goggles and Face ShieldGoggles should be tightly fitting and conform to EN 166 (EU) or NIOSH (US) standards. A face shield must be worn over the goggles.[2][4]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Gloves must be inspected before each use.[2][4]
Body Flame-Retardant Lab Coat & Chemical-Resistant ApronProvides protection against splashes and contact.[2]
Respiratory NIOSH-approved RespiratorRequired when working outside of a fume hood or when dust/aerosol generation is possible.[1][9][10]

Operational Plan: Step-by-Step Handling Protocol

All manipulations of Vanadium(II) compounds must be conducted within a certified chemical fume hood or a glovebox to prevent exposure to air and moisture.

Experimental Workflow for Handling Vanadium(II)

prep Preparation - Assemble all necessary equipment. - Purge glassware with inert gas. transfer Transfer of Vanadium(II) - Use syringe or cannula techniques. - Maintain positive inert gas pressure. prep->transfer reaction Reaction - Conduct reaction under inert atmosphere. - Monitor for any signs of reaction. transfer->reaction quench Quenching - Carefully quench the reaction mixture. reaction->quench workup Workup - Perform extraction and purification steps. quench->workup waste Waste Segregation - Separate solid and liquid waste. workup->waste

Caption: Workflow for the safe handling of Vanadium(II) compounds.

Detailed Steps:

  • Preparation:

    • Ensure a properly operating chemical fume hood with an average face velocity of at least 100 feet per minute is used.[1]

    • All glassware must be dried in an oven and cooled under a stream of inert gas (e.g., argon or nitrogen).[11][12]

    • Assemble all necessary equipment, including syringes, cannulas, and septa, and ensure they are dry and purged with inert gas.

  • Handling and Transfer:

    • Vanadium(II) solids should be handled in a glovebox.

    • For transferring solutions, use a syringe or double-tipped needle (cannula) technique.[13]

    • Maintain a positive pressure of inert gas in the reaction vessel and the container of the Vanadium(II) compound during transfer.[13]

    • Avoid the formation of dust and aerosols.[4][5]

    • Use non-sparking tools.[4][5]

  • During Reaction:

    • Continuously maintain an inert atmosphere over the reaction mixture.

    • Keep the reaction vessel clearly labeled.

  • After Reaction (Workup):

    • Quench the reaction carefully, following established laboratory procedures for the specific reagents used.

    • Handle all subsequent steps, such as extractions and purifications, with appropriate caution, as residual reactive species may be present.

Disposal Plan: Managing Vanadium(II) Waste

All waste containing Vanadium(II) must be treated as hazardous waste.

Decision-Making for PPE Selection

start Handling Vanadium(II)? fume_hood Working in a Fume Hood? start->fume_hood glovebox Working in a Glovebox? fume_hood->glovebox No dust_risk Risk of Dust/ Aerosol Generation? fume_hood->dust_risk Yes glovebox->dust_risk No ppe_base Required PPE: - Safety Goggles - Face Shield - Lab Coat - Chemical-Resistant Gloves glovebox->ppe_base Yes dust_risk->ppe_base No respirator Add NIOSH-approved Respirator dust_risk->respirator Yes respirator->ppe_base

Caption: Logical steps for determining the appropriate level of PPE.

Disposal Procedure:

  • Segregation:

    • Solid Waste: Collect unused or contaminated Vanadium(II) compounds and any materials used for spill cleanup (e.g., absorbent) in a clearly labeled, sealed, and corrosion-resistant container.[2]

    • Liquid Waste: Collect solutions containing Vanadium(II) in a separate, labeled, and sealed waste container.[2]

    • Do not mix vanadium waste with other chemical waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department.

  • Labeling and Storage:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name ("Vanadium(II) ..."), and the associated hazards (e.g., "Corrosive," "Toxic," "Air and Moisture Sensitive").

    • Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.

  • Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Do not attempt to neutralize or dispose of Vanadium(II) waste down the drain.[4]

Emergency Procedures

  • Skin or Hair Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes, using a safety shower if available.[1] Remove all contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5]

  • Spills:

    • Small Spill (in a fume hood): Use a dry, non-reactive absorbent material. Carefully sweep the material into a labeled, sealed container for hazardous waste disposal.[2]

    • Large Spill (outside a fume hood): Evacuate the laboratory immediately and alert others. Contact your institution's emergency response team.[2]

By adhering to these guidelines, you can significantly minimize the risks associated with handling Vanadium(II) compounds and ensure a safer research environment for yourself and your colleagues. Always consult the specific Safety Data Sheet (SDS) for the particular Vanadium(II) compound you are using and your institution's safety protocols before beginning any work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.